1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAZXFXRUYJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679357-80-2 | |
| Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with the CAS number 1679357-80-2 . This polysubstituted benzene ring is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a nitro group and three different halogen atoms (bromine, chlorine, and fluorine) provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the halogens renders the aromatic ring electron-deficient, making it amenable to nucleophilic aromatic substitution. Furthermore, the distinct electronic and steric environments of the substituents allow for regioselective modifications, offering precise control in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound are presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1679357-80-2 |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol |
| Appearance | Typically a solid at room temperature, may be a pale yellow crystalline solid. |
| Solubility | Sparingly soluble in water, but soluble in common organic solvents such as ethanol and dimethylformamide. |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process, culminating in the regioselective nitration of a suitable trihalogenated precursor. The introduction of multiple different halogens onto a benzene ring requires careful strategic planning due to the directing effects of the existing substituents.[1]
Plausible Synthetic Route: Nitration of 1-Bromo-5-chloro-2-fluorobenzene
A logical and efficient approach to the synthesis of the title compound is the electrophilic nitration of 1-bromo-5-chloro-2-fluorobenzene. The directing effects of the existing halogen substituents guide the incoming nitro group to the desired position.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
1-Bromo-5-chloro-2-fluorobenzene
-
Concentrated nitric acid (HNO₃, 90%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1-bromo-5-chloro-2-fluorobenzene to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.[2]
Scientific Rationale
The success of this synthesis hinges on the principles of electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1] The existing halogen substituents on the benzene ring, while deactivating, are ortho, para-directors. In the case of 1-bromo-5-chloro-2-fluorobenzene, the positions ortho and para to the halogens are considered for the electrophilic attack. The fluorine at C2 strongly directs to C3. The bromine at C1 directs to C6, and the chlorine at C5 directs to C4 and C6. The steric hindrance from the adjacent bromine and fluorine atoms favors the substitution at the C3 position, leading to the desired product.
Applications in Drug Discovery and Development
Polysubstituted nitroaromatic compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups on this compound allow for its elaboration into more complex molecular scaffolds.
Caption: Potential synthetic transformations of this compound.
Role as a Synthetic Intermediate
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron powder. This transformation is fundamental as the resulting aniline is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds common in pharmaceutical compounds.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates SNAr reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity into the molecular structure.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms serve as handles for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks found in many modern drugs.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, the synthetic utility of such polysubstituted building blocks is well-established. For instance, similar halogenated nitroaromatics are employed in the synthesis of various kinase inhibitors for oncology and anti-inflammatory agents. The strategic placement of halogens can also contribute to favorable pharmacokinetic properties and binding affinities in the final drug molecule.
Safety and Handling
As with many halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[3] Based on the safety data for closely related compounds, the following hazards are anticipated:
-
Causes skin irritation. [4]
-
Causes serious eye irritation. [4]
-
May cause respiratory irritation. [4]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[5]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if inhalation risk is present.[4]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its densely functionalized structure provides multiple reaction sites for synthetic chemists to explore in the development of novel compounds. The ability to selectively manipulate the nitro and halogen groups makes it a powerful tool in the multi-step synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical research. A thorough understanding of its reactivity and safe handling is essential for harnessing its full potential in driving innovation in drug discovery and development.
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Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene - Introduction. Retrieved from [Link]
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physicochemical properties of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens and a strongly electron-withdrawing nitro group, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, synthesis, and handling protocols. The strategic arrangement of its substituents creates a distinct chemical environment, rendering the aromatic ring electron-deficient and primed for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This inherent reactivity makes it a valuable precursor in multi-step synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents.
Introduction: A Versatile Synthetic Intermediate
In the fields of drug discovery and materials science, the design of complex molecular architectures depends on the availability of well-characterized, reactive intermediates. This compound (CAS No. 1679357-80-2) has emerged as a key building block due to the precise and strategic placement of its functional groups. The interplay between the inductive and resonance effects of the nitro, bromo, chloro, and fluoro substituents provides chemists with multiple levers for controlled, sequential chemical modifications.
The presence of a nitro group ortho to a fluorine atom and a bromine atom significantly activates the molecule for specific transformations. The nitro group can be readily reduced to an amine, opening pathways to a vast array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[1] Furthermore, the distinct electronic nature of the C-Br, C-Cl, and C-F bonds allows for selective participation in various cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds. This guide serves as a technical resource for researchers, offering detailed insights into the properties that underpin the utility of this compound in advanced chemical synthesis.
Molecular Structure and Physicochemical Properties
The specific arrangement of substituents on the benzene ring is fundamental to the compound's reactivity and physical characteristics. The nitro group at the C-3 position, flanked by halogens at C-1, C-2, and C-5, introduces significant steric and electronic effects that dictate its chemical behavior.
Caption: Molecular structure of this compound.
Key Identifiers and Physical Data
The fundamental properties of this compound are summarized below. It is important to note that while data for the specific CAS number 1679357-80-2 is available, the literature often contains data for closely related isomers. Researchers should always verify the specific isomer being referenced.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1679357-80-2 | [2][3] |
| Molecular Formula | C₆H₂BrClFNO₂ | [4][5][6] |
| Molecular Weight | 254.44 g/mol | [4][5][6][7] |
| XLogP3 | 3.2 | [7][8] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [7][8] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Spectroscopic Profile
While specific spectra for this isomer are not provided in the search results, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. Each signal would appear as a doublet of doublets due to coupling with neighboring fluorine and potentially other protons.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling would be observable for the carbons at positions 2 and its neighbors.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique pattern is a powerful tool for confirming the elemental composition of the molecule.
Reactivity and Chemical Behavior
The chemical reactivity is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is particularly activated for SNAr due to the ortho- and para-directing electron-withdrawing effects of the nitro group. This allows for the selective replacement of the fluorine atom by a wide range of nucleophiles, a key strategy in building molecular complexity.
-
Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the selective formation of new carbon-carbon bonds at the C-1 position. The C-Cl bond is less reactive, enabling sequential, site-selective functionalization.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a crucial synthetic handle, as the resulting amino group can be further modified through diazotization, acylation, or alkylation, opening up extensive chemical pathways.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically involves the regioselective nitration of a suitable trihalogenated benzene precursor.
General Synthetic Approach: Regioselective Nitration
A plausible synthetic route involves the nitration of 1-bromo-5-chloro-2-fluorobenzene. The directing effects of the existing halogens guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.
Protocol: Electrophilic Nitration Causality: The use of a strong acid mixture (nitric and sulfuric acid) is essential for generating the highly electrophilic nitronium ion (NO₂⁺), which is required to react with the deactivated aromatic ring. The reaction is typically run at low temperatures to control the reaction rate and prevent over-nitration or side reactions.
-
Reaction Setup: To a cooled (0-5 °C) solution of the precursor (e.g., 1-bromo-5-chloro-2-fluorobenzene) in concentrated sulfuric acid, add concentrated nitric acid dropwise while maintaining the temperature.[9]
-
Reaction Execution: Allow the mixture to stir at a controlled temperature (e.g., 25 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.[9]
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. The product, being insoluble in water, will precipitate out.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product is then purified by silica gel column chromatography to yield the final compound.[9]
Caption: General experimental workflow for the synthesis of the title compound.
Safety, Handling, and Storage
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid ingestion and inhalation of dust or vapors.[11][13] Wash hands thoroughly after handling.[10][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.[10][13]
-
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in the synthesis of high-value chemicals.
-
Pharmaceutical Synthesis: It serves as a key building block in the development of new pharmaceutical agents, particularly in the synthesis of potential anticancer and anti-inflammatory drugs.[1][15] The ability to introduce a highly functionalized aromatic moiety allows medicinal chemists to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1]
-
Agrochemicals: The compound is also used in the creation of advanced agrochemicals, where its structural features can contribute to the efficacy and selectivity of herbicides, pesticides, and fungicides.[15]
-
Materials Science: Halogenated nitrobenzenes are precursors in the synthesis of specialty polymers, dyes, and other materials where specific electronic properties are desired.[12][15]
Conclusion
This compound is a synthetically valuable compound whose utility is derived directly from its complex physicochemical profile. The strategic interplay of its four distinct substituents provides a robust platform for advanced chemical synthesis, enabling site-selective modifications through nucleophilic substitution, cross-coupling reactions, and nitro group reduction. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage this potent building block in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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Benchchem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
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Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene. 16
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ChemBK. 1-bromo-3-chloro-5-nitro-benzene. 12
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PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036.
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CymitQuimica. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. 4
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. 1
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Biosynth. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | SQC54205. 5
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Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. 15
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ChemScene. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | 1330583-70-4. 6
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Biosynth. Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. 13
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Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. 10
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ECHEMI. 1-BROMO-3-CHLORO-5-NITROBENZENE | 219817-43-3. 17
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TCI Chemicals. SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. 14
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ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. 9
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ChemScene. Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. 11
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Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
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PubChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664.
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ChemicalBook. This compound | 1679357-80-2.
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ChemicalBook. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. 18
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PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195.
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An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of halogenated nitrobenzene derivatives, with a specific focus on the isomers of bromochlorofluoronitrobenzene. While the requested compound, 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, is not readily found in chemical databases, this guide will focus on its closely related and commercially available isomers, primarily 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene and 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene . These compounds are of significant interest in synthetic organic chemistry, serving as versatile building blocks for the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Isomerism
The precise arrangement of substituents on the benzene ring is critical to the chemical reactivity and physical properties of these compounds. The isomers discussed here share the same molecular formula, C₆H₂BrClFNO₂, but differ in the positional arrangement of the bromine, chlorine, fluorine, and nitro groups. This seemingly minor difference can have a profound impact on their synthetic utility and biological activity.
The structural arrangement of these functional groups creates a unique electronic environment on the benzene ring. The nitro group at the C2 or C3 position is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This effect is further amplified by the inductive electron-withdrawing nature of the three halogen atoms. This dense substitution pattern renders the compound a highly functionalized scaffold, where each position offers a potential site for further chemical modification.
Structural Diagrams
Caption: 2D structures of two common isomers of bromochlorofluoronitrobenzene.
Molecular Weight and Physicochemical Properties
A fundamental characteristic of any chemical compound is its molecular weight. For any isomer of bromochlorofluoronitrobenzene, the molecular weight is a constant value derived from its molecular formula.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClFNO₂ | [1][2][3] |
| Molecular Weight | 254.44 g/mol | [1][2][3][4] |
| CAS Number | 1642542-05-9 (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) | [1][3] |
| CAS Number | 1330583-70-4 (for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene) | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1F)[O-])Br)Cl (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) | |
| SMILES | BrC1=CC(=O)=CC(Cl)=C1F (for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene) | [2] |
| InChI Key | PTMKHUHHQSGWEM-UHFFFAOYSA-N (for 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene) |
Synthesis Strategies
The synthesis of these highly substituted nitrobenzene derivatives typically involves a multi-step process. A common and strategic approach is the regioselective nitration of a pre-existing trihalogenated benzene ring. Introducing the nitro group at a later stage is often preferred because the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.
A plausible precursor for the final nitration step is 1-bromo-3-chloro-5-fluorobenzene.[5] This intermediate is a versatile halogenated aromatic compound in its own right, utilized in the synthesis of various pharmaceuticals and agrochemicals.[5]
The nitration itself is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The conditions of this reaction (temperature, reaction time, and the ratio of acids) are carefully controlled to achieve the desired regioselectivity and to minimize the formation of unwanted byproducts.
Caption: General synthesis pathway for halogenated nitrobenzenes.
Reactivity and Applications in Drug Discovery
The unique electronic and steric features of these bromochlorofluoronitrobenzene isomers make them valuable intermediates in organic synthesis. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.
The nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the synthesis of various heterocyclic systems. This versatility is a cornerstone of their application in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
The presence of three different halogen atoms also provides opportunities for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the construction of complex molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to achieve regioselective transformations.
Safety and Handling
As with all nitroaromatic compounds, this compound and its isomers should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. These compounds are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[2][6] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
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1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem . PubChem. Available at: [Link]
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1-Bromo-3-chloro-2-methyl-5-nitrobenzene - ChemBK . ChemBK. Available at: [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. Google Patents.
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How to prepare nitrobenzene from fluorobenzene in organic chemistry - Quora . Quora. Available at: [Link]
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m-BROMONITROBENZENE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
This guide provides a comprehensive overview of a strategic synthesis route for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is presented in two main stages: the preparation of the precursor, 1-bromo-3-chloro-5-fluorobenzene, via a Sandmeyer reaction, followed by its regioselective nitration to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Strategic Approach to Synthesis
The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. For this compound, a retrosynthetic analysis suggests that the most logical final step is the nitration of a pre-existing trihalogenated benzene. This is because the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would make the subsequent introduction of halogen atoms challenging. Therefore, the chosen strategy involves the initial synthesis of 1-bromo-3-chloro-5-fluorobenzene, a versatile building block in its own right, followed by a directed nitration.
Overall Synthetic Pathway
The two-step synthesis begins with 3-chloro-5-fluoroaniline, which undergoes a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 1-bromo-3-chloro-5-fluorobenzene. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the C2 position, furnishing the desired this compound.
Figure 1: Overall synthetic route for this compound.
Part 1: Synthesis of 1-bromo-3-chloro-5-fluorobenzene via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[1] This process is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.
Mechanistic Overview of the Sandmeyer Reaction
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 3-chloro-5-fluoroaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.[2] The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Halogenation: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[2][3]
Figure 2: General mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of 1-bromo-3-chloro-5-fluorobenzene
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 3-chloro-5-fluoroaniline | 145.56 | 14.56 | 0.1 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |
| Copper(I) Bromide (CuBr) | 143.45 | 17.2 | 0.12 |
| 48% Hydrobromic Acid (HBr) | - | 30 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 14.56 g (0.1 mol) of 3-chloro-5-fluoroaniline to 50 mL of water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 20 mL of concentrated sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline sulfate suspension over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a 500 mL beaker, dissolve 17.2 g (0.12 mol) of copper(I) bromide in 30 mL of 48% hydrobromic acid.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution to the copper(I) bromide solution with constant stirring.
-
Effervescence (evolution of nitrogen gas) will be observed. Control the rate of addition to prevent excessive foaming.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-3-chloro-5-fluorobenzene as a colorless liquid.
-
Part 2: Synthesis of this compound via Electrophilic Aromatic Substitution
The final step in the synthesis is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. This is a classic example of an electrophilic aromatic substitution reaction.
Mechanistic Considerations and Regioselectivity
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
In the case of 1-bromo-3-chloro-5-fluorobenzene, all three halogen substituents are ortho, para-directing groups. The position of the incoming nitro group is determined by the cumulative directing effects and steric hindrance of these halogens. The most favorable position for electrophilic attack is the C2 position, which is ortho to both the fluorine and bromine atoms and para to the chlorine atom. This leads to the desired product, this compound.
Figure 3: General mechanism of electrophilic aromatic nitration.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 1-bromo-3-chloro-5-fluorobenzene | 209.44 | 10.47 | 0.05 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Ice | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 100 mL flask, carefully add 25 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.
-
-
Nitration Reaction:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 10.47 g (0.05 mol) of 1-bromo-3-chloro-5-fluorobenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred 1-bromo-3-chloro-5-fluorobenzene over a period of 30-45 minutes. Ensure the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice with stirring.
-
A solid precipitate will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol.[5][6] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).
Safety and Handling
This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated Acids (Sulfuric and Nitric): These are highly corrosive and strong oxidizing agents.[7][8][9][10][11] Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water. The preparation of the nitrating mixture is highly exothermic and must be done with cooling.
-
Halogenated Organic Compounds: These compounds can be toxic and should be handled with care. Avoid inhalation of vapors and skin contact.
-
Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry.[2] It is crucial to keep the diazotization reaction mixture cold and to use the diazonium salt solution immediately without attempting to isolate it.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[12] Acidic and organic waste streams should be segregated and neutralized where appropriate before disposal.
References
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Reactions of Diazonium Salts: Sandmeyer And Other Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
- Process for purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
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Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022, May 12). Columbus Chemical. Retrieved from [Link]
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Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Retrieved from [Link]
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Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
- Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435. (1974).
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
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Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021, September 15). Retrieved from [Link]
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Recrystallization1. (n.d.). Retrieved from [Link]
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MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Retrieved from [Link] Harbour.com/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf
- Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
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Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. (n.d.). Scribd. Retrieved from [Link]
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Nitration of 1,3,5-Trimethoxybenzene. (2002, August 7). ResearchGate. Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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recrystallization -- general techniques of purifying hygroscopic chemicals. (2014, November 12). Sciencemadness Discussion Board. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved from [Link]
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Safety Data Sheet: NITRATING ACID MIXTURE. (2020, July 20). Dyno Nobel. Retrieved from [Link]
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Process Design of Benzene Nitration. (2023). ResearchGate. Retrieved from [Link]
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The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. Retrieved from [Link]
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Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
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Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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22.5 Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved from [Link]
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Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). Retrieved from [Link]
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14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet. (2021, December 13). Columbus Chemical. Retrieved from [Link]
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Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. (2008, August 6). ResearchGate. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017, June 17). International Journal of Pharmaceutical Sciences Review and Research, 44(2), 143-147.
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
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A2 Organic Chemistry: Nitration in Benzene, Free radical Substitution Reaction, Lecture # 4. (2023, November 29). YouTube. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the polysubstituted aromatic compound, 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, a versatile building block in modern synthetic chemistry. We will delve into the intricacies of its IUPAC nomenclature, explore a strategic synthetic pathway, detail its structural and physicochemical properties, and discuss its reactivity and potential applications in the pharmaceutical and agrochemical industries.
Deciphering the Identity: IUPAC Nomenclature
The systematic naming of complex organic molecules is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzene derivatives like C6H2BrClFNO2, a clear and unambiguous naming convention is essential. The chosen isomer for this guide is 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene .
The naming process follows a set of prioritized rules:
-
Parent Compound : The fundamental structure is a benzene ring.
-
Substituent Identification : The benzene ring is functionalized with four different substituents: a bromo (-Br) group, a chloro (-Cl) group, a fluoro (-F) group, and a nitro (-NO2) group.
-
Numbering the Ring : The substituents are assigned locants (numbers) on the benzene ring to give the lowest possible numbering scheme. The substituents are then listed alphabetically. In this case, the numbering is assigned to give the substituents the locants 1, 2, 3, and 5.
-
Alphabetical Ordering : The substituents are arranged alphabetically: Bromo, Chloro, Fluoro, Nitro.
Following these rules, the IUPAC name is constructed as 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene .
Strategic Synthesis: A Multi-Step Approach
The synthesis of polysubstituted aromatic compounds requires careful planning to ensure the desired regioselectivity. The introduction of multiple different halogens and a nitro group onto a benzene ring is a multi-step process, often involving the strategic introduction of the nitro group in the final step due to its strong deactivating effect on the aromatic ring towards further electrophilic substitution.
A plausible and efficient synthetic route to 1-bromo-5-chloro-3-fluoro-2-nitrobenzene commences with a pre-existing trihalogenated benzene derivative, 1-bromo-3-chloro-5-fluorobenzene . This precursor is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis of the Precursor: 1-Bromo-3-chloro-5-fluorobenzene
While various methods exist for the synthesis of polyhalogenated benzenes, a common strategy involves electrophilic halogenation of a less substituted precursor. The synthesis of 1-bromo-3-chloro-5-fluorobenzene itself can be a multi-step process, potentially starting from simpler materials like 2-chloro-5-fluorophenol. The directing effects of the existing substituents guide the position of the incoming halogen. Halogens are generally ortho-, para-directing but deactivating towards further electrophilic substitution.
Final Step: Regioselective Nitration
The final and critical step in the synthesis is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The directing effects of the three halogen substituents on the precursor ring converge to favor the introduction of the nitro group at the C2 position. The bromo, chloro, and fluoro groups are all ortho-, para-directors. The positions ortho and para to the halogens are activated towards electrophilic attack. A careful analysis of the directing effects of all three halogens on 1-bromo-3-chloro-5-fluorobenzene indicates that the C2 position is the most favorable site for nitration.
Experimental Protocol: Synthesis of 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene
Disclaimer: The following is a representative experimental protocol based on general procedures for nitration of halogenated benzenes. Researchers should conduct their own risk assessment and optimization.
Step 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene (Precursor)
Step 2: Nitration of 1-Bromo-3-chloro-5-fluorobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 equivalents).
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared, slowly add 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
-
Drying: The purified product is dried under vacuum to yield 1-bromo-5-chloro-3-fluoro-2-nitrobenzene.
Structural Elucidation and Physicochemical Properties
The unique arrangement of the four substituents on the benzene ring of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene results in a distinct chemical entity with specific physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | - |
| CAS Number | 1642542-05-9 | |
| Molecular Formula | C₆H₂BrClFNO₂ | - |
| Molecular Weight | 254.44 g/mol | |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Expected to be poorly soluble in water, soluble in common organic solvents | - |
Spectroscopic Characterization
While experimentally derived spectroscopic data for 1-bromo-5-chloro-3-fluoro-2-nitrobenzene is not widely available in public databases, theoretical predictions and analysis of similar compounds can provide valuable insights into its expected spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the ring. These protons are in different chemical environments and are expected to appear as distinct multiplets due to coupling with each other and with the fluorine atom. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and halogen substituents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons attached to the electronegative substituents (Br, Cl, F, NO₂) will be significantly deshielded.
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. A single resonance is expected in the ¹⁹F NMR spectrum for the fluorine atom. The chemical shift and coupling constants to the adjacent protons would provide definitive structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Characteristic bands for the C-Br, C-Cl, and C-F bonds would also be present.
Reactivity and Mechanistic Insights
The chemical reactivity of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene is dominated by the presence of the strongly electron-withdrawing nitro group and the three halogen atoms. This substitution pattern renders the aromatic ring highly electron-deficient.
Nucleophilic Aromatic Substitution (SNAr)
The most significant aspect of its reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr) . The nitro group, being a powerful electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the halogens can act as leaving groups. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The relative leaving group ability of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization and subsequent Sandmeyer reactions, and amide bond formation.
Applications in Drug Discovery and Agrochemicals
Polysubstituted aromatic compounds, particularly those containing halogens and nitro groups, are valuable building blocks in the synthesis of bioactive molecules.
-
Pharmaceutical Synthesis: The unique substitution pattern of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The presence of multiple reaction sites allows for the introduction of diverse functionalities, which is a key strategy in lead optimization during drug discovery. The fluorine atom, in particular, is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[1]
-
Agrochemical Development: Polyhalogenated nitroaromatic compounds are frequently used as precursors in the synthesis of herbicides, insecticides, and fungicides. The specific combination of halogens can fine-tune the biological activity and environmental profile of the resulting agrochemical. The reactivity of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene allows for its incorporation into complex molecular scaffolds designed to interact with specific biological targets in pests or weeds.[2]
Conclusion
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined structure, governed by IUPAC nomenclature, and its predictable reactivity, dominated by nucleophilic aromatic substitution and nitro group reduction, make it a valuable tool for medicinal and agricultural chemists. While detailed experimental data for this specific isomer remains somewhat elusive in public literature, the principles of its synthesis and reactivity are well-established, paving the way for its application in the development of novel and complex molecules.
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solubility of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in Organic Solvents
Abstract
This compound is a halogenated nitroaromatic compound with potential applications in organic synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a framework for data analysis and interpretation. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data.
Introduction: The Significance of Solubility in a Molecular Context
The utility of a chemical compound in scientific research and development is intrinsically linked to its physical properties, among which solubility plays a pivotal role. This compound, a substituted benzene ring, presents a unique chemical landscape due to the interplay of its various functional groups. The presence of a nitro group, a strong electron-withdrawing group, alongside three different halogens (bromine, chlorine, and fluorine) creates a molecule with a specific polarity and potential for various intermolecular interactions.
For researchers in organic synthesis, knowledge of this compound's solubility is critical for selecting appropriate reaction media, ensuring homogenous reaction conditions, and developing effective purification strategies such as crystallization. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and is a critical parameter assessed in preclinical studies.[1][2][3][4] Understanding and quantifying the solubility of this compound is therefore not merely an academic exercise but a foundational step towards unlocking its full potential.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, it is essential to first characterize its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClFNO₂ | [5][6][7][8] |
| Molecular Weight | 254.44 g/mol | [5][7][8][9] |
| Structure | A benzene ring substituted with one bromo, one chloro, one fluoro, and one nitro group. | |
| Polarity | The molecule is expected to be polar due to the presence of the highly polar nitro group (NO₂) and the electronegative halogen atoms. The asymmetry of the substitution pattern results in a net dipole moment. | [10][11] |
| Hydrogen Bonding | The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[10][12] |
The presence of both a polar nitro group and lipophilic halogen atoms suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Framework: The Principles of Solute-Solvent Interactions
The dissolution of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[11][13] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[14]
The primary intermolecular forces at play include:
-
Dipole-Dipole Interactions: These occur between polar molecules. Given the polarity of this compound, it is expected to have favorable dipole-dipole interactions with polar solvents.[11]
-
London Dispersion Forces: These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The large electron clouds of the bromine and chlorine atoms in the solute will contribute to these forces.
-
Hydrogen Bonding: While the solute cannot donate hydrogen bonds, its nitro group can accept them from protic solvents like alcohols.[10][12]
Based on these principles, it can be hypothesized that this compound will exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[1] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Experimental Workflow
The overall workflow for the determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method with UV-Vis Quantification
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
Part A: Preparation of a Saturated Solution
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
Part B: Separation of Undissolved Solid
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles that could interfere with the analysis.[15]
Part C: Quantification by UV-Vis Spectroscopy
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by dissolving an accurately weighed amount of this compound in the solvent of interest.
-
Perform a series of serial dilutions to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Analysis of the Saturated Solution:
-
The saturated solution obtained in Part B may need to be diluted to fall within the linear range of the calibration curve. Perform an accurate dilution using volumetric flasks and pipettes.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Analysis and Interpretation
The solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents.
Table 1: Expected Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) |
| Hexane | Low | Low |
| Toluene | Low | Low-Moderate |
| Dichloromethane | Moderate | Moderate-High |
| Ethyl Acetate | Moderate | High |
| Acetone | High | High |
| Ethanol | High (Protic) | Moderate-High |
| Methanol | High (Protic) | Moderate-High |
The expected trend in solubility can be visualized as follows:
Caption: Relationship between solvent polarity and expected solubility.
The experimental results should be interpreted in the context of the solute-solvent interactions discussed in Section 3. For instance, a high solubility in acetone would be attributed to strong dipole-dipole interactions between the polar nitro group of the solute and the carbonyl group of the solvent. Solubility in ethanol would be enhanced by the ability of the nitro group to act as a hydrogen bond acceptor. Conversely, low solubility in hexane would be expected due to the inability of the nonpolar solvent to overcome the strong solute-solute interactions of the polar crystalline solid.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for the effective application of this compound in synthesis, purification, and formulation. The methodologies described are fundamental to good laboratory practice and ensure the generation of accurate and reproducible results, thereby advancing research and development in the chemical and pharmaceutical sciences.
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An In-depth Technical Guide to the Directing Effects of Halogens and Nitro Groups in Benzene Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselectivity of electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, profoundly influenced by the electronic nature of substituents on the benzene ring. This guide provides a detailed examination of the directing effects of two distinct classes of substituents: halogens and the nitro group. Halogens present a unique case, acting as deactivating yet ortho, para-directing groups.[1][2] In contrast, the nitro group is a powerful deactivating and meta-directing group.[3] A thorough understanding of the interplay between inductive and resonance effects is crucial for predicting and controlling the outcomes of EAS reactions, a critical skill in the rational design of complex aromatic molecules for applications in drug development and materials science. This document will elucidate the underlying electronic principles governing these directing effects, supported by mechanistic insights and comparative data.
Foundational Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. The core mechanism proceeds via a two-step process:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]
-
Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system.[4]
The rate and regioselectivity of this reaction are highly sensitive to the nature of any pre-existing substituents on the benzene ring.[6] These substituents can be broadly categorized as either activating or deactivating groups, which in turn influences whether the incoming electrophile is directed to the ortho, para, or meta positions.[7]
The Dichotomous Nature of Halogen Substituents: Ortho, Para-Directing Deactivators
Halogens (F, Cl, Br, I) are a peculiar class of substituents in the context of EAS. They are considered deactivating groups, meaning that halobenzenes react more slowly than benzene itself in electrophilic substitution reactions.[8][9] However, they direct incoming electrophiles to the ortho and para positions.[10][11] This seemingly contradictory behavior is a direct consequence of the competition between two opposing electronic effects: the inductive effect and the resonance effect.[12][13]
The Interplay of Inductive and Resonance Effects in Halobenzenes
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework.[2][14] This inductive withdrawal reduces the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[15] This effect is the primary reason for the deactivating nature of halogens.[9]
-
Resonance Effect (+M): Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[13][16] This donation of electron density via resonance increases the electron density at the ortho and para positions.[2]
The overall reactivity of the halobenzene is dictated by the stronger inductive effect, leading to deactivation.[17] However, the regioselectivity is controlled by the resonance effect, which preferentially stabilizes the intermediates of ortho and para attack.[15]
Mechanistic Rationale for Ortho, Para Direction
To understand the directing effect, we must analyze the stability of the arenium ion intermediates formed during electrophilic attack at the ortho, para, and meta positions.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the halogen.[1] This allows for an additional resonance contributor where the halogen donates a lone pair of electrons to form a halonium ion, thereby stabilizing the carbocation.[16] This "pi donation" helps to stabilize the transition state leading to the ortho and para products.[1]
-
Meta Attack: In the case of meta attack, the positive charge in the arenium ion is never located on the carbon atom bearing the halogen substituent. Consequently, the halogen cannot provide resonance stabilization through its lone pairs.[1]
The additional resonance stabilization of the intermediates for ortho and para attack lowers the activation energy for these pathways compared to the meta pathway, leading to the observed regioselectivity.
Caption: Arenium ion stability in halobenzenes.
Reactivity Trends Among Halobenzenes
Contrary to what might be expected based solely on electronegativity, the reactivity of halobenzenes in EAS follows the order: PhF > PhCl > PhBr > PhI.[8] This trend is a result of the varying effectiveness of the resonance effect. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon in the benzene ring, leading to a stronger resonance donation that partially counteracts the strong inductive withdrawal.[18] As we move down the halogen group, the p-orbitals become larger and more diffuse, resulting in poorer orbital overlap and a weaker resonance effect.[18]
| Halobenzene | Relative Rate of Nitration (vs. Benzene = 1) | Ortho Product (%) | Para Product (%) | Meta Product (%) |
| Fluorobenzene | 0.11[18] | 13[6] | 86[6] | 1[6] |
| Chlorobenzene | 0.02[18] | 35[6] | 64[6] | 1[6] |
| Bromobenzene | 0.06[18] | 43[6] | 56[6] | 1[6] |
| Iodobenzene | 0.13[18] | 45[6] | 54[6] | 1[6] |
The Nitro Group: A Potent Meta-Directing Deactivator
The nitro group (-NO₂) is a quintessential example of a strongly deactivating and meta-directing substituent.[19] Nitrobenzene undergoes electrophilic substitution at a rate that is approximately 10 million times slower than benzene.[6]
The Dominance of Electron Withdrawal in Nitrobenzene
The electronic properties of the nitro group are characterized by strong electron withdrawal through both inductive and resonance effects.[20]
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge, making it highly electronegative.[3] This leads to a powerful inductive withdrawal of electron density from the benzene ring through the σ-bond.[6]
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic π-system through resonance.[14] The π-electrons of the ring are delocalized onto the electronegative oxygen atoms of the nitro group.[6] This delocalization results in the development of partial positive charges at the ortho and para positions of the benzene ring.[21][22]
Both the inductive and resonance effects work in concert to significantly reduce the electron density of the benzene ring, thereby deactivating it towards electrophilic attack.[23]
Mechanistic Basis for Meta Direction
The meta-directing nature of the nitro group is also explained by examining the stability of the arenium ion intermediates.
-
Ortho and Para Attack: When an electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group.[10][24] This is a highly destabilizing arrangement, as it places two adjacent positive charges (one on the ring carbon and the formal positive charge on the nitrogen of the nitro group).[24]
-
Meta Attack: In contrast, when the attack occurs at the meta position, none of the resonance structures place the positive charge on the carbon atom bearing the nitro group.[24] While the intermediate is still destabilized by the electron-withdrawing nature of the nitro group, it avoids the highly unfavorable situation of adjacent positive charges.
Therefore, the transition state for meta attack is of lower energy than those for ortho and para attack, making the meta product the major isomer.[7] It's important to note that the nitro group does not activate the meta position; rather, it deactivates the ortho and para positions to a greater extent.[25]
Caption: Arenium ion stability in nitrobenzene.
Experimental Protocols: A Comparative Case Study - Nitration
To provide a practical context, we will outline the general experimental workflow for the nitration of a halobenzene (chlorobenzene) and nitrobenzene. Nitration is a classic EAS reaction that utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[26][27]
General Experimental Workflow for Electrophilic Aromatic Substitution
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Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1435806-75-9), a highly functionalized and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group and three distinct halogens, imparts a rich and selective reactivity profile. This document explores the causality behind its synthetic utility, offering detailed, field-proven protocols for its preparation and key transformations. We delve into its application in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction, providing researchers with the foundational knowledge to effectively utilize this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: A Multifaceted Synthetic Building Block
This compound is a polyhalogenated nitroaromatic compound whose value in organic synthesis is derived from the distinct chemical properties conferred by each of its substituents. The strong electron-withdrawing nature of the nitro group, augmented by the inductive effects of the halogens, renders the aromatic ring highly electron-deficient. This electronic profile is the cornerstone of its reactivity, primarily facilitating nucleophilic aromatic substitution (SNAr) and serving as a versatile substrate in various metal-catalyzed cross-coupling reactions.
The strategic placement of three different halogens—bromine, chlorine, and fluorine—provides a platform for selective and sequential reactions. This allows for precise control over the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] Furthermore, the nitro group itself is a key functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations for building molecular diversity. This guide will elucidate the core principles of its reactivity and provide actionable protocols for its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | [2] |
| CAS Number | 1435806-75-9 | [3] |
| Molecular Formula | C₆H₂BrClFNO₂ | [3] |
| Molecular Weight | 254.44 g/mol | [3] |
| Appearance | Yellow solid (typical for nitroaromatics) | [4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, THF, ethyl acetate; sparingly soluble in water. | [4] |
Synthesis of this compound
The synthesis of this highly substituted benzene derivative is best achieved through electrophilic aromatic substitution on a less complex precursor. A common and logical strategy is the late-stage introduction of one of the substituents onto a tri-substituted ring. A validated approach involves the selective bromination of 1-chloro-2-fluoro-3-nitrobenzene.[3]
Causality of the Synthetic Route:
The directing effects of the substituents on the starting material, 1-chloro-2-fluoro-3-nitrobenzene, govern the regioselectivity of the bromination. The nitro group is a powerful deactivating group and a meta-director. The fluorine and chlorine atoms are also deactivating but are ortho-, para-directors. In this specific substitution pattern, the position C-5 is activated by both the ortho-directing fluorine at C-2 and the para-directing chlorine at C-1. This consensus of directing effects makes the C-5 position the most favorable site for electrophilic attack by bromine.
Caption: Regioselectivity of Bromination.
Protocol 2.1: Synthesis via Electrophilic Bromination[4]
This protocol is adapted from patent literature, demonstrating a robust method for the gram-scale synthesis of the title compound.
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Chloro-2-fluoro-3-nitrobenzene | 350-30-1 | 175.55 | 120 g | 684 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 146 g | 820 |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | 650 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~1.5 L | - |
| Brine (sat. NaCl) | - | - | 500 mL | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a suitable reaction vessel, add concentrated sulfuric acid (650 mL).
-
With stirring, add 1-chloro-2-fluoro-3-nitrobenzene (120 g, 684 mmol) to the sulfuric acid at 25 °C.
-
Add N-Bromosuccinimide (NBS) (146 g, 820 mmol) portion-wise, maintaining the temperature at or near 25 °C.
-
Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to 25 °C.
-
Carefully pour the reaction mixture into 2.0 L of ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene.
-
The product can be used as is for many applications or purified further by recrystallization if necessary.
Key Synthetic Transformations and Protocols
The unique arrangement of substituents allows for a variety of selective transformations. The following sections detail the primary classes of reactions and provide specific, validated protocols where available.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the aromatic ring makes it exceptionally susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine and chlorine atoms respectively, provides excellent stabilization for this negative charge.
Causality of Regioselectivity:
In SNAr reactions on polyhalogenated aromatics, the leaving group ability is often F > Cl > Br > I. This is counterintuitive to leaving group ability in SN1/SN2 reactions and is because the highly electronegative fluorine atom makes the carbon to which it is attached the most electrophilic and thus most susceptible to nucleophilic attack. Therefore, nucleophilic substitution is expected to occur selectively at the C-2 position, displacing the fluoride.
Caption: General workflow for SNAr reaction.
Protocol 3.1.1: SNAr with an Amine Nucleophile[6]
This protocol is adapted from patent literature and demonstrates the displacement of the fluoride atom by a substituted pyrimidine amine.
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1435806-75-9 | 254.44 | 5.0 g | 19.65 |
| Methyl 4-(bis(4-methoxybenzyl)amino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | N/A | 409.43 | 8.05 g | 19.65 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 5.08 g | 39.3 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 15 mL | - |
Procedure:
-
To a reaction flask, add 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (5.0 g, 19.65 mmol), the pyrimidine nucleophile (8.05 g, 19.65 mmol), and DMSO (15 mL).
-
Add DIPEA (5.08 g, 39.3 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude residue can be purified by standard techniques such as column chromatography to isolate the desired product.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens up a vast number of synthetic possibilities, including amide bond formation, diazotization, and further N-alkylation or N-arylation reactions. For polyhalogenated compounds, a key consideration is the choice of reducing agent to avoid undesired dehalogenation.
Causality of Reagent Choice:
Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to hydrodehalogenation, especially of C-Br and C-Cl bonds. Milder reducing systems, such as metals in acidic media (e.g., Fe/AcOH, SnCl₂/HCl) or iron with a neutral salt (Fe/NH₄Cl), are often preferred as they are highly chemoselective for the nitro group reduction while leaving the carbon-halogen bonds intact.[3]
Protocol 3.2.1: Nitro Reduction with Iron in Acetic Acid[4]
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1435806-75-9 | 254.44 | 89.0 g | 350 |
| Iron powder (Fe) | 7439-89-6 | 55.845 | 58.6 g | 1050 |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 500 mL | - |
Procedure:
-
To a solution of 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (89.0 g, 350 mmol) in acetic acid (500 mL), add iron powder (58.6 g, 1.05 mol) in portions at 0 °C to control the initial exotherm.
-
After the addition is complete, allow the mixture to warm to 25 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Upon completion, filter the reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sat. NaHCO₃) to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-2-chloro-5-fluoroaniline.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle typically follows the trend I > Br > Cl > F. Therefore, selective coupling at the C-Br bond can be readily achieved under conditions that leave the C-Cl and C-F bonds intact.
Caption: Versatility in Cross-Coupling Reactions.
Protocol 3.3.1: Representative Suzuki-Miyaura Coupling
Disclaimer: A specific literature protocol for the Suzuki-Miyaura coupling of this compound was not identified. The following is a general, robust protocol for the coupling of electron-deficient aryl bromides that serves as an excellent starting point for optimization.
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1435806-75-9 | 254.44 | 254 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 g | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (254 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor by TLC/LC-MS.
-
Upon completion, cool to room temperature, and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
Like many halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, highly functionalized aromatic compounds. Its reactivity is governed by a well-defined interplay of electronic and steric effects, allowing for selective transformations at different positions on the ring. The protocols provided herein for its synthesis, nucleophilic substitution, and nitro group reduction are based on validated literature procedures, offering a reliable foundation for its application in research. Its utility in palladium-catalyzed cross-coupling reactions further expands its synthetic potential. By understanding the principles that govern its reactivity, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved January 20, 2026, from a URL similar to [Link]
- Google Patents. (2021). US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES.
- Google Patents. (2024). WO2024233900A1 - Gsk3a inhibitors and methods of use thereof.
- Google Patents. (2024). US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof.
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved January 20, 2026, from [Link]
-
Synthonix. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene - [B41728]. Retrieved January 20, 2026, from [Link]
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved January 20, 2026, from [Link]
Sources
- 1. Buy 5-bromo-1-fluoro-2-iodo-3-nitrobenzene | 1805108-33-1 [smolecule.com]
- 2. JP2022531755A - CGAS inhibitors for the treatment of autoinflammatory diseases and cancer metastases - Google Patents [patents.google.com]
- 3. US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES - Google Patents [patents.google.com]
- 4. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in Pharmaceutical Synthesis
Introduction: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of modern pharmaceutical development, the strategic functionalization of aromatic cores is a cornerstone of synthesizing novel therapeutic agents. Among the vast arsenal of chemical tools, polyfunctionalized aromatic building blocks offer a pre-packaged solution for rapidly accessing complex molecular architectures. 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene has emerged as a particularly valuable intermediate for drug discovery and development professionals. Its unique substitution pattern, featuring a confluence of electron-withdrawing groups and differentially reactive halogens, renders the benzene ring highly activated for a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. We will delve into detailed, field-proven protocols for its use in key synthetic transformations and discuss its role in the synthesis of pharmaceutically relevant compounds, including intermediates for potent kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.44 g/mol .[1][2] The convergence of a strongly deactivating nitro group and three halogen atoms on the aromatic ring creates a profound electron deficiency. This electronic characteristic is the primary driver of its synthetic utility, making the ring susceptible to attack by nucleophiles.
The strategic placement of three different halogens—bromine, chlorine, and fluorine—provides a platform for selective and sequential reactions. The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, a trend governed by the electronegativity of the halogen, which facilitates the initial attack of the nucleophile—the rate-determining step in many SNAr reactions.[3] Conversely, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity order is typically I > Br > Cl > F, which is dictated by the carbon-halogen bond strength and the ease of oxidative addition to the palladium catalyst. This differential reactivity allows for a chemist to selectively address each halogen under distinct reaction conditions, enabling the stepwise construction of complex molecular frameworks.
Key Synthetic Transformations and Protocols
The electron-deficient nature of this compound makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The high electrophilicity of the aromatic ring, particularly at the carbons bearing halogen atoms, facilitates the displacement of a halide by a nucleophile. The fluorine atom, being the most electronegative, is generally the most labile leaving group in SNAr reactions. This allows for the selective introduction of nitrogen-based nucleophiles, a common strategy in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.
Application Example: Synthesis of an Intermediate for Bcr-Abl Kinase Inhibitors
Bcr-Abl tyrosine kinase inhibitors, such as Nilotinib, are crucial for the treatment of chronic myeloid leukemia (CML).[4][5][6] The synthesis of analogues and intermediates for these drugs often involves the reaction of a polyhalogenated nitrobenzene with an aniline derivative. The following protocol is a representative example of an SNAr reaction to form a key diarylamine intermediate.
Protocol: Synthesis of N-(5-bromo-3-chloro-2-fluoro-6-nitrophenyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(5-bromo-3-chloro-2-fluoro-6-nitrophenyl)aniline.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.
-
Base: Potassium carbonate is a mild base that acts as a proton scavenger, neutralizing the hydrofluoric acid formed during the reaction and driving the equilibrium towards the product.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 4. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene: A Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens and a strongly electron-withdrawing nitro group, imparts a rich and selective reactivity profile. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for key chemical transformations. The strategic placement of the substituents makes this molecule an ideal substrate for a range of reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction. These transformations open avenues for the synthesis of complex molecular architectures, making it a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.
The electron-deficient nature of the benzene ring, a direct consequence of the nitro group's presence, significantly activates the ring towards nucleophilic attack. This guide will delve into the regioselectivity of these reactions, providing researchers with the foundational knowledge to strategically functionalize this molecule and integrate it into their synthetic pathways.
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its substituents. The fluorine atom at the C2 position is highly activated towards SNAr by the ortho-nitro group. The bromine atom at C1 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. The chlorine atom at C5 is the least reactive of the halogens in both SNAr and cross-coupling reactions, often allowing for its retention during the initial functionalization steps. Finally, the nitro group at C3 can be readily reduced to an aniline, providing a key functional group for further derivatization.
Caption: Core reactivity sites of this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The pronounced electron-withdrawing effect of the nitro group makes the fluorine atom at the C2 position exceptionally susceptible to displacement by a wide range of nucleophiles. This high reactivity and regioselectivity make SNAr a cornerstone transformation for this substrate.
Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Protocol 1: SNAr with an Aromatic Amine
This protocol details the reaction of this compound with an aniline derivative, a common transformation in the synthesis of diarylamines.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in DMSO, add the aniline derivative and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a minimal amount of cold ethanol or isopropanol.
-
Dry the product under vacuum to afford the desired N-aryl-1-bromo-5-chloro-3-nitroaniline derivative.
| Parameter | Condition |
| Solvent | DMSO, DMF, NMP |
| Base | K₂CO₃, Cs₂CO₃, DIPEA |
| Temperature | 80 - 120 °C |
| Typical Reaction Time | 4 - 12 hours |
II. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C1 position is the preferred site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Reagent/Condition |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Temperature | 80 - 100 °C |
B. Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group for further transformations.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in a mixture of THF and triethylamine under an inert atmosphere, add phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.
Caption: Palladium-catalyzed cross-coupling workflows.
C. Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., piperidine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and the secondary amine.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated product.
III. Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial transformation that opens up a vast array of subsequent chemical modifications, such as diazotization followed by Sandmeyer reactions, or amide bond formation.
Mechanistic Considerations
The reduction of a nitro group can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media. A common and effective method involves the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[2][3]
Protocol 5: Nitro Group Reduction using Iron
Materials:
-
Substituted 3-nitrobenzene derivative (from previous steps) (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.0 equiv)
-
Ethanol and Water (4:1 mixture)
Procedure:
-
To a suspension of the nitroaromatic compound in the ethanol/water mixture, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite while hot to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. This highly functionalized aromatic scaffold is an exemplary substrate for SNAr reactions due to its unique electronic features. The presence of a potent electron-withdrawing nitro group, in concert with three distinct halogen substituents, creates a highly electron-deficient aromatic ring, priming it for nucleophilic attack.[1] This guide elucidates the underlying mechanistic principles, predicts the regiochemical outcomes, and offers detailed, field-proven protocols for the reaction of this substrate with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The content herein is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, providing both the theoretical foundation and practical steps necessary for successful experimentation.
Introduction: Understanding the Substrate's Reactivity
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[2] Unlike typical aromatic compounds, which are electron-rich and undergo electrophilic substitution, substrates suitable for SNAr are characterized by the presence of strong electron-withdrawing groups (EWGs).[3][4] These EWGs render the aromatic ring electrophilic and susceptible to attack by nucleophiles.
The substrate, this compound, is exceptionally well-suited for SNAr for several key reasons:
-
Powerful Activation: The nitro group (-NO₂) at the C3 position is one of the most powerful activating groups for SNAr reactions.[1][2] It strongly withdraws electron density from the ring through both inductive and resonance effects, significantly stabilizing the negatively charged intermediate formed during the reaction.
-
Multiple Leaving Groups: The presence of three different halogens (F, Cl, Br) offers multiple potential sites for substitution. The inherent differences in their leaving group ability under SNAr conditions allow for selective functionalization.
-
Favorable Regiochemistry: The positions of the halogens relative to the activating nitro group dictate the regioselectivity of the substitution. Groups positioned ortho or para to the EWG experience the greatest activation, as the negative charge of the reaction intermediate can be delocalized onto the EWG.[3][4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via SN1 or SN2 pathways, which are common for aliphatic systems.[3][4] Instead, it follows a two-step addition-elimination mechanism .
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack is typically the rate-determining step of the reaction.[2] The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.
Caption: The two-step addition-elimination mechanism of SNAr.
Predicting Regioselectivity for this compound
The regiochemical outcome of an SNAr reaction on this substrate is governed by two primary factors: the position of the leaving group relative to the nitro activator and the intrinsic leaving group ability of the halogens.
-
Positional Activation: The nitro group at C3 activates the ortho positions (C2 and C4) and the para position (C6). In our substrate, the fluorine is at C2 (ortho) and the bromine is at C1 (technically ortho to the C2 position, but adjacent to the nitro group). The chlorine at C5 is meta to the nitro group and is therefore significantly less activated.[7] Substitution at the meta position is highly disfavored because the stabilizing resonance delocalization cannot extend to the nitro group.
-
Leaving Group Ability: In SNAr reactions, the order of leaving group ability for halogens is F > Cl > Br > I .[2] This is the reverse of the trend seen in SN2 reactions. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.
Caption: Regioselectivity of nucleophilic attack on the substrate.
Experimental Protocols
Safety Precaution: this compound is expected to be an irritant. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Reaction with O-Nucleophiles (Phenoxides)
This protocol details a general procedure for the synthesis of diaryl ethers via substitution of the fluorine atom with a substituted phenol.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-methoxyphenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the substituted phenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the DMF used).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl ether.
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and stabilizes the charged Meisenheimer complex. K₂CO₃ is a mild base used to deprotonate the phenol, generating the active phenoxide nucleophile in situ.
Protocol 2: Reaction with N-Nucleophiles (Amines)
This protocol outlines the synthesis of N-substituted anilines using primary or secondary amines as nucleophiles.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine or Aniline) (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or DMF, anhydrous
-
Ethyl Acetate (EtOAc)
-
Water & Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO or DMF (to ~0.2 M).
-
Add the amine nucleophile (1.5 - 2.0 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature between 50-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC monitoring.
-
Upon completion, pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: A base is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines like anilines, higher temperatures are generally required. DMSO is an excellent solvent for these reactions due to its high polarity and boiling point.
Protocol 3: Reaction with S-Nucleophiles (Thiolates)
This protocol describes the formation of aryl thioethers using thiols as nucleophiles.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Rationale: Thiols are acidic enough to be deprotonated by a strong base like NaH to form the potent thiolate nucleophile. The reaction must be performed under anhydrous and inert conditions as NaH reacts violently with water.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Major Product |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF | 80 - 100 | 1-Bromo-5-chloro-2-(4-methoxyphenoxy)-3-nitrobenzene |
| N-Nucleophile | Morpholine | Et₃N | DMSO | 50 - 80 | 4-(2-Bromo-4-chloro-6-nitrophenyl)morpholine |
| S-Nucleophile | Thiophenol | NaH | THF / DMF | 0 - RT | 1-Bromo-5-chloro-3-nitro-2-(phenylthio)benzene |
General Experimental Workflow
Caption: A generalized workflow for SNAr experiments.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Aromatic Substitution SNAr. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6.1 Nucleophilic Aromatic Substitution by Addition-Elimination (SNAr). Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Addition-Elimination Mechanism of Nucleophilic Substitution of Aryl Halides. Retrieved from [Link]
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of a highly functionalized and electronically complex substrate: 1-bromo-5-chloro-2-fluoro-3-nitrobenzene.
This particular substrate is a valuable intermediate due to the orthogonal reactivity of its substituents. The presence of both bromine and chlorine atoms allows for sequential, chemoselective cross-coupling reactions. The electron-withdrawing nitro and fluoro groups significantly influence the electronic properties of the aromatic ring, a factor that must be carefully considered for successful coupling. This application note will delve into the mechanistic nuances, strategic considerations for achieving high chemoselectivity, and a detailed, field-proven protocol for researchers in synthetic chemistry and drug development.
Mechanistic Rationale and Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is paramount to controlling the reaction's outcome, especially with a polyhalogenated substrate.
The Catalytic Cycle
The reaction is generally understood to proceed in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is typically the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
Achieving Chemoselectivity with this compound
The primary challenge and opportunity with this substrate is the selective reaction at one of the two halogen sites. The established reactivity trend for aryl halides in the oxidative addition step is:
This inherent difference in reactivity forms the basis for achieving chemoselectivity. The C-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.
Furthermore, the electronic nature of the substrate plays a critical role. The presence of the strongly electron-withdrawing nitro group (-NO₂) and the fluoro group (-F) makes the aromatic ring electron-deficient. This electronic pull enhances the rate of oxidative addition at the halogen positions, particularly the more reactive C-Br bond.[3][7] The nitro group is generally stable under Suzuki coupling conditions and its activating effect is beneficial.[7]
By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to exclusively cleave the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise diversification of the molecular scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable method for the chemoselective coupling of this compound with a generic arylboronic acid.
Reagents and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Add potassium phosphate (3.0 equiv).
-
The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and can facilitate the coupling of less reactive aryl chlorides if desired, but under controlled conditions, will preferentially react with the bromide.[8]
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane and degassed water to the Schlenk tube to create a 4:1 or 5:1 dioxane/water mixture. The total solvent volume should be sufficient to ensure good stirring (e.g., 5 mL for a 0.5 mmol scale reaction).
-
Seal the tube and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
After degassing, place the sealed reaction vessel under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used and should be determined by reaction monitoring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-chloro-2-fluoro-3-nitro-1,1'-biphenyl product.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended parameters for this protocol.
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Common and effective palladium precatalyst. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote high catalytic activity.[8][9] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Effective base for activating the boronic acid.[8][10] |
| Solvent System | Dioxane/Water or Toluene/Water (4:1 to 10:1) | Biphasic system that dissolves both organic and inorganic reagents.[1] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Future Perspectives
The protocol outlined in this application note demonstrates a robust and highly chemoselective method for the Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds and employing a suitable palladium catalyst system, researchers can efficiently synthesize valuable biaryl intermediates while preserving the chloro-substituent for subsequent synthetic manipulations. This strategy opens avenues for the rapid construction of complex, polyfunctional molecules relevant to the pharmaceutical and materials science industries. Further optimization could explore even lower catalyst loadings or the use of nickel-based catalysts, which have shown promise for coupling unreactive electrophiles. [3]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Kotha, S., Lahiri, K., & Kashinath, D. (2002). Tetrahedron, 58(48), 9633–9695. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Billingsley, K. L., & Buchwald, S. L. (2008). Acc. Chem. Res., 41(11), 1566–1575. Available at: [Link]
-
Suzuki-Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016). The Royal Society of Chemistry. Available at: [Link]
-
How resistant are Suzuki couplings to nitro groups? Reddit. (2019). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
Introduction: Unlocking Heterocyclic Diversity from a Polyfunctionalized Aromatic Core
An Application Guide for the Synthesis of Heterocyclic Compounds from 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Polyfunctionalized aromatic compounds serve as invaluable starting points, offering multiple reaction vectors for the construction of complex molecular architectures. This compound is a quintessential example of such a versatile building block. Its unique arrangement of an activating nitro group and three distinct halogen atoms with differential reactivity makes it a powerful precursor for a diverse range of heterocyclic systems.
The electron-deficient nature of the aromatic ring, a direct consequence of the potent electron-withdrawing nitro group, is the cornerstone of its reactivity. This electronic feature dramatically facilitates nucleophilic aromatic substitution (SNAr) reactions, providing a reliable entry point for introducing new functionalities. Furthermore, the nitro group itself serves as a latent amino group, which, upon reduction, becomes a key handle for subsequent intramolecular cyclization reactions—the final step in the genesis of many heterocyclic cores.
This technical guide provides a detailed exploration of the synthesis of high-value heterocyclic compounds, such as benzimidazoles and quinoxalines, starting from this compound. We will elucidate the strategic considerations behind the reaction sequence, provide detailed, field-tested protocols, and explain the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile platform chemical for the synthesis of novel molecular entities.
Part 1: Strategic Analysis of the Starting Material and Reaction Trajectory
The synthetic utility of this compound is dictated by the predictable and sequential reactivity of its functional groups.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
The primary and most crucial transformation is the SNAr reaction. For this reaction to proceed, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. Our starting material excels in both aspects.
-
Activation: The nitro group at the C3 position strongly withdraws electron density from the ring, particularly from the ortho (C2, C4) and para (C6) positions. This creates a significant partial positive charge on these carbons, making them susceptible to attack by nucleophiles.
-
Leaving Group Hierarchy: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The stability of this intermediate is key. The high electronegativity of the fluorine atom at the C2 position makes this carbon highly electrophilic, thus favoring the initial nucleophilic attack. Consequently, fluorine is the most reactive leaving group in SNAr, followed by chlorine and then bromine.[3]
This predictable reactivity allows for the selective substitution of the fluorine atom, leaving the chlorine and bromine atoms intact for potential downstream modifications, such as metal-catalyzed cross-coupling reactions.
The Nitro Group as a Linchpin for Cyclization
The nitro group is more than just an activating group; it is a synthetic precursor to an amine. The reduction of the nitro moiety to a primary amine is a robust and high-yielding transformation. When this reduction follows an initial SNAr reaction with an amine-containing nucleophile, it sets the stage for the formation of an ortho-phenylenediamine—a critical intermediate for building fused heterocyclic systems.
The overall synthetic strategy is therefore a three-stage process:
-
Selective SNAr: Displacement of the highly activated fluorine atom with a suitable nucleophile.
-
Nitro Reduction: Conversion of the nitro group to an amine to unmask the diamine precursor.
-
Cyclization: Condensation with an appropriate electrophile to forge the heterocyclic ring.
Caption: Overall synthetic workflow from the starting material to the final heterocyclic product.
Part 2: Synthesis of a Key Intermediate: 4-Bromo-2-chloro-N¹-benzyl-5-nitrobenzene-1,2-diamine
This section provides a detailed protocol for the synthesis of a versatile ortho-phenylenediamine intermediate, which will serve as the direct precursor to our target heterocycle. We use benzylamine as a representative nucleophile due to its robustness and the utility of the resulting N-benzyl group, which can be retained or removed in subsequent steps.
Protocol 1: SNAr Displacement of Fluorine with Benzylamine
Objective: To synthesize N-(4-bromo-2-chloro-5-nitrophenyl)benzylamine.
Causality: Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and the reaction intermediates. Potassium carbonate acts as a mild base to scavenge the HF produced during the reaction, driving the equilibrium towards the product. The reaction is heated to ensure a reasonable reaction rate.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous DMF.
-
Add potassium carbonate, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum to yield the desired N-(4-bromo-2-chloro-5-nitrophenyl)benzylamine as a yellow solid.
-
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 4-Bromo-2-chloro-N¹-benzylbenzene-1,2,5-triamine.
Causality: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups, especially in the presence of sensitive functional groups like halogens.[4] The acidic medium protonates the nitro group, facilitating its reduction by SnCl₂, which is subsequently oxidized to SnCl₄.
-
Materials:
-
N-(4-bromo-2-chloro-5-nitrophenyl)benzylamine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
-
Procedure:
-
Suspend N-(4-bromo-2-chloro-5-nitrophenyl)benzylamine in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension. The mixture may become exothermic.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of 5 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ortho-phenylenediamine intermediate. This product is often used in the next step without further purification due to its potential instability and susceptibility to air oxidation.
-
Part 3: Synthesis of a 1,2-Disubstituted Benzimidazole
With the key diamine intermediate in hand, we can now proceed to the cyclization step to form the benzimidazole ring system. Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities.[5][6]
Protocol 3: Oxidative Condensation with an Aldehyde
Objective: To synthesize 1-benzyl-6-bromo-4-chloro-2-phenyl-1H-benzimidazole.
Causality: The reaction of an o-phenylenediamine with an aldehyde is a common method for benzimidazole synthesis.[4] The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization to form a dihydrobenzimidazole intermediate. An oxidant is then required to aromatize the ring. In this protocol, sodium metabisulfite (Na₂S₂O₅) is often used, or atmospheric oxygen can suffice, especially when heated in a solvent like DMF.
Caption: Simplified mechanism for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.
-
Materials:
-
Crude 4-Bromo-2-chloro-N¹-benzylbenzene-1,2,5-triamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) (Optional, but recommended)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude diamine intermediate in DMF in a round-bottom flask.
-
Add benzaldehyde, followed by sodium metabisulfite.
-
Heat the reaction mixture to 100-120 °C for 4-8 hours. Monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-6-bromo-4-chloro-2-phenyl-1H-benzimidazole.
-
Part 4: Data Summary and Broader Applications
The described multi-step synthesis provides a reliable route to highly functionalized benzimidazoles.
| Step | Reaction Type | Key Reagents | Typical Yield | Product Molecular Weight ( g/mol ) |
| 1 | SNAr | Benzylamine, K₂CO₃ | 85-95% | 344.62 |
| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | 70-85% | 314.64 |
| 3 | Cyclization | Benzaldehyde | 60-75% | 401.70 |
Alternative Heterocycles: Synthesis of Quinoxalines
The same ortho-phenylenediamine intermediate is a direct precursor to quinoxalines, another class of privileged heterocycles.[7][8] This is typically achieved by condensation with a 1,2-dicarbonyl compound.
Conceptual Protocol: Reacting the diamine intermediate (from Protocol 2) with benzil (1,2-diphenylethane-1,2-dione) in a solvent like ethanol or acetic acid, often with gentle heating, will lead to the formation of the corresponding 6-bromo-8-chloro-1-benzyl-2,3-diphenylquinoxaline. This facile condensation reaction further highlights the synthetic utility of the prepared intermediate.[9]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex heterocyclic compounds. Its well-defined reactivity profile allows for a strategic and sequential approach to molecular construction. The selective nucleophilic aromatic substitution of the fluorine atom, followed by nitro group reduction and cyclization, provides a robust and high-yielding pathway to valuable scaffolds such as benzimidazoles and quinoxalines. The protocols detailed herein are designed to be reproducible and scalable, offering researchers a reliable toolkit for drug discovery and materials science applications. The remaining halogen atoms on the final heterocyclic core provide additional handles for late-stage functionalization, further expanding the accessible chemical space from this single, strategic starting material.
References
-
PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]
-
PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
-
Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from: [Link]
-
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available from: [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
-
ChemBK. 1-bromo-3-chloro-5-nitro-benzene. Available from: [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]
-
Royal Society of Chemistry. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Available from: [Link]
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664. Available from: [Link]
-
PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036. Available from: [Link]
- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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Application Notes & Protocols: The Strategic Role of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, a highly functionalized aromatic compound, and its strategic application as a versatile intermediate in the synthesis of advanced agrochemicals. We will explore its chemical properties, plausible synthetic routes, and its pivotal role in constructing complex herbicidal molecules. The narrative is built upon established principles of organic chemistry, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols for key transformations. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the design and synthesis of novel active ingredients.
Introduction: The Molecular Architecture and Synthetic Value
This compound is a polyhalogenated nitroaromatic compound with significant potential as a building block in modern organic synthesis. Its value stems from the unique arrangement of substituents on the benzene ring, which imparts a distinct and highly exploitable reactivity.
-
Electron-Deficient Aromatic Core: The presence of a strongly electron-withdrawing nitro group, in concert with three halogen atoms (F, Cl, Br), renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, as it significantly activates the ring towards nucleophilic aromatic substitution (SNAr) reactions.
-
Orthogonal Reactivity of Halogens: The differential reactivity of the C-F, C-Cl, and C-Br bonds allows for selective and sequential transformations. This "orthogonal reactivity" provides chemists with precise control over the introduction of various functionalities, which is a critical aspect in the construction of complex molecular frameworks for modern agrochemicals.
-
The Nitro Group as a Latent Amine: Beyond its role as an activating group, the nitro moiety is a valuable functional handle. It can be readily and cleanly reduced to an amino group, which serves as a key nucleophile or a point for further derivatization, for instance, in the formation of sulfonamides or amides, common toxophores in many pesticides.[1][2]
The strategic combination of these features makes this compound an ideal starting material for synthesizing agrochemicals where a highly substituted aniline or phenol core is required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1330583-70-4 | [3] |
| Molecular Formula | C₆H₂BrClFNO₂ | [3][4] |
| Molecular Weight | 254.44 g/mol | [3][4] |
| Appearance | Expected to be a crystalline solid | N/A |
| IUPAC Name | This compound | [3] |
Plausible Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful regiochemical control. A logical and common industrial strategy involves the late-stage nitration of a pre-existing trihalogenated benzene. Introducing the powerful deactivating nitro group early would render subsequent electrophilic halogenations challenging.
A plausible precursor for this synthesis is 1-bromo-3-chloro-5-fluorobenzene.[5] The final and critical step is the regioselective nitration of this precursor.
Key Reaction: Regioselective Nitration
The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, generating the potent electrophile, the nitronium ion (NO₂⁺). The existing halogens on the ring, being ortho-, para- directors, guide the incoming nitro group. The combined directing effects and steric hindrance favor the substitution at the C2 position, which is ortho to both the fluorine and bromine atoms, yielding the desired product. A similar regioselectivity has been demonstrated in the nitration of 1-bromo-5-fluoro-2-methylbenzene.[6]
Caption: Overall workflow for synthesizing a hypothetical herbicidal intermediate.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and considerations for process optimization.
Protocol 1: Reduction of the Nitro Group to Form 3-Bromo-5-chloro-2-fluoroaniline
Principle: The conversion of an aromatic nitro group to an aniline is a fundamental transformation in industrial chemistry. Catalytic hydrogenation is often preferred for its clean nature, but chemical reduction using metals like iron or tin(II) chloride in acidic media is also robust and highly effective. [2]We will detail the tin(II) chloride method, which is well-suited for laboratory-scale synthesis.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol to create a 0.5 M solution.
-
Reagent Addition: Add solid tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Reaction Initiation: Slowly add concentrated HCl (approx. 5-6 volumes relative to the starting material) to the stirring mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Work-up: Cool the mixture to room temperature and then place in an ice bath. Slowly neutralize the acid by adding 5 M NaOH solution until the pH is basic (pH > 9). A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-chloro-2-fluoroaniline. The product can be further purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Choice of Reductant: SnCl₂ is a reliable and effective reducing agent for nitro groups, especially on polyhalogenated rings where catalytic hydrogenation might lead to undesired dehalogenation.
-
Acidic Medium: The reaction requires a strong acid like HCl to facilitate the reduction mechanism.
-
Basification: The work-up requires careful basification to precipitate the tin hydroxides and liberate the free aniline, which is soluble in the organic extraction solvent.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Aniline Intermediate
Principle: The electron-deficient nature of the ring in the aniline intermediate still allows for SNAr, particularly at the positions activated by the remaining substituents. The fluorine atom, being the most electronegative, typically provides the strongest activation for SNAr at the ortho and para positions. This protocol describes a representative substitution with an alkoxide.
Materials:
-
3-Bromo-5-chloro-2-fluoroaniline (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a dry, nitrogen-flushed flask, dissolve 3-Bromo-5-chloro-2-fluoroaniline in anhydrous DMF.
-
Reagent Addition: Add sodium methoxide portion-wise to the solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Causality and Insights:
-
Solvent Choice: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive.
-
Activation: The fluorine at C2 strongly activates the C3-Br bond for nucleophilic attack, making this substitution regioselective.
-
Temperature Control: Heating is necessary to overcome the activation energy of the reaction, but excessive temperatures could lead to side reactions.
Concluding Remarks for the Modern Agrochemical Chemist
This compound represents a class of highly valuable, albeit complex, building blocks. Its true power lies in the predictable and sequential reactivity of its functional groups. The ability to perform a clean nitro reduction to unmask a nucleophilic aniline, followed by selective SNAr reactions on a still-activated ring, provides a robust platform for generating molecular diversity. For professionals in agrochemical development, mastering the chemistry of such intermediates is key to accessing novel chemical spaces and developing next-generation herbicides, fungicides, and insecticides with improved efficacy and safety profiles. The protocols and workflows outlined in this guide serve as a foundational blueprint for harnessing the synthetic potential of this versatile molecule.
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Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Drug Discovery Professionals
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology.[1][2] Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets.[1][2] Their dysregulation is a known driver of numerous diseases, making the ability to synthetically craft small molecules that modulate their activity a critical skill for researchers in both academic and industrial settings.
This guide provides an in-depth exploration of the key synthetic strategies, analytical protocols, and design principles employed in the development of kinase inhibitors. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just methodologies, but also the underlying scientific rationale to empower informed experimental design and execution.
The Strategic Blueprint: Designing and Synthesizing a Kinase Inhibitor
The journey of a kinase inhibitor from concept to clinic begins with a strategic blend of computational design and synthetic chemistry. The overarching goal is to create a molecule that binds with high affinity and specificity to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of its downstream substrates.
Rational Design Leveraging Computational Chemistry
Modern kinase inhibitor design is heavily reliant on computational tools to predict and rationalize the binding of small molecules to their protein targets.[3][4][5][6] This in silico approach accelerates the drug discovery process by prioritizing compounds with a higher probability of success for synthesis and biological evaluation.
A typical computational workflow for designing a novel kinase inhibitor is outlined below:
Caption: Computational workflow for kinase inhibitor design.
Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The synthesis of kinase inhibitors often revolves around the construction of a core heterocyclic scaffold that mimics the adenine ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase.[7] The 4-anilinoquinazoline scaffold is a prominent example found in several FDA-approved drugs, including gefitinib and erlotinib.[8][9][10][11]
Key reactions frequently employed in the synthesis of kinase inhibitors include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[12][13] These reactions are highly valued for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
This protocol describes a common method for synthesizing the 4-anilinoquinazoline core, a crucial intermediate for many EGFR inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Microwave synthesis vials
-
Magnetic stir bars
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), the desired substituted aniline (1.1 eq), and isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes with stirring.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the 4-anilinoquinazoline product.
Causality: The use of microwave irradiation significantly accelerates the rate of the nucleophilic aromatic substitution (SNAr) reaction, reducing reaction times from hours to minutes compared to conventional heating. Isopropanol is a suitable solvent that is relatively polar and has a high boiling point, making it compatible with the reaction conditions.
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents onto the kinase inhibitor scaffold, allowing for the exploration of structure-activity relationships (SAR).[7][12]
Materials:
-
Aryl halide (e.g., 6-bromo-4-anilinoquinazoline)
-
Arylboronic acid (e.g., pyridine-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. An inert atmosphere is crucial to prevent the degradation of the catalyst and phosphine ligands.
Characterization and Evaluation: From Molecule to Biological Activity
Once a kinase inhibitor has been synthesized, its purity, identity, and biological activity must be rigorously assessed.
Purification and Characterization
Purification is typically achieved using column chromatography, and the purity and identity of the final compound are confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biochemical Assays for Potency Determination (IC50)
Biochemical assays are the first step in evaluating the biological activity of a synthesized inhibitor.[14] These assays measure the ability of the compound to inhibit the activity of the target kinase in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[2][15][16][17]
The ADP-Glo™ assay is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[18][19][20][21][22]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the synthesized inhibitor at various concentrations.
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality: The ADP-Glo™ assay is a coupled-enzyme assay. The first step terminates the kinase reaction and removes unconsumed ATP. The second step converts the ADP produced into ATP, which is then used by a luciferase to generate light. The amount of light produced is directly proportional to the amount of ADP generated, and therefore inversely proportional to the activity of the kinase inhibitor.
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that can be used to measure both kinase activity and inhibitor binding.[23][24][25][26][27]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Synthesized inhibitor
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction:
-
In a suitable microplate, combine the kinase, fluorescein-labeled substrate, ATP, and varying concentrations of the inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
The TR-FRET ratio (acceptor emission/donor emission) is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.
-
Causality: In the LanthaScreen® assay, when the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it. This brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal. An effective inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Kinase Selectivity Profiling
A crucial aspect of kinase inhibitor development is assessing its selectivity.[28][29][30][31] An ideal inhibitor should potently inhibit the target kinase while having minimal activity against other kinases in the human kinome. This minimizes off-target effects and potential toxicity. Kinase selectivity profiling is typically performed by screening the inhibitor against a large panel of kinases.
| Service Provider | Assay Technology | Number of Kinases |
| Promega | ADP-Glo™ Kinase Assay | Panels of various sizes |
| Thermo Fisher Scientific | LanthaScreen® & Z'-LYTE® | Large panels available |
| Reaction Biology | Radiometric & other assays | Broadest kinome coverage |
Table 1: Commercially available kinase selectivity profiling services.
The Iterative Cycle of Optimization: Structure-Activity Relationship (SAR)
The data obtained from biochemical assays and selectivity profiling feeds directly back into the design phase, initiating an iterative cycle of optimization.[32][33][34][35] The goal of this process, known as establishing the structure-activity relationship (SAR), is to understand how modifications to the chemical structure of the inhibitor affect its potency and selectivity.[33][34]
Caption: The iterative cycle of kinase inhibitor optimization.
Medicinal chemistry strategies to improve potency and selectivity include:[1][36][37][38][39]
-
Modifying substituents to enhance interactions with specific residues in the ATP-binding pocket.
-
Introducing conformational constraints to lock the molecule in an active conformation.
-
Targeting less conserved regions of the ATP-binding site to improve selectivity.
-
Designing covalent inhibitors that form a permanent bond with a nearby cysteine residue, leading to increased potency and duration of action.[37]
By systematically exploring the SAR, medicinal chemists can rationally design and synthesize next-generation inhibitors with improved therapeutic profiles.
Conclusion
The synthesis of kinase inhibitors is a dynamic and multifaceted field that lies at the heart of targeted therapy development. A successful kinase inhibitor drug discovery program requires a seamless integration of computational design, sophisticated synthetic chemistry, and rigorous biological evaluation. By understanding the principles and protocols outlined in this guide, researchers can more effectively navigate the challenges of this exciting area of medicinal chemistry and contribute to the development of novel therapeutics for a wide range of diseases.
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Semantic Scholar. (n.d.). Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Retrieved from [Link]
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ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
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MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Retrieved from [Link]
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protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
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Preprints.org. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]
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Thieme. (2004). Syntheses of Some 4-Anilinoquinazoline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]
-
ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]
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PubMed. (2016). Design, Synthesis and Biological Evaluation of 4-anilinoquinazoline Derivatives as New C-Myc G-quadruplex Ligands. Retrieved from [Link]
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ACS Publications. (n.d.). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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- 39. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this highly functionalized aromatic compound. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Introduction
This compound is a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and three different halogens, makes it a versatile intermediate. However, the synthesis, typically involving the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene, often yields a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities. Achieving high purity is paramount for the success of subsequent synthetic steps. This guide provides a comprehensive framework for troubleshooting and optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically arise from the nitration reaction. These include:
-
Unreacted Starting Material: 1-bromo-3-chloro-5-fluorobenzene.
-
Isomeric Byproducts: Nitration can potentially occur at other positions on the aromatic ring, leading to different regioisomers. The steric hindrance from the bulky bromine atom and the directing effects of the halogens generally favor nitration at the 2-position, but side products can form.
-
Poly-nitrated Species: Although controlled conditions (e.g., 0–5°C) are used to minimize this, over-nitration can occur.
-
Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture may be present.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and widely used methods for purifying solid organic compounds like this are recrystallization and column chromatography.
-
Recrystallization is a technique based on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. It is often suitable for removing small amounts of impurities from a relatively crude product.[1]
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (eluent) passes through. This method is highly versatile and can separate compounds with very similar polarities, such as isomers.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the required scale.
-
Choose Recrystallization when:
-
The crude product is relatively pure (>90%).
-
The impurities have significantly different solubility profiles from the desired product.
-
You are working on a larger scale where chromatography would be cumbersome and consume large volumes of solvent.
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture containing multiple components, especially isomers with similar polarities.
-
Recrystallization fails to remove key impurities.
-
A very high degree of purity (>99%) is required, particularly for analytical standards or late-stage pharmaceutical intermediates.
-
Q4: What analytical techniques are most reliable for assessing the purity of the final product?
A4: A combination of techniques is recommended for robust purity validation:
-
High-Performance Liquid Chromatography (HPLC): With UV detection, this is a powerful method for quantifying purity and detecting trace impurities. Purity levels of ≥98% are often validated using this technique for similar nitroaromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides sensitive detection and structural confirmation of the main component and any volatile impurities.[2]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and regiochemistry of the purified compound.
Q5: What are the key safety precautions when handling this compound and its precursors?
A5: This compound and related halogenated nitroaromatics should be handled with care. They are often irritating and potentially corrosive to the skin, eyes, and respiratory tract.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and light.[4][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrClFNO₂ | [7][8] |
| Molecular Weight | 254.44 g/mol | [7][8] |
| Appearance | Expected to be a crystalline solid, possibly yellow. | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. | [4] |
| Purity (Typical) | ≥95-97% | [7][8][9] |
Purification Workflow
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the chosen solvent. High concentration of impurities depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the issue persists, select a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. Concentrate: Gently evaporate some of the solvent and attempt to cool again. Cool Further: Use an ice-salt bath for lower temperatures. |
| The yield of recrystallized product is very low. | The chosen solvent is too effective, keeping a significant amount of product dissolved even when cold. Premature crystallization occurred during a hot filtration step. | Before discarding, cool the filtrate (mother liquor) in an ice bath to recover more product. Re-evaluate the solvent choice; a less effective solvent may be needed. If performing hot filtration, ensure the funnel and receiving flask are pre-heated. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use only a small amount (1-2% by weight) to avoid adsorbing the desired product. Perform a hot filtration to remove the charcoal before cooling. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (e.g., isomers). | The polarity of the eluent is too high, causing all components to move too quickly (high Rf values). The polarity of the components is very similar. | Optimize Eluent: Use TLC to test different solvent systems. Decrease the polarity of the eluent (e.g., lower the percentage of ethyl acetate in hexanes) to achieve better separation. An Rf value for the product between 0.2 and 0.4 is ideal. Use a Gradient: Start with a low polarity eluent and gradually increase the polarity to improve separation (gradient elution).[10] |
| The product is degrading on the column. | The compound is sensitive to the acidic nature of standard silica gel. | Deactivate Silica: Prepare a slurry of silica gel with an eluent containing a small amount of a base, like triethylamine (~0.5%), to neutralize acidic sites. Use Alumina: Consider using neutral alumina as the stationary phase instead of silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. If the compound is still not moving, a stronger solvent like methanol may need to be added in small percentages to the eluent system. |
| The column runs too slowly or cracks. | The silica gel was packed improperly. Fine particles are clogging the column frit. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Applying gentle air pressure can help speed up the flow rate.[10] A thin layer of sand on top of the silica gel can prevent the bed from being disturbed when adding eluent.[10] |
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[3]
-
Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, swirl, and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing: Prepare a glass chromatography column by plugging the bottom with cotton or glass wool, adding a layer of sand, and then filling it with a slurry of silica gel in the chosen eluent.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column. Add another thin layer of sand on top.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chembk.com [chembk.com]
- 5. biosynth.com [biosynth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. achmem.com [achmem.com]
- 8. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a primary focus on the identification and mitigation of reaction byproducts.
The predominant synthetic route to this compound involves the electrophilic nitration of a trihalogenated benzene precursor, most commonly 1-Bromo-5-chloro-2-fluorobenzene. While seemingly straightforward, the directing effects of the three distinct halogen substituents on the aromatic ring introduce significant challenges in regioselectivity, often leading to a complex mixture of isomeric byproducts. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the principles of physical organic chemistry.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Q1: My post-reaction analysis (GC-MS/NMR) shows multiple product peaks with the same mass. What are these byproducts and why did they form?
A1: The presence of multiple isomers is the most common challenge in this synthesis. These are positional isomers of the nitro group on the trihalogenated benzene ring. Their formation is a direct consequence of the competing directing effects of the bromine, chlorine, and fluorine substituents during the electrophilic aromatic substitution (nitration) reaction.
Mechanistic Explanation:
All halogens are ortho-, para-directing groups due to their ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. However, they are also deactivating due to their strong electron-withdrawing inductive effects. The regiochemical outcome of the nitration depends on the interplay of these effects and steric hindrance.
For the precursor, 1-Bromo-5-chloro-2-fluorobenzene, the potential sites for nitration are positions 3, 4, and 6.
-
Position 3 (Desired): This position is ortho to both Fluorine and Chlorine, and meta to Bromine. The strong activating effect of fluorine at the ortho position makes this a favored, though not exclusive, site.
-
Position 4: This position is para to Fluorine, ortho to Bromine, and meta to Chlorine. This is a likely position for substitution, leading to the formation of 1-Bromo-5-chloro-2-fluoro-4-nitrobenzene .
-
Position 6: This position is ortho to Bromine and para to Chlorine, but is sterically hindered by the adjacent bromine atom. Nitration here, to form 1-Bromo-5-chloro-2-fluoro-6-nitrobenzene , is generally less favored but can still occur.
The unselective nature of some nitration reactions can result in a mixture of these isomers, which are often difficult to separate due to their similar physical properties.[1]
Caption: Formation of the desired product and major isomeric byproducts.
Q2: My reaction yield is consistently low, even after accounting for isomeric byproducts. What other factors could be at play?
A2: Low yields can stem from incomplete reactions, product degradation under harsh conditions, or competing side reactions.
Troubleshooting Steps:
-
Verify Reaction Completion: The trihalogenated ring is strongly deactivated, making nitration slower than with simpler aromatics.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initially planned reaction time, consider extending the time or slightly increasing the temperature. Be cautious, as higher temperatures can decrease regioselectivity.
-
-
Assess Nitrating Agent Potency: The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The potency of this mixture is critical.
-
Action: Ensure your acids are fresh and have not absorbed atmospheric moisture, which would reduce the concentration of the active electrophile, the nitronium ion (NO₂⁺). Using fuming nitric or sulfuric acid can increase the reaction rate, but may also lead to more byproducts and safety hazards.
-
-
Consider Oxidative Degradation: Although the aromatic ring is electron-deficient, the strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the formation of phenolic byproducts or ring-opening, resulting in a dark, tarry reaction mixture.
-
Action: Maintain strict temperature control, typically keeping the reaction temperature between 0-10 °C during the addition of the nitrating agent.
-
Caption: Troubleshooting workflow for low reaction yield.
Q3: How can I improve the regioselectivity of the nitration to favor the desired 3-nitro isomer?
A3: Optimizing reaction parameters is key to enhancing selectivity. Temperature is the most critical variable.
-
Strict Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product and can increase the selectivity between different positions on the ring. Perform the addition of the nitrating agent slowly at 0 °C and allow the reaction to proceed at a controlled temperature, for instance, between 0-25 °C.
-
Choice of Nitrating Agent: While mixed acid is standard, other nitrating systems can offer different selectivity profiles. For example, using a milder nitrating agent like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) might provide better regioselectivity in some cases, although they are more expensive and may require different solvent systems.
-
Solvent Effects: The choice of solvent can influence the solvation of the intermediate arenium ion and thus affect the product ratio. While strong acid often serves as both reagent and solvent, exploring the reaction in an inert co-solvent like dichloromethane at low temperatures could be a viable optimization strategy.
Frequently Asked Questions (FAQs)
-
Q: What is the most common synthetic precursor for this molecule?
-
Q: Can I introduce the nitro group first, and then add the halogens?
-
A: This is a poor synthetic strategy. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.[5] Attempting to halogenate nitrobenzene would be extremely difficult and would not lead to the desired substitution pattern. The correct synthetic design involves nitrating the pre-halogenated ring.
-
-
Q: What are the primary safety concerns for this reaction?
-
A: The use of concentrated nitric and sulfuric acids presents significant hazards. This mixture is highly corrosive and a strong oxidizing agent.[6] It can cause severe burns upon contact. Furthermore, nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled, potentially leading to vigorous decomposition and pressure buildup. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat, and have an appropriate quenching agent (like a sodium bicarbonate solution) and spill kit readily available.
-
Data Summary Table
| Compound | Role | Common Analytical Signature | Purification Challenge |
| This compound | Desired Product | Unique set of signals in ¹H and ¹⁹F NMR. | Co-elutes or co-crystallizes with isomers. |
| 1-Bromo-5-chloro-2-fluoro-4-nitrobenzene | Isomeric Byproduct | Different chemical shifts in NMR compared to the desired product. | Very similar polarity and boiling point to the desired product. |
| 1-Bromo-5-chloro-2-fluoro-6-nitrobenzene | Isomeric Byproduct | Distinct NMR spectrum; may show steric hindrance effects. | Often present in smaller quantities but still complicates purification. |
| 1-Bromo-5-chloro-2-fluorobenzene | Starting Material | Simpler NMR spectrum; lower mass in MS. | Must be fully separated from products for high purity. |
Illustrative Experimental Protocol
Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Bromo-5-chloro-2-fluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product is often a mixture of isomers. Purification can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The separation is often challenging and may require multiple purification steps.[1]
References
- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
-
Quora. (2017). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved from [Link]
Sources
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- 2. 1-Bromo-3-chloro-5-fluorobenzene [myskinrecipes.com]
- 3. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
Technical Support Center: Optimizing Nitration Conditions for Substituted Halobenzenes
Welcome to the technical support center for the nitration of substituted halobenzenes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this fundamental reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
This section addresses the core principles governing the nitration of halobenzenes. Understanding these fundamentals is the first step toward optimizing your experimental design and troubleshooting unexpected results.
Q1: What is the fundamental mechanism for the nitration of a halobenzene?
The nitration of a halobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[1][2][3] The reaction proceeds in three key steps:
-
Generation of the Electrophile: The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ ion.[2][3][4]
-
Electrophilic Attack: The π-electron system of the halobenzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]
-
Rearomatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrated halobenzene product.[1]
Q2: How does the halogen substituent influence the reaction's speed and the final product distribution (regioselectivity)?
The halogen substituent exerts two opposing electronic effects that are crucial to the reaction's outcome:
-
Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[6][7] Consequently, the nitration of halobenzenes is generally slower and may require harsher conditions than the nitration of benzene.[8]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated to the aromatic ring through π-conjugation. This resonance effect increases the electron density at the ortho and para positions.
The directing effect is determined by the stability of the intermediate arenium ion. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the halogen's lone pair to delocalize and stabilize the charge. This stabilization is not possible for meta attack. Therefore, despite being deactivating overall, **halogens are ortho-, para-directors.[8] Steric hindrance from the halogen often causes the para product to be favored over the ortho product.
Q3: What other substituents might be on the ring, and how do they alter the reaction?
The presence of additional substituents further modulates the ring's reactivity and the position of nitration. The directing effects are generally additive:
-
Activating Groups (-OH, -OR, -NH₂, -Alkyl): These groups are electron-donating and activate the ring, making the reaction faster.[9][10] They are also ortho-, para-directors. If a ring has both a halogen and a strong activating group, the position of nitration will be primarily dictated by the powerful activating group.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These groups are strongly electron-withdrawing and deactivate the ring, making the reaction much slower.[6][9] They are meta-directors. When a ring contains a halogen (o,p-director) and a meta-director, the incoming nitro group will be directed to the position favored by both, if possible. If the groups' directing effects oppose each other, the outcome can be a mixture of products, with the most powerful directing group having the dominant influence.
Troubleshooting Guide
This section is formatted to address specific experimental failures. Use the following Q&A guides to diagnose and solve common problems encountered during the nitration of substituted halobenzenes.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction to nitrate chlorobenzene gave a very low yield of nitrochlorobenzene. What went wrong?
A low yield can be traced to several factors, from reaction conditions to the workup procedure. Use the following workflow to diagnose the issue.
}
Figure 1. Troubleshooting workflow for low product yield in halobenzene nitration.
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Q: I am nitrating bromobenzene and getting almost a 1:1 ratio of ortho to para isomers, but I need to favor the para product. How can I improve this?
A: While halogens direct to both ortho and para positions, the para isomer is usually favored due to reduced steric hindrance. If you observe a higher-than-expected ortho/para ratio, consider these factors:
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity for the sterically less hindered para position. The transition state leading to the ortho product has a slightly higher activation energy, and its formation becomes more competitive at elevated temperatures.
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. Bulky nitrating agents may further disfavor the sterically crowded ortho position.
-
Alternative Methods: For highly selective para-nitration, consider using alternative reagents. For example, nitration using a combination of nitrogen dioxide, oxygen, and a zeolite catalyst has been shown to provide significant para-selectivity for halobenzenes.[11] Another patented method involves carrying out the nitration in the presence of an amine salt, which has been shown to produce a para-directive effect.[12]
Table 1: Typical Isomer Distribution in the Nitration of Monohalobenzenes This table provides a reference for the expected isomer ratios under standard mixed-acid (HNO₃/H₂SO₄) conditions. Significant deviation may indicate a need for optimization.
| Halobenzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Fluorobenzene | 13 | 0.6 | 86 |
| Chlorobenzene | 34 | 1 | 65 |
| Bromobenzene | 38-45 | 0-4 | 55-65 |
| Iodobenzene | 41 | 4 | 55 |
| Source: Data compiled from multiple sources.[8][13][14] |
Issue 3: Formation of Impurities and Byproducts
Q: After my reaction, I isolated a yellow, oily substance instead of the expected pale yellow solid. What are these impurities?
A: The formation of colored, oily byproducts is a common issue, often pointing to side reactions.
-
Dinitration: This is the most frequent side reaction, especially if the reaction temperature is too high (e.g., >60°C) or the reaction time is excessively long. The initial nitrohalobenzene product is deactivated but can undergo a second nitration under forcing conditions to form dinitro compounds (e.g., 1-bromo-2,4-dinitrobenzene), which are often yellow and have lower melting points.
-
Solution: Maintain strict temperature control using an ice or water bath. Add the halobenzene substrate slowly and dropwise to the acid mixture to manage the exothermic reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid letting it run for too long.
-
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent.[15] Substrates with activating groups are particularly susceptible to oxidative degradation, which can produce dark, tarry materials.[16]
-
Solution: Use the minimum necessary temperature and reaction time. Ensure the substrate is pure, as impurities can sometimes catalyze decomposition.
-
-
Nitrophenol Formation: In some cases, trace amounts of water can lead to the formation of nitrophenolic byproducts, which are highly colored. These are acidic and can typically be removed with a basic wash during workup.[17]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Nitration of Bromobenzene
This protocol provides a standard method for the mononitration of bromobenzene to yield a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.
Step-by-Step Methodology:
-
Prepare the Nitrating Mixture: In a flask submerged in an ice-water bath, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with gentle swirling. Allow the mixture to cool to below 20°C.
-
Substrate Addition: While maintaining the temperature in the ice bath, add 10 mL of bromobenzene dropwise to the cooled acid mixture over 15-20 minutes. Swirl the flask continuously to ensure thorough mixing. The reaction is exothermic; control the addition rate to keep the temperature below 50-60°C.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. The crude product should precipitate as a yellowish solid or oil.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as ethanol. The less soluble para-isomer will crystallize out upon cooling, while the more soluble ortho-isomer will tend to remain in the mother liquor.[13]
-
Drying and Analysis: Dry the purified crystals, then determine the yield and melting point. Analyze the product purity and isomer ratio using TLC, GC, or HPLC.[18][19]
Protocol 2: Product Analysis by Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring reaction progress and assessing product purity.
-
Prepare the Plate: Obtain a silica gel TLC plate. Lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Spot the Samples: Dissolve small amounts of your starting material (bromobenzene), your crude product, and your recrystallized product in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot each sample onto the origin line.
-
Develop the Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level should be below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The product spots (nitrobromobenzenes) should be more polar (lower Rf value) than the starting material. The crude product lane may show multiple spots (starting material, ortho, and para isomers), while the recrystallized product should ideally show a single spot corresponding to the major isomer.
Safety First: A Critical Q&A
Nitration reactions are inherently hazardous. A thorough understanding and respect for these dangers are paramount for safe operation.
Q: What are the primary safety hazards I must be aware of?
A: There are three main categories of risk:
-
Chemical Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[15][20][21]
-
Exothermic Reaction & Thermal Runaway: The reaction is highly exothermic. If the heat generated is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a dangerous rise in temperature and pressure, boiling of reagents, and potentially an explosion.[22]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx), which can be produced as byproducts, are highly toxic and can cause severe respiratory damage.[15][20] The halobenzene substrates and nitrated products also carry their own toxicological profiles.
Q: What are the non-negotiable safety precautions for running this reaction?
A: Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat at all times.[20][21]
-
Engineering Controls: Conduct the entire experiment inside a certified chemical fume hood to contain toxic fumes.[20] Ensure an emergency eyewash station and safety shower are immediately accessible.[21]
-
Controlled Addition: Always add reagents slowly and in a controlled manner, especially the substrate to the nitrating mixture. Never add water to concentrated acid; always add acid to water (or in this case, the reaction mixture to ice).
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. Use an ice bath to actively manage the temperature and prevent it from exceeding the recommended limit.
-
Waste Disposal: Quench the reaction properly before disposal. Nitric acid waste should never be mixed with organic solvents or other incompatible waste streams, as this can lead to violent reactions.[23] Segregate nitric acid waste according to your institution's guidelines.[23]
}
Figure 2. Conceptual workflow of the electrophilic aromatic substitution mechanism for nitration.
References
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Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
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Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 67(14), 4874-4879. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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The Organic Chemistry Tutor. (2024, June 6). Nitration reaction safety. YouTube. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]
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Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
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Environmental Health & Safety, University of Washington. (n.d.). Nitric Acid Safety. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
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Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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International Journal of Research and Analytical Reviews (IJRAR). (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]
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Kaur, H., et al. (2016). Quantification of nitrotyrosine in nitrated proteins. Analytical Biochemistry, 509, 51-58. [Link]
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
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UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. [Link]
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Boros, E., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. [Link]
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Ohshima, T., et al. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 93(21), 11848-11853. [Link]
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Oxford Academic. (n.d.). HPLC and GC Methods for Analysis of Water-Soluble Nitrosulfonic Acids. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
- Google Patents. (2016).
-
Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. [Link]
-
ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
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Allery Chemistry. (2020, April 17). Electrophilic substitution of benzene: nitration and halogenation | A-level Chemistry | Year 2. YouTube. [Link]
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Wikipedia. (n.d.). Benzene. [Link]
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Smith, K., et al. (2000). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
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ResearchGate. (n.d.). Chromatogram form GC analysis of glycerol nitration. [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
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Win Chemistry. (2019, November 3). Electrophilic Substitution Reaction - Bromination and Nitration (Haloalkane & Haloarene)- Part 1. YouTube. [Link]
- Google Patents. (1963).
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. [Link]
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Technical Support Center: Regioselective Synthesis of Polysubstituted Nitrobenzenes
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselective synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the position of nitro groups on aromatic rings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, grounded in mechanistic principles and practical advice.
Introduction: The Challenge of Regioselectivity
The introduction of a nitro group onto an aromatic ring, a fundamental transformation in organic synthesis, is often complicated by the issue of regioselectivity, especially in polysubstituted systems. The position of the incoming nitro group is dictated by the electronic and steric properties of the substituents already present on the benzene ring.[1][2][3] Misjudging these influences can lead to a mixture of isomers, posing significant purification challenges and reducing the yield of the desired product.[4][5][6] This guide provides a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nitration of a substituted benzene is yielding a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-product?
Answer: This is a classic challenge in electrophilic aromatic substitution. Activating groups, which donate electron density to the ring, direct incoming electrophiles to both the ortho and para positions.[1][7] Several factors can be manipulated to favor the para-isomer:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. You can leverage this by:
-
Increasing the size of the directing group: If your synthesis allows, a bulkier activating group will disfavor ortho-substitution.[8] For instance, the nitration of toluene (methylbenzene) gives a significant amount of the ortho-product, while the nitration of tert-butylbenzene yields the para-product almost exclusively.[9][10]
-
Using a bulkier nitrating agent: While traditional nitrating agents like HNO₃/H₂SO₄ are small, employing a bulkier electrophile can increase para-selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. At lower temperatures, the reaction is more sensitive to the subtle differences in activation energy between the pathways leading to the ortho and para products.
-
Catalyst Choice: The use of solid acid catalysts, such as zeolites, can provide shape selectivity. The constrained environment within the zeolite pores can sterically hinder the formation of the bulkier ortho-transition state, thereby favoring the more linear para-substitution.[11][12]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies. Experimenting with different solvents may subtly alter the ortho/para ratio.
FAQ 2: I am trying to introduce a nitro group meta to a strong activating group (e.g., -OH, -NH₂). The reaction is either not working or giving me a complex mixture of products.
Answer: Directing a nitro group to a meta position relative to a strong activating group is fundamentally challenging because these groups are potent ortho, para-directors.[1][2] Furthermore, strong activating groups like amines and phenols are highly susceptible to oxidation under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids).[6][8]
Here are some strategies to overcome this:
-
Protecting Group Strategy: The most common and effective approach is to temporarily convert the activating group into a deactivating, meta-directing group.
-
For an amino group (-NH₂), you can perform an acylation to form an amide (-NHCOR). The amide is still an ortho, para-director but is less activating and protects the amine from oxidation. To achieve meta-nitration, a different strategy is needed. A common workaround for anilines is to first protonate the amine with strong acid, forming the anilinium ion (-NH₃⁺), which is a strong meta-director.[8][13]
-
For a hydroxyl group (-OH), converting it to an ester or an ether can modulate its directing effect and protect it from oxidation.
-
-
Change the Order of Reactions (Retrosynthesis): If possible, redesign your synthetic route. It is often easier to introduce the meta-directing nitro group first, and then introduce the activating group in a subsequent step.
-
Modern C-H Functionalization Methods: Recent advances in catalysis offer new possibilities. For instance, iridium-catalyzed C-H borylation followed by a copper-catalyzed conversion of the boronate ester to a nitro group can achieve meta-nitration of arenes with ortho, para-directing groups.[14]
FAQ 3: My substrate contains both an activating and a deactivating group. How can I predict the position of nitration?
Answer: When a benzene ring has multiple substituents, their directing effects can either reinforce or oppose each other.
-
Reinforcing Effects: If the directing effects are complementary (e.g., a meta-director at position 1 and an ortho, para-director at position 3), the prediction is straightforward. The incoming group will be directed to the positions activated by the activating group and not deactivated by the deactivating group.
-
Opposing Effects: When the directing effects are in conflict, the following hierarchy generally applies:
-
Strongly activating groups have the dominant directing effect. For example, in a molecule with both a hydroxyl (-OH) and a nitro (-NO₂) group, the hydroxyl group's directing effect to the ortho and para positions will be the major determinant.
-
The position of substitution is often determined by a combination of electronic and steric factors. The incoming electrophile will preferentially go to the position that is most activated and least sterically hindered.
-
To visualize this, consider the nitration of 4-methylphenol. The hydroxyl group is a stronger activator than the methyl group. Both are ortho, para-directors. The position ortho to the hydroxyl group and meta to the methyl group is the most likely site of nitration.
Troubleshooting Guide: Unexpected Product Distribution
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of meta-isomer when ortho/para was expected | Protonation of a basic activating group (e.g., -NH₂) under strongly acidic conditions, forming a meta-directing ammonium ion.[8][13] | Use a protecting group for the amine (e.g., acylation) or employ non-acidic nitrating conditions. |
| Low yield and formation of tar-like byproducts | Oxidation of the aromatic ring, especially with electron-rich substrates like phenols and anilines.[6][8] | Use milder nitrating agents (e.g., acetyl nitrate prepared in situ), lower the reaction temperature, or protect the activating group. |
| Polynitration occurs when mono-nitration is desired | The reaction conditions are too harsh (high temperature, high concentration of nitrating agent). The newly introduced nitro group is deactivating, but if the ring is still sufficiently activated, a second nitration can occur. | Use stoichiometric amounts of the nitrating agent, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely using TLC or GC. |
| Unexpected isomer formed due to rearrangement | In some cases, particularly with Friedel-Crafts type reactions that can occur concurrently, alkyl groups can rearrange. | This is less common in nitration but be aware of potential side reactions if your substrate is prone to carbocation rearrangements under acidic conditions. |
Experimental Protocols
Protocol 1: Regioselective para-Nitration of an Activated Arene using a Zeolite Catalyst
This protocol provides a general method for improving para-selectivity in the nitration of activated aromatic compounds like chlorobenzene.[11]
Materials:
-
Substituted aromatic compound (e.g., chlorobenzene)
-
H-ZSM-5 zeolite catalyst (Si/Al ratio of 280)
-
Concentrated nitric acid (90%)
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic compound (e.g., 40 ml of chlorobenzene).
-
Add the H-ZSM-5 catalyst (5 g).
-
Begin stirring the mixture and heat it to 90-100°C.
-
Slowly add 90% nitric acid (2.67 g) to the heated mixture.
-
Maintain the reaction temperature between 90-100°C and continue stirring for 8 hours. The mixture will typically turn a bright yellow color as the reaction progresses.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of DCM.
-
Combine the filtrate and washings. Perform an appropriate aqueous work-up to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the isomer ratio.
Expected Outcome: This method can significantly enhance the proportion of the para-nitro isomer compared to traditional mixed-acid nitration. For chlorobenzene, a high selectivity for 4-nitrochlorobenzene is expected.
Protocol 2: Synthesis of meta-Dinitrobenzene from Nitrobenzene
This protocol details the introduction of a second nitro group, which is directed to the meta position by the first deactivating nitro group.[15][16][17]
Materials:
-
Nitrobenzene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10.5 ml) to fuming nitric acid (7.5 ml) while cooling the flask in an ice bath.
-
Slowly add nitrobenzene (5 ml) in portions to the nitrating mixture with constant swirling. Keep the temperature below 100°C.
-
Attach a reflux condenser to the flask and heat the mixture in a water bath at around 90°C for 30-60 minutes.
-
Cool the reaction mixture first in an ice-water bath and then to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a large amount of crushed ice and water (approx. 60 ml) with vigorous stirring.
-
A pale yellow solid, m-dinitrobenzene, will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.
Safety Note: This reaction is highly exothermic and uses corrosive and strong oxidizing acids. It must be performed in a fume hood with appropriate personal protective equipment.
Visualizing Directing Effects
The regioselectivity in electrophilic aromatic substitution is governed by the stability of the Wheland intermediate (sigma complex). The following diagrams illustrate why different substituents direct the incoming electrophile to specific positions.
Diagram 1: Directing Effects of an Activating Group
Caption: Activating groups stabilize the carbocation intermediate in ortho and para attacks.
Diagram 2: Directing Effects of a Deactivating Group
Caption: Deactivating groups destabilize ortho and para intermediates more than the meta intermediate.
References
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Recent progress in the nitration of arenes and alkenes. ResearchGate. Available at: [Link]
-
Ortho, Para, Meta. Chemistry Steps. Available at: [Link]
-
N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Theory of Directing effects. Chemistry LibreTexts. Available at: [Link]
-
Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. Scientific Research Publishing. Available at: [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]
-
Directing Effects. A Level Chemistry Revision Notes. Available at: [Link]
-
Site-Selective Nitration of Arene via Hypervalent Iodine-Mediated C-H Functionalization. Organic Letters. Available at: [Link]
-
Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. Available at: [Link]
-
The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. ResearchGate. Available at: [Link]
-
Biocatalytic Strategies for Nitration Reactions. JACS Au. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Regioselective aromatic nitration using metalation strategies. ResearchGate. Available at: [Link]
-
META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY. YouTube. Available at: [Link]
-
Development of nitrating reagents. ResearchGate. Available at: [Link]
-
Selective Arene Photonitration via Iron-Complex β-Homolysis. JACS Au. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]
-
1,2-dinitrobenzene synthesis. YouTube. Available at: [Link]
-
Synthesis of 1,2-dinitrobenzene. YouTube. Available at: [Link]
-
Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. Available at: [Link]
-
1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. YouTube. Available at: [Link]
-
Ortho/Meta/Para Directors. YouTube. Available at: [Link]
-
Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Available at: [Link]
-
Synthesis of m-Dinitrobenzene from Nitrobenzene. Scribd. Available at: [Link]
-
The nitration of mono‐alkylbenzenes conformational analysis and steric hindrance: Part IV: tertiary alkyl‐ and cycloalkylbenzenes. ResearchGate. Available at: [Link]
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Technical Support Center: Improving Yield in Suzuki Coupling of Deactivated Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields, particularly when using deactivated aryl halides such as electron-rich aryl chlorides or bromides. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)–C(sp²) bonds.[1][2] However, its success is highly dependent on the electronic nature of the coupling partners. Deactivated aryl halides—those that are electron-rich or sterically hindered—present a significant challenge primarily because the rate-limiting step, oxidative addition to the Pd(0) catalyst, is energetically unfavorable.[3] This guide provides a systematic approach to overcoming this hurdle.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and problems encountered in the lab.
Q1: Why is my Suzuki coupling with an electron-rich aryl chloride failing or giving a very low yield?
A: The primary reason is the difficulty of the oxidative addition step. An electron-rich aryl chloride has a strong C-Cl bond and lacks the "electron pull" that would make the carbon atom more susceptible to attack by the nucleophilic Pd(0) catalyst. To overcome this, your catalyst system needs to be exceptionally reactive. This is typically achieved by using highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that "push" electron density onto the palladium center, making it more reactive.[3][4][5] Conventional ligands like PPh₃ are often insufficient for this task.[3]
Q2: I see multiple spots on my TLC plate besides my starting material. What are the most common side reactions?
A: The three most common side reactions that plague Suzuki couplings, especially with challenging substrates, are:
-
Protodeboronation: This is the hydrolysis of your boronic acid/ester back to the corresponding arene (Ar-B(OH)₂ → Ar-H).[6][7] It's a major cause of low yield because it consumes your nucleophile. It is often exacerbated by high temperatures and aqueous basic conditions.
-
Dehalogenation: This is the reduction of your aryl halide (Ar-X → Ar-H). It occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can transmetalate with the boronic acid.[8]
-
Homocoupling: This results in biaryl products from two identical coupling partners (Ar-X + Ar-X → Ar-Ar or Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). This is often caused by the presence of oxygen, which can alter the catalyst's oxidation state, or by side reactions on the palladium center.[7]
Q3: My reaction turns black, and then the reaction stalls. What does this mean?
A: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition and deactivation.[7][9] The active, soluble Pd(0) catalyst aggregates into inactive, insoluble palladium metal. This can be caused by several factors, including an insufficiently stabilizing ligand, excessively high temperatures, or the presence of impurities. Once the catalyst has crashed out of solution, the catalytic cycle stops, and your reaction will not proceed to completion.
Q4: Is water essential for my reaction? I've seen both aqueous and anhydrous conditions reported.
A: The role of water is complex and often beneficial, but not always strictly necessary. Water can play several positive roles:
-
It can help dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, increasing their effectiveness.[10]
-
It facilitates the formation of the boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and accelerates the transmetalation step.[1][11][12]
-
In some cases, a small amount of water is crucial for the reaction to proceed, even in supposedly "anhydrous" conditions, sometimes originating from the trimerization of the boronic acid itself.[13][14]
However, excessive water can promote protodeboronation of sensitive boronic acids.[6] For substrates that are highly prone to this side reaction, truly anhydrous conditions using more stable boronic esters and a soluble organic base may be required.[10][15]
Part 2: Deep Dive Troubleshooting & Optimization Protocols
When initial attempts fail, a systematic, parameter-driven approach is required. This section breaks down the key components of the reaction and provides actionable solutions.
Issue 1: The Oxidative Addition Barrier
For deactivated aryl halides, facilitating this initial step is the most critical factor for success.
Solution A: Strategic Ligand Selection
The ligand is arguably the most important variable in the coupling of deactivated substrates. Its job is to stabilize the palladium center and modulate its electronic properties. For aryl chlorides, you need ligands that are both sterically bulky and highly electron-donating .
-
Expertise & Experience: Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the highly active catalyst required for oxidative addition. Electron-donating character increases the HOMO energy of the palladium complex, making it a stronger nucleophile to attack the C-Cl bond.[4]
Table 1: Recommended Ligands for Deactivated Aryl Halides
| Ligand Class | Example Ligands | Key Characteristics & Use Cases |
| Bulky Trialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine), PCy₃ (Tricyclohexylphosphine) | Highly electron-rich and cone angles. Very effective but can be air-sensitive.[3][16] |
| Dialkylbiarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | State-of-the-art for challenging couplings. Offer a balance of high reactivity, stability, and broad substrate scope.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladacycles. Excellent for sterically hindered substrates and often allow for lower catalyst loadings.[17][18] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and common ligand, but may be less effective for the most challenging aryl chlorides compared to Buchwald ligands or NHCs. |
Protocol 1: Ligand Screening for a Challenging Aryl Chloride
This protocol establishes a baseline for identifying an effective ligand.
-
Setup: In parallel vials under an inert atmosphere (e.g., in a glovebox), add your aryl chloride (1.0 equiv), boronic acid or ester (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent: Add a degassed solvent (e.g., Dioxane/H₂O 4:1, 0.2 M concentration).
-
Pre-catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination. Use a pre-formed complex like XPhos-Pd-G3 (2 mol %) or generate the catalyst in situ by adding Pd₂(dba)₃ (1 mol %) and the desired ligand (4 mol %).
-
Reaction: Seal the vials and heat to a standard temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any side products.
-
Validation: The vial showing the highest conversion to the desired product with the fewest side products contains the optimal ligand for your system.
Issue 2: Optimizing the Catalytic Environment (Base & Solvent)
Once you have a promising ligand, fine-tuning the base and solvent can further improve yield and reduce side reactions.
Solution A: Base Selection
The base's primary role is to activate the boronic acid for transmetalation.[12] Its strength, solubility, and nature can dramatically affect the reaction outcome.
-
Trustworthiness: The choice of base is not arbitrary. A weak base like K₂CO₃ may be insufficient for difficult couplings. A strong, non-nucleophilic base like K₃PO₄ is often a reliable starting point as it's effective at promoting the formation of the reactive boronate complex without causing significant side reactions.[3] For anhydrous conditions, soluble organic bases like TMSOK can be highly effective.[15]
Table 2: Common Bases and Their Applications
| Base | Typical Solvents | Strengths | Weaknesses |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong, reliable, good for a wide range of substrates. Often the best first choice.[3] | Poorly soluble in purely organic solvents. |
| Cs₂CO₃ | Dioxane, THF, DMF | High solubility in organic solvents, often very effective.[19] | More expensive. |
| K₂CO₃ | Alcohols, Toluene/H₂O | Inexpensive, mild. | Often not strong enough for deactivated chlorides.[19] |
| KOtBu | THF, Dioxane (Anhydrous) | Very strong base, useful for hindered substrates under anhydrous conditions.[18] | Can promote side reactions if water is present; can cleave esters. |
Solution B: Solvent Effects
Solvents can influence the reaction by solubilizing reagents, affecting catalyst activity, and even participating in the catalytic cycle.[20][21]
-
Authoritative Grounding: The polarity and coordinating ability of the solvent are critical.[20][22] Aprotic polar solvents like DMF can sometimes accelerate reactions but may also promote catalyst decomposition at high temperatures. Biphasic systems like Toluene/Water or Dioxane/Water are often excellent choices because they can dissolve both the organic substrates and the inorganic base, facilitating interaction between all components.[1][23]
Visual Guide 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. For deactivated aryl halides (Ar-X), the initial Oxidative Addition step is the most challenging and often rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle with the rate-limiting step for deactivated halides highlighted.
Issue 3: Combating Reagent Instability and Side Reactions
Even with an optimized catalyst system, side reactions can consume reagents and lower your yield.
Solution A: Stabilizing the Boronic Acid
Protodeboronation is a persistent issue, especially with electron-deficient or heteroaryl boronic acids.[6][15][24]
-
Protocol: If you suspect protodeboronation (confirmed by identifying the Ar-H byproduct via GC-MS or LC-MS), switch from a boronic acid to a more stable boronic ester , such as a neopentyl glycol or pinacol (Bpin) ester.[8] These are less susceptible to hydrolysis. Alternatively, aryltrifluoroborate salts (Ar-BF₃K) offer excellent stability and can be used directly.[1]
Solution B: Minimizing Dehalogenation
The dehalogenation byproduct (Ar-H from your halide) points to a problem after oxidative addition.
-
Troubleshooting: The Ar-Pd-X intermediate is being intercepted by a hydride source. Potential culprits include alcohol solvents, amine bases, or even water under certain conditions.[8]
-
Step 1: If using an alcohol or amine-based solvent/base, switch to a non-hydride donating system (e.g., K₃PO₄ in dioxane/water).
-
Step 2: Ensure all reagents are pure. Some impurities can act as hydride donors.
-
Step 3: A more efficient ligand can accelerate the desired transmetalation step, outcompeting the dehalogenation pathway. Revisit your ligand screen.
-
Visual Guide 2: A Troubleshooting Workflow for Low Yields
This decision tree provides a logical path to diagnose and solve common issues.
Caption: A systematic decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Malakar, C. C. (2017). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Modern Organic Chemistry Research. [Link]
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Cintrón-Rosado, G. A., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
-
Saha, A., et al. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?[Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Borhade, A. V., & Tope, A. M. (2014). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). Highly active catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Anderson, N. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Papamija, M., et al. (2021). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sun, J., et al. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. [Link]
-
Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. International Journal of Molecular Sciences. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Smith, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
-
Roy, D. K., & Le, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
Sources
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- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of SNAr chemistry. Here, we address common challenges and provide in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.
Q1: My reaction is producing a significant amount of a dimeric or polymeric byproduct. What is happening and how can I prevent it?
A1: This issue often points to a competing reaction where the nucleophile attacks a second molecule of the starting material or product.
This is particularly common when the product of the initial SNAr reaction is also susceptible to nucleophilic attack. For instance, if your nucleophile is an amine and your product is an arylamine, the product can sometimes be more reactive than the starting material.
Causality & Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using a stoichiometric amount, or even a slight excess of the aryl halide, can disfavor di-substitution or polymerization.
-
Slow Addition of Nucleophile: Instead of adding the nucleophile all at once, consider a slow, controlled addition using a syringe pump. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the desired mono-substitution.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote unwanted side reactions. Try running the reaction at a lower temperature to improve selectivity.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to block the unwanted reactive sites.
Q2: I'm observing the formation of regioisomers. Why is my nucleophile not substituting at the expected position?
A2: The formation of regioisomers in SNAr reactions can be a frustrating problem, often stemming from an alternative reaction mechanism known as the elimination-addition (benzyne) mechanism. [1]
The SNAr mechanism is favored when the aromatic ring is "activated" by strong electron-withdrawing groups (EWGs) at the ortho or para positions relative to the leaving group.[2] In the absence of sufficient activation, a strong base can instead abstract a proton ortho to the leaving group, leading to the formation of a highly reactive benzyne intermediate.[1] The nucleophile can then attack either carbon of the benzyne "triple bond," resulting in a mixture of products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Q3: My TLC plate shows a spot corresponding to the hydrolysis of my starting material or product. How can I avoid this?
A3: Hydrolysis is a common side reaction, especially when using strong bases or running reactions at elevated temperatures in the presence of water.
Many starting materials and products in SNAr reactions can be sensitive to water. For example, aryl halides with activating groups can be susceptible to hydrolysis to the corresponding phenol.
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents, and consider drying your glassware in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Base Selection: If possible, use a non-hydroxide base to minimize the presence of water. Anhydrous potassium carbonate or cesium carbonate are often good choices. For very sensitive substrates, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous solvent might be necessary.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential hydrolysis.
Q4: I'm seeing byproducts that suggest my solvent is participating in the reaction. Is this possible?
A4: Yes, solvent participation is a known side reaction in SNAr chemistry, particularly with certain polar aprotic solvents at high temperatures.
For example, dimethylformamide (DMF) can decompose, especially in the presence of a strong base, to generate dimethylamine, which is a nucleophile and can react with your aryl halide.
Mitigation Strategies:
-
Solvent Choice: Opt for a more stable polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Temperature Management: If you must use a less stable solvent like DMF, run the reaction at the lowest effective temperature to minimize decomposition.
-
Alternative Solvents: For highly reactive substrates, less polar solvents like toluene or ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) may be suitable.[3]
| Solvent | Boiling Point (°C) | Common Issues | Alternatives |
| DMF | 153 | Decomposition to dimethylamine | DMSO, NMP |
| Acetonitrile | 82 | Can undergo side reactions with strong bases | DMSO, THF |
| THF | 66 | Lower polarity may slow reaction | 2-MeTHF, Dioxane |
Caption: Comparison of common SNAr solvents and potential issues.
Frequently Asked Questions (FAQs)
Q: Why is the reactivity of leaving groups in SNAr reactions often the reverse of what is seen in SN2 reactions (F > Cl > Br > I)?
A: This is a crucial concept in SNAr chemistry. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The bond to the leaving group is broken in a subsequent, faster step.[4] Therefore, the electronegativity of the leaving group, which influences the electrophilicity of the carbon it's attached to, is more important than its ability to leave as a stable anion. Fluorine, being the most electronegative halogen, makes the attached carbon more electron-deficient and thus more susceptible to nucleophilic attack.[5][6]
Caption: Energy profile of a typical SNAr reaction.
Q: Can I run an SNAr reaction under acidic conditions?
A: Generally, SNAr reactions are not favorable under acidic conditions. The mechanism involves the formation of a negatively charged Meisenheimer complex.[7] In an acidic medium, this anionic intermediate would be protonated and stabilized, which would inhibit the subsequent elimination of the leaving group and the regeneration of the aromatic ring.[7] Furthermore, many nucleophiles (like amines) would be protonated in acidic conditions, rendering them non-nucleophilic. However, some catalyzed SNAr reactions can occur in the presence of a protic acid, which can activate a heterocyclic substrate by protonation.[8]
Q: How does the choice of base affect my SNAr reaction and potential side reactions?
A: The base plays a critical role, often to deprotonate a neutral nucleophile (e.g., an alcohol or amine) to generate a more potent anionic nucleophile. The choice of base can significantly influence the reaction outcome:
-
Base Strength: The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions like the benzyne mechanism.
-
Nucleophilicity of the Base: Using a nucleophilic base (e.g., hydroxide) can lead to the base itself acting as a competing nucleophile. Non-nucleophilic bases like potassium carbonate, cesium carbonate, or organic bases like DBU are often preferred.
-
Solubility: The solubility of the base in the reaction solvent is important for its effectiveness.
Q: My product is an aldehyde, and I'm getting low yields and decomposition. What should I be aware of?
A: Aldehydes are sensitive functional groups that can be prone to decomposition or side reactions under the often basic and high-temperature conditions of SNAr reactions.
Potential Side Reactions and Solutions:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction.
-
Solution: Use a milder base and the lowest possible reaction temperature.
-
-
Aldol Condensation: If your aldehyde has alpha-hydrogens, it can undergo self-condensation.
-
Solution: Similar to the Cannizzaro reaction, milder conditions are key.
-
-
Oxidation: If air is present, the aldehyde can be oxidized to a carboxylic acid, especially at higher temperatures.
-
Solution: Run the reaction under an inert atmosphere.
-
Experimental Tip: Consider the order of addition. Adding the base last or slowly to the mixture of the aryl halide and nucleophile can sometimes mitigate the decomposition of sensitive functional groups.
Purification Strategies for SNAr Products
Q: I'm having trouble purifying my product from high-boiling point solvents like DMSO or DMF. What are some effective strategies?
A: Removing high-boiling point polar aprotic solvents is a common challenge in SNAr workups.
-
Aqueous Workup: Dilute the reaction mixture with a large volume of water and extract your product with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will partition the polar solvent into the aqueous layer. Multiple extractions may be necessary.
-
Trituration/Precipitation: If your product is a solid, you can often induce precipitation by slowly adding water or an anti-solvent like heptane to the reaction mixture. The solid product can then be collected by filtration.[9]
-
Column Chromatography: Flash column chromatography is a standard method for purifying SNAr products. If your product is basic (e.g., an amine), consider treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides.
-
ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Available at: [Link]
-
ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]
-
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
- Benchchem. Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]
-
NIH National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Available at: [Link]
-
YouTube. SNAr reaction mechanism. Available at: [Link]
-
Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Available at: [Link]
-
ResearchGate. Base-dependent selectivity of an SNAr reaction. Available at: [Link]
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
-
Study.com. Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]
-
Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Available at: [Link]
-
WordPress. Catalysed SNAr reactions. Available at: [Link]
-
ACS Publications. Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution1. Available at: [Link]
-
WordPress. SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Available at: [Link]
-
PubMed. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Available at: [Link]
-
University of Glasgow. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. Available at: [Link]
-
PubMed. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Available at: [Link]
-
YouTube. Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. Available at: [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the large-scale synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, scalability, and safety in your synthetic endeavors.
Section 1: Synthesis Strategy and Core Principles
The industrial-scale synthesis of this compound is most effectively achieved through the regioselective electrophilic aromatic substitution (EAS) of a trihalogenated benzene precursor. The strategic introduction of the nitro group at a late stage of the synthesis is crucial for achieving the desired isomer with high purity.
The Synthetic Route of Choice: Nitration of 1-Bromo-3-chloro-5-fluorobenzene
The most logical and widely adopted approach is the nitration of 1-bromo-3-chloro-5-fluorobenzene. This precursor already contains the required halogen atoms in the correct orientation. The final step is the introduction of the nitro group (-NO₂) via electrophilic aromatic substitution.
Mechanism Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.
The Key to Success: Understanding Regioselectivity
The success of this synthesis hinges on controlling the position of the incoming nitro group. In the 1-bromo-3-chloro-5-fluorobenzene starting material, all three halogen substituents are ortho-, para-directing groups. However, they also deactivate the ring towards electrophilic attack. The final position of the nitro group is a result of the cumulative directing effects and steric hindrance.
-
Directing Effects: The fluorine, chlorine, and bromine atoms all direct the incoming electrophile to the positions ortho and para relative to themselves.
-
Steric Hindrance: The positions between two halogen atoms are sterically hindered, making attack at these sites less favorable.
Considering these factors, the most favorable position for nitration is the C2 position, which is ortho to both the fluorine and bromine atoms and para to the chlorine atom. This leads to the desired product, this compound.
Caption: Rationale for Regioselective Nitration.
Section 2: Large-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound. Safety is paramount; ensure all operations are conducted in a suitable reactor with appropriate personal protective equipment (PPE).
Reagents and Equipment
-
Reactor: Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a dropping funnel.
-
Reagents:
-
1-Bromo-3-chloro-5-fluorobenzene (>99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate Solution (5%)
-
Brine (saturated NaCl solution)
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Synthesis Workflow Diagram
Caption: Large-Scale Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq). Begin stirring and add concentrated sulfuric acid (3.0-4.0 eq) slowly, ensuring the temperature does not exceed 25 °C.
-
Cooling: Cool the mixture to 0-5 °C with an external cooling bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1-1.2 eq) and concentrated sulfuric acid (1.0-1.5 eq) dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 10-15 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of ice and water.
-
Extract the aqueous slurry with dichloromethane.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
| Parameter | Recommended Value |
| Temperature Control | 0-10 °C during addition, 10-15 °C during reaction |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1-1.2 |
| Reaction Time | 2-4 hours (monitor by GC/HPLC) |
| Typical Yield | 75-85% (after purification) |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Troubleshooting Decision Tree: Low Yield
Caption: Decision Tree for Troubleshooting Low Yield.
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows a significant isomeric impurity. What is it likely to be and how can I minimize it?
A1: The most probable isomeric byproduct is 1-bromo-3-chloro-5-fluoro-4-nitrobenzene, resulting from nitration at the C4 position. While the desired C2 nitration is electronically and sterically favored, some C4 nitration can occur. To minimize this, ensure strict temperature control during the addition of the nitrating mixture, keeping it below 10 °C. Slower addition rates can also improve selectivity.
Q2: I am observing the formation of di-nitrated products. How can I prevent this?
A2: Di-nitration occurs when the reaction temperature is too high or the concentration of the nitrating agent is excessive. The initial nitro group is strongly deactivating, making a second nitration difficult, but not impossible under harsh conditions. To prevent this, strictly adhere to the recommended temperature range (below 15 °C) and use only a slight excess of nitric acid (1.1-1.2 equivalents).
Q3: The crude product is a dark oil and does not solidify. What should I do?
A3: An oily crude product often indicates the presence of significant impurities or residual solvent. First, ensure all dichloromethane has been removed under vacuum. If it remains oily, it may be due to a high concentration of the ortho-product from a related synthesis, which has a lower melting point.[1] Attempt to purify a small sample via column chromatography to isolate the main component and induce crystallization. If successful, seed the bulk oil with these crystals. Alternatively, consider a solvent-antisolvent precipitation.
Q4: What are the best recrystallization solvents for this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of this and similar halogenated nitroaromatics. Other potential solvents include methanol and isopropanol. A mixed solvent system, such as ethanol/water, can also be effective if a single solvent does not provide the desired solubility profile.[2][3] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
GC-MS: To confirm the molecular weight and fragmentation pattern, and to identify and quantify impurities.
-
HPLC: To determine purity and quantify isomeric impurities.
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the final product.
-
Melting Point: To assess the purity of the crystalline product.
| Impurity | Likely Cause | Analytical Identification (Relative Retention Time in GC) |
| Unreacted Starting Material | Incomplete reaction | Earlier eluting peak than product |
| Isomeric Byproduct(s) | Sub-optimal temperature control | Peak(s) with similar mass but different retention time |
| Di-nitrated Product(s) | Excessive temperature or excess nitrating agent | Later eluting peak with higher mass |
Section 4: Safety and Handling
The synthesis of this compound involves hazardous materials and a highly exothermic reaction.
-
Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated area, wearing appropriate PPE including acid-resistant gloves, apron, and face shield.
-
Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
Product: Halogenated nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]
- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (1984). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
European Patent Office. (2022). EP 3696156 B1 - NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
Reagentia. (n.d.). This compound (1 x 1 g). [Link]
-
ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
ResearchGate. (n.d.). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
PubMed. (2017). Development and comparison of gas chromatography-mass spectrometry techniques for analysis of flame retardants. [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
-
DTIC. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.[Link]
-
ResearchGate. (2025). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]
-
ResearchGate. (n.d.). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | Request PDF. [Link]
Sources
Technical Support Center: Stability and Reactivity of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support guide for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2). This highly functionalized aromatic compound is a valuable building block in medicinal chemistry and materials science. However, its dense arrangement of electron-withdrawing groups and multiple, distinct halogen substituents presents unique challenges and opportunities in synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into its stability and reactivity, helping you troubleshoot experiments and design robust synthetic routes.
Core Reactivity Profile at a Glance
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which profoundly influences the stability and reactivity of the halogen substituents. Understanding the hierarchy of reactivity is critical for achieving selective transformations.
| Reaction Type | Primary Reactive Site | Secondary/Potential Site | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C-F (Position 2) | C-Br (Position 1) | The fluorine is highly activated by the ortho-nitro group, making it an excellent leaving group in SNAr. |
| Palladium-Catalyzed Cross-Coupling | C-Br (Position 1) | C-Cl (Position 5) | Follows the standard halide reactivity trend for oxidative addition: Br > Cl. The C-F bond is generally inert. |
| Nitro Group Reduction | -NO₂ (Position 3) | Halogen atoms | The nitro group is readily reduced. Choice of reagent is critical to prevent competitive dehalogenation. |
| Ullmann Coupling | C-Br (Position 1) | C-Cl (Position 5) | Harsh conditions are often required, which can lead to side reactions or decomposition. |
| Thermal Stress | Entire Molecule | N/A | As a nitroaromatic compound, caution is advised at elevated temperatures to avoid decomposition. |
| Basic Conditions | C-F (Position 2) | N/A | Strong bases can act as nucleophiles, leading to SNAr at the highly activated C-F position. |
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical solutions.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction with an amine nucleophile. Which halogen should I expect to be displaced, and why?
Answer: You should expect the selective substitution of the fluorine atom at the C-2 position .
Causality: The regioselectivity of SNAr reactions on this substrate is dictated by two main factors:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at C-3 significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C-2, C-4) and para (C-6) positions.
-
Stabilization of the Intermediate: The rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] When a nucleophile attacks at C-2 (the carbon bearing the fluorine), the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the adjacent nitro group. This resonance stabilization provides a lower energy pathway for the reaction to proceed.
The bromine at C-1 is also ortho to the nitro group, but the extreme electronegativity of fluorine makes the C-2 carbon exceptionally electrophilic, further favoring attack at this position.[2] The chlorine at C-5 is meta to the nitro group and is therefore not significantly activated towards SNAr.
Caption: SNAr mechanism highlighting the stabilized Meisenheimer complex.
Question: My SNAr reaction is sluggish or fails to proceed. How can I troubleshoot this?
Answer: Several factors can impede an SNAr reaction. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of your nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.
-
Nucleophile Strength: The attacking species must be a potent nucleophile. If you are using a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate it in situ to generate a more reactive amide anion.
-
Temperature: While the C-F bond is highly activated, SNAr reactions often require elevated temperatures (typically 80-150 °C) to overcome the activation energy. Cautiously increase the reaction temperature while monitoring for decomposition (see Section 4).
-
Water Content: Ensure your reaction is anhydrous. Trace amounts of water can protonate your nucleophile, reducing its efficacy.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I want to perform a Suzuki-Miyaura coupling. Which position will react?
Answer: The reaction will occur selectively at the carbon-bromine bond (C-1) .
Causality: The key step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a Pd(0) complex.[3][4] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The generally accepted reactivity trend is:
C-I > C-Br > C-OTf > C-Cl >> C-F
Therefore, the C-Br bond in your substrate is significantly more reactive towards oxidative addition than the C-Cl bond. The C-F bond is typically considered inert under standard Suzuki-Miyaura conditions.[5][6] This difference in reactivity allows for excellent site-selectivity.
Caption: Decision workflow for selective reactions on the substrate.
Question: I am concerned about side reactions during my Suzuki coupling. What should I watch out for?
Answer: While site-selectivity at the C-Br bond is high, the other functional groups can cause complications under certain conditions:
-
Reaction with the Base: Strong bases like NaOH, KOH, or alkoxides can act as nucleophiles and compete with the cross-coupling reaction, leading to SNAr at the C-F position. To avoid this, use milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Nitro Group Reduction: Some phosphine ligands used in palladium catalysis can reduce nitro groups, especially at higher temperatures. If you observe the formation of an aniline byproduct, consider using a different ligand or running the reaction at a lower temperature.
-
Thermal Decomposition: As a nitroaromatic compound, the substrate can be sensitive to high temperatures.[7][8][9] If the reaction requires forcing conditions, monitor for color changes (darkening to black) that may indicate decomposition.
Section 3: Reduction of the Nitro Group
Question: How can I reduce the nitro group to an aniline without affecting the C-Br or C-Cl bonds?
Answer: This requires a chemoselective reduction method. Avoid standard catalytic hydrogenation with Pd/C.
Causality: Palladium on carbon (Pd/C) is a highly active catalyst that readily reduces nitro groups but is also notorious for causing hydrodehalogenation of aryl bromides and chlorides.[10]
For a selective reduction, the following methods are recommended:
-
Metal in Acid: The use of iron powder (Fe) with ammonium chloride (NH₄Cl) in a protic solvent like ethanol/water is a classic, robust, and highly selective method.[11] Similarly, tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a very mild and effective reagent that preserves halogens.[12]
-
Alternative Catalysts: If catalytic hydrogenation is necessary, Raney Nickel is often less prone to causing dehalogenation than Pd/C.[12] Specialized catalysts like sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction in the presence of halogens.
Protocol: Selective Nitro Group Reduction with Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aniline can then be purified by column chromatography.
References
- Thermal Stability Characteristics of Nitroaromatic Compounds. Tsang, W. (1986).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Sytnic, A. V., et al. (2021).
- Thermal Stability Characteristics of Nitroaromatic Compounds. Fields, E. K., & Meyerson, S. (1986). Journal of the American Chemical Society.
- 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9. Benchchem.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K. S., & Parales, R. E. (2010). Microbiology and Molecular Biology Reviews.
- Thermal Hazard Analysis of Nitroaromatic Compounds. Wang, Y., et al. (2018). OAKTrust.
- Investigation of thermal stability of some nitroaromatic derivatives by dsc. Rotariu, T., et al. (2014). Journal of Thermal Analysis and Calorimetry.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Selective reduction of nitro group without affecting other functional groups. Benchchem.
- Ullmann condens
- Suzuki reaction. Wikipedia.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Li, H., et al. (2012).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Ashenhurst, J. (2018). Master Organic Chemistry.
- Reduction of nitro compounds. Wikipedia.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Littke, A. F., & Fu, G. C. (2002).
- Nucleophilic Aromatic Substitution. LibreTexts Chemistry. (2022).
- Ullmann Reaction. BYJU'S.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Rossi, R., et al. (2012).
- Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor. (2025). YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic building block. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: The Impurity Profile
The synthesis of this compound, commonly achieved through the electrophilic nitration of 1-bromo-3-chloro-5-fluorobenzene, is a robust reaction. However, the directing effects of the halogen substituents on the aromatic ring can lead to the formation of a primary impurity: regioisomers. Additionally, incomplete reactions can result in the presence of the unreacted starting material. Therefore, a typical crude product mixture may contain:
-
Target Compound: this compound
-
Regioisomeric Impurities: Other isomers of bromo-chloro-fluoro-nitrobenzene
-
Unreacted Starting Material: 1-bromo-3-chloro-5-fluorobenzene
-
Acidic Residues: Traces of nitric and sulfuric acid from the nitration mixture.
This guide will focus on two primary purification techniques: Recrystallization and Column Chromatography .
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization FAQs
Q1: My compound is not dissolving in the chosen recrystallization solvent, even at boiling point. What should I do?
A1: This indicates that the solvent is not polar enough to dissolve your compound. You can either switch to a more polar solvent or use a co-solvent system. For instance, if you are using a non-polar solvent like hexane, you could try a more polar solvent like ethanol or isopropanol. Alternatively, you can add a small amount of a more polar co-solvent (e.g., ethyl acetate or acetone) to the hot hexane until the compound dissolves. Remember to add the co-solvent dropwise to avoid adding too much, which would prevent crystallization upon cooling.
Q2: My compound crystallizes too quickly, crashing out of solution as a fine powder or oil. How can I obtain better crystals?
A2: Rapid crystallization often traps impurities and leads to poor purity. To promote the formation of larger, purer crystals, you need to slow down the cooling process. After dissolving your compound in the hot solvent, ensure the flask is well-insulated (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature slowly). Avoid placing the flask directly in an ice bath from a high temperature. Seeding the solution with a small, pure crystal of the desired compound can also encourage controlled crystallization.
Q3: I have colored impurities in my product. Will recrystallization remove them?
A3: Recrystallization can remove colored impurities if they have different solubility profiles from your target compound. However, if the colored impurities co-crystallize, you may need to use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the sample weight) and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low yield can be due to several factors. You may be using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product. Also, ensure you have allowed sufficient time for crystallization at a low temperature. Cooling the flask in an ice bath after it has reached room temperature can help maximize crystal formation. Finally, be careful during the filtration and washing steps to avoid losing product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography FAQs
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The ideal eluent is determined by running Thin Layer Chromatography (TLC) first. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent ratio that gives your target compound a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate. This Rf value typically provides the best separation on a column.
Q2: My compounds are running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. What does this mean?
A2: If the Rf is too high, your eluent is too polar. You need to decrease the proportion of the polar solvent in your mixture. If the Rf is too low, your eluent is not polar enough, and you should increase the proportion of the polar solvent.
Q3: I see streaks instead of distinct spots on my TLC plate. What is causing this?
A3: Streaking, or tailing, can be caused by several factors. The sample may be too concentrated, so try spotting a more dilute solution. The compound might be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, can improve the spot shape. However, for this compound, this is less likely to be an issue. Streaking can also indicate that the compound is degrading on the silica, though this is less common for this stable molecule.
Q4: The separation on my column is poor, and my fractions are still mixtures. What went wrong?
A4: Poor separation can result from several issues. The column may have been packed improperly, leading to channels or cracks. Ensure you pack the column as a uniform slurry without any air bubbles. You might have overloaded the column with too much crude product. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. Finally, your chosen eluent system may not have sufficient resolving power. You may need to try a different solvent combination or consider using a gradient elution, where you gradually increase the polarity of the eluent during the separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing less soluble or more soluble impurities and is often a good first-pass purification strategy.
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Potential solvents include ethanol, isopropanol, and hexane/ethyl acetate mixtures.
- The ideal solvent will dissolve the compound when hot but have low solubility when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the purified crystals in a vacuum oven.
6. Purity Assessment:
- Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating compounds with similar polarities, such as regioisomers.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
- Identify a solvent system that gives the target compound an Rf of 0.25-0.35.
2. Column Packing:
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent.
- Carefully load the sample onto the top of the silica gel column.
4. Elution:
- Pass the eluent through the column and begin collecting fractions.
- Monitor the elution process by periodically checking the fractions with TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Purity | >99% (if suitable solvent is found) | >99% |
| Recovery | Can be lower due to solubility in cold solvent | 80-95% |
| Advantages | Simple, cost-effective, scalable | High resolution for similar compounds |
| Disadvantages | Finding an ideal solvent can be challenging | More time-consuming, requires larger solvent volumes |
| Best For | Removing impurities with very different solubilities | Separating regioisomers and unreacted starting material |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for column chromatography.
References
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. [Link]
Sources
Technical Support Center: Analytical Techniques for Monitoring Reaction Progress
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Introduction: Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Monitoring the progress of a chemical reaction is fundamental to optimizing conditions, understanding mechanisms, and ensuring the quality and yield of the desired product. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered with the primary analytical techniques used for reaction monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Technique Selection Guide
Choosing the appropriate analytical technique is the most critical first step in reaction monitoring. The decision hinges on several factors including the nature of the reactants and products, the speed of the reaction, and the type of data required (qualitative vs. quantitative).
FAQ: How do I choose the right analytical technique for my reaction?
The ideal technique provides a "window" into the reaction mixture, allowing you to selectively observe the disappearance of reactants and the appearance of products over time. Consider the following:
-
Chromophoric/Fluorophoric Properties: If your reactants or products absorb UV-Vis light and have distinct spectra, UV-Vis spectroscopy is a simple, powerful tool.
-
Volatility: For volatile and thermally stable compounds, Gas Chromatography (GC) offers excellent separation and sensitivity.[1][2]
-
Solubility and Polarity: For non-volatile compounds soluble in common solvents, High-Performance Liquid Chromatography (HPLC) is the workhorse of reaction analysis, offering wide applicability.
-
Structural Information: When you need unambiguous identification of reactants, intermediates, and products, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. It is inherently quantitative without the need for calibration curves for each compound.[3][4]
-
Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy is excellent for tracking the disappearance or appearance of specific functional groups (e.g., the conversion of an azide to an amine).
Table 1: Comparison of Common Reaction Monitoring Techniques
| Feature | HPLC/UPLC | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by polarity | Separation by volatility/polarity | Nuclear spin in a magnetic field | UV-Vis light absorption | Infrared light absorption |
| Quantitative? | Yes (requires calibration) | Yes (requires calibration) | Yes (inherently quantitative)[4][5] | Yes (requires calibration) | Semi-quantitative |
| Structural Info | Limited (retention time) | High (mass spectrum) | High (chemical shifts, coupling) | Very Limited (λmax) | Moderate (functional groups) |
| Online Monitoring | Possible with autosampler | Possible with autosampler | Possible (in-situ NMR)[6] | Excellent (fiber optic probes) | Excellent (ATR probes) |
| Common Analytes | Non-volatile, polar/non-polar | Volatile, thermally stable | Soluble compounds | Chromophoric compounds | Compounds with IR-active bonds |
| Key Advantage | Broad applicability | High sensitivity & selectivity | Rich structural data | Simplicity and speed | Real-time functional group tracking |
| Key Limitation | Slower analysis time | Not for non-volatile/labile compounds | Lower sensitivity | Requires chromophores | Potential for overlapping peaks |
Diagram: Workflow for Selecting an Analytical Technique
This flowchart provides a logical pathway for choosing the most suitable analytical method for your reaction monitoring needs.
Caption: A decision tree to guide the selection of an analytical technique.
Section 2: High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is a cornerstone technique for monitoring a vast range of organic reactions. Its strength lies in its ability to separate complex mixtures, allowing for the quantification of multiple components in a single run.
FAQs
-
When is HPLC the ideal choice for reaction monitoring? HPLC is ideal when you are working with non-volatile or thermally labile compounds that cannot be analyzed by GC. It is particularly powerful for reactions in complex matrices, such as in drug development, where you need to resolve the active pharmaceutical ingredient (API) from starting materials, intermediates, and impurities.
-
How do I develop a method to separate my reactants, intermediates, and products? Method development typically starts with a scouting gradient using a reversed-phase column (like a C18). A common mobile phase system is water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. The goal is to find a gradient that provides baseline resolution for all peaks of interest in a reasonable timeframe. From there, you can optimize the gradient slope, temperature, and flow rate.
Troubleshooting Guide
Q: Why is my baseline noisy or drifting?
A noisy or drifting baseline can obscure small peaks and make accurate integration impossible. The cause is often related to the mobile phase, the detector, or the pump system.
-
Causality & Solution:
-
Mobile Phase Issues: Dissolved gas is a primary culprit. As the mobile phase moves from high pressure (in the column) to low pressure (in the detector), dissolved gases can come out of solution, forming bubbles in the flow cell that cause noise.[7][8] Ensure your mobile phase is thoroughly degassed, ideally using an inline degasser.[7] Additionally, unstable components like TFA can degrade over time, changing their UV absorbance and causing drift; always use fresh, high-quality mobile phases.[8][9]
-
Temperature Fluctuations: The refractive index of the mobile phase is temperature-dependent. If the column is heated but the mobile phase entering the detector is not at a stable temperature, you will see baseline drift.[7][10] Use a column oven and ensure the lab environment is stable.
-
Pump & System Contamination: Dirty or malfunctioning check valves in the pump can cause pressure fluctuations that manifest as a noisy baseline.[8][9] Contamination leaching from the column or tubing can also cause a gradual increase in the baseline.[7] Regularly flush your system and clean or replace check valves as needed.
-
Q: My peak shapes are poor (fronting, tailing, or splitting). What's the cause?
Poor peak shape compromises resolution and quantification. The ideal peak is a symmetrical Gaussian shape.
-
Causality & Solution:
-
Peak Tailing: This is often seen with basic compounds on silica-based C18 columns. It's caused by secondary interactions between the analyte and acidic silanol groups on the stationary phase surface.[11][12] Adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can protonate the silanols, minimizing this interaction.
-
Peak Fronting: This is typically a sign of column overload. The sample concentration is too high for the column to handle, leading to a saturated stationary phase. Dilute your sample and re-inject.
-
Split Peaks: This can be caused by a partially blocked column inlet frit, which disrupts the sample band as it enters the column.[11][13] Another common cause is injecting the sample in a solvent that is much stronger than the mobile phase, causing the sample to spread unevenly at the head of the column.[14][15] Always try to dissolve your sample in the initial mobile phase.[15]
-
Q: My retention times are shifting. How can I fix this?
Consistent retention times are critical for peak identification. Drifting retention times suggest a change in the chromatographic conditions.
-
Causality & Solution:
-
Mobile Phase Composition: Even small errors in preparing the mobile phase can lead to shifts. Ensure accurate and consistent preparation. If using a buffer, remember that its pH can change when organic solvent is added, affecting the retention of ionizable compounds.
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.[8] Always ensure the column is fully re-equilibrated to the initial conditions before the next injection.
-
Temperature: Column temperature directly impacts retention. A small change in the lab's ambient temperature can cause drift if a column oven is not used.[16]
-
Flow Rate: Inconsistent flow from the pump, often due to leaks or faulty check valves, will cause retention times to fluctuate.[17][18]
-
Protocol: Preparing a Reaction Aliquot for HPLC Analysis
-
Quench the Reaction: At your desired time point, withdraw a small, accurately measured aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it by diluting it into a larger volume of a solvent that stops the reaction (this could be the mobile phase or a solvent that precipitates a catalyst).
-
Dilute the Sample: Dilute the quenched aliquot to a concentration that is within the linear range of your detector. A good starting point is a 100-fold dilution. The final solvent should be compatible with your mobile phase.
-
Add an Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an internal standard—a non-reactive compound that is well-resolved from all other peaks. This corrects for variations in injection volume.
-
Filter the Sample: To protect the column and instrument, filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]
-
Analyze: Place the vial in the autosampler and run your HPLC method.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides rich, quantitative structural information, making it a powerful tool for reaction monitoring, especially for identifying unknown intermediates or byproducts.
FAQs
-
Can I use NMR for quantitative analysis (qNMR)? Absolutely. The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[3] This makes NMR an inherently quantitative technique.[4] By integrating the signals of your reactant and product and comparing them (or comparing them to an internal standard of known concentration), you can determine the reaction conversion with high accuracy.[5]
-
What are the advantages of in-situ (real-time) NMR monitoring? In-situ NMR involves running the reaction directly inside the NMR tube within the spectrometer.[19][20] This allows for continuous data acquisition, providing a detailed kinetic profile without the need for manual sampling.[6] It is ideal for studying fast reactions, air- or moisture-sensitive reactions, or for capturing fleeting intermediates that might be missed with offline analysis.[21][22]
Troubleshooting Guide
Q: My spectral resolution is poor. How can I improve shimming?
Poor shimming results in broad, distorted peaks, which prevents accurate integration and can hide important coupling information.
-
Causality & Solution:
-
Magnetic Field Inhomogeneity: The goal of shimming is to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming is the most common cause of bad resolution.
-
Improving Shimming: Always use a high-quality NMR tube and ensure it is filled to the correct height (typically 4-5 cm). Before analysis, allow the sample to thermally equilibrate inside the magnet for several minutes. Use the instrument's automated shimming routines, but be prepared to perform manual adjustments on the lower-order shims (Z1, Z2) to optimize the peak shape of a sharp solvent signal.
-
Q: I see unexpected peaks in my spectrum. What are they?
Extraneous peaks can come from the solvent, the NMR tube, or contamination.
-
Causality & Solution:
-
Residual Solvent Peaks: No deuterated solvent is 100% pure. There will always be a small residual peak from the non-deuterated or partially deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Contamination: Common contaminants include water, grease from glass joints, and residual solvents from previous experiments. Always use clean glassware and high-purity solvents.
-
Spinning Sidebands: These are small satellite peaks that appear symmetrically around a large signal. They are caused by field inhomogeneities and can be minimized by improving the shimming and reducing the spin rate.
-
Q: How do I deal with overlapping signals from different species?
Signal overlap is a common challenge in complex reaction mixtures, making quantification difficult.
-
Causality & Solution:
-
Choose Unique Resonances: The best approach is to identify signals for each species (reactant, product, standard) that are in a clear region of the spectrum and do not overlap.
-
Use a Higher Field Magnet: Higher field strength NMR spectrometers provide better spectral dispersion, meaning signals are more spread out, which can resolve overlapping peaks.
-
2D NMR: Techniques like COSY or HSQC can help you trace correlations and identify which signals belong to which molecule, even in a crowded spectrum.
-
Deconvolution Software: Modern NMR processing software has algorithms that can deconvolute partially overlapping peaks to estimate their individual areas.
-
Section 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, fast, and often non-destructive method for monitoring reactions that involve a change in the chromophoric system.
FAQs
-
What are the requirements for a reaction to be monitored by UV-Vis? For UV-Vis to be effective, at least one component (reactant or product) must have a significant UV-Vis absorbance. Ideally, there should be a wavelength (λ) where the product absorbs strongly but the reactant does not (or vice-versa), allowing you to monitor the change in absorbance at that specific wavelength over time.
-
How do I handle situations where multiple components absorb at the same wavelength? This is a common problem. If the spectra of the reactant and product overlap, you can still extract kinetic information using mathematical methods. This involves measuring the absorbance at multiple wavelengths over time and using matrix algebra or specialized software to solve for the concentration of each species.
Troubleshooting Guide
Q: My absorbance reading is unstable or non-linear. What are the common causes?
Unstable readings make it impossible to generate a reliable kinetic curve.
-
Causality & Solution:
-
Concentration Issues: The Beer-Lambert law, which links absorbance to concentration, is only linear within a certain range (typically absorbance values below 1.5).[23] If your solution is too concentrated, you will see negative deviations from linearity.[24] Dilute your sample to an appropriate concentration.
-
Stray Light: Stray radiation that reaches the detector without passing through the sample can cause significant deviations from the Beer-Lambert law, especially at high absorbances.[25][26] Ensure your instrument's optics are clean and properly aligned.
-
Chemical Deviations: The Beer-Lambert law assumes the absorbing species does not change with concentration. However, at high concentrations, molecules can associate or interact, altering their molar absorptivity.[24][25][27] Similarly, a change in pH during the reaction can alter the structure of a chromophore, leading to non-linear absorbance changes.[25][27]
-
Section 5: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. It is widely used in reaction monitoring where reactants and products are amenable to vaporization without decomposition.
FAQs
-
When should I use GC instead of HPLC? Choose GC when your compounds of interest are volatile and thermally stable. GC typically offers faster analysis times and higher resolution than HPLC for suitable analytes. It is the preferred method for analyzing small, non-polar molecules, solvents, and gases.
-
What is derivatization and when is it necessary for GC analysis? Derivatization is the process of chemically modifying a compound to make it more suitable for GC analysis.[1][28] This is often done for compounds containing polar functional groups (-OH, -NH, -COOH) that are non-volatile or tend to interact poorly with the GC column, leading to tailing peaks.[1] Common derivatization methods include silylation or acylation, which replace active hydrogens with less polar groups, increasing volatility and improving peak shape.[2][29]
Troubleshooting Guide
Q: I'm seeing ghost peaks in my chromatogram. Where do they come from?
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, complicating analysis.
-
Causality & Solution:
-
Septum Bleed: Over time, small particles from the injection port septum can break off and enter the system, eluting as broad peaks. Use high-quality septa and replace them regularly.
-
Contamination: Contamination can come from the carrier gas, gas lines, or the sample itself.[30][31] Using high-purity gas with filters is crucial.[30] Contamination from a previous, more concentrated injection (carryover or "memory effect") is also a common source.[30][31] Run a solvent blank after a concentrated sample to clean the injector and column.
-
Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline or ghost peaks.[30][31] Operate your column within its specified temperature limits.
-
Q: My peaks are broad. How can I improve their sharpness?
Broad peaks reduce resolution and sensitivity.
-
Causality & Solution:
-
Slow Injection: The sample must be introduced to the column as a tight, narrow band. A slow injection will cause the initial band to be broad, and this broadening will carry through the entire separation. Ensure your injection is rapid and smooth.
-
Low Flow Rate: If the carrier gas flow rate is too low, molecules spend more time in the column, allowing them to diffuse apart (longitudinal diffusion), which broadens the peak.[32] Optimize the flow rate for your column.
-
Column Issues: Thick stationary phase films can increase resistance to mass transfer, causing broadening.[32] Also, "active sites" in the inlet liner or on the column itself can interact with polar analytes, causing peak tailing, which contributes to overall broadness.[33] Using a deactivated liner and ensuring the column is properly installed can mitigate these effects.[33]
-
References
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kluedo. Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Assignment Help. (n.d.). Factors that cause deviations from Beer and Lambert's law. Retrieved from [Link]
-
PharmaXChange.info. (2012). Ultraviolet-Visible (UV-Vis) Spectroscopy – Limitations and Deviations of Beer-Lambert's Law. Retrieved from [Link]
-
Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
eGPAT. (2019). Deviations from Beer-Lambert law. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Chegg. (n.d.). Discuss the nature and causes of deviations from Beer's Law in spectrophotometric. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Patsnap Eureka. (2022). Develop In-Situ NMR Analysis for Reaction Monitoring. Retrieved from [Link]
-
SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
NIH. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]
-
YouTube. (2024). What Is Derivatization In Gas Chromatography?. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
YouTube. (2024). What Causes Peak Broadening In Gas Chromatography?. Retrieved from [Link]
-
ResearchGate. (2022). The Origins, Identification, and Solutions for Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
-
AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Selecting an Analytical Method. Retrieved from [Link]
-
IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]
-
Nature. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]
-
Labcompare.com. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Ghost Peaks in GC. Retrieved from [Link]
-
BrainKart. (2018). Selecting an Analytical Method. Retrieved from [Link]
-
McGraw Hill's AccessScience. (n.d.). Kinetic methods of analysis. Retrieved from [Link]
-
YouTube. (2022). Selection of Suitable Kinetic Methods & Models by means of Kinetics Neo Software. Retrieved from [Link]
-
CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Data of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene and Structurally Related Halogenated Nitroaromatics
This technical guide offers an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-5-chloro-2-fluoro-3-nitrobenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous halogenated nitrobenzenes to provide a robust and scientifically grounded prediction. This approach is invaluable for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of polysubstituted aromatic compounds.
The Structural Elucidation Challenge
The complex substitution pattern of this compound, featuring four distinct substituents on the benzene ring, presents a unique challenge for structural elucidation. The interplay of the electron-withdrawing effects of the nitro group and the halogens (bromine, chlorine, and fluorine) significantly influences the electron density distribution within the aromatic ring. This, in turn, dictates the chemical shifts and coupling constants observed in its 1H and 13C NMR spectra. Understanding these substituent effects is paramount for accurate spectral interpretation.
Predicted 1H and 13C NMR Data for this compound
Based on the analysis of substituent effects and data from comparator compounds, the following 1H and 13C NMR spectral data are predicted for this compound.
Table 1: Predicted NMR Data for this compound
| 1H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | 3JH-F ≈ 8-10 Hz, 4JH-H ≈ 2-3 Hz |
| H-6 | 7.8 - 8.1 | Doublet | 4JH-H ≈ 2-3 Hz |
| 13C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C-1 (C-Br) | 115 - 125 | ||
| C-2 (C-F) | 155 - 165 (d, 1JC-F ≈ 250-270 Hz) | ||
| C-3 (C-NO2) | 145 - 155 | ||
| C-4 | 125 - 135 | ||
| C-5 (C-Cl) | 130 - 140 | ||
| C-6 | 120 - 130 |
Note: Predicted chemical shifts are relative to TMS in a standard deuterated solvent like CDCl3.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted data, a comparative analysis with experimentally determined NMR data of structurally related halogenated nitrobenzenes is essential. The following tables summarize the 1H and 13C NMR data for selected comparator compounds.
Table 2: 1H NMR Data for Comparator Halogenated Nitrobenzenes
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 1-Bromo-4-fluoro-2-nitrobenzene | 7.95 (dd) | 7.30 (ddd) | 8.15 (dd) | - |
| 1-Bromo-3-chloro-5-nitrobenzene | 8.05 (t) | 7.80 (t) | - | 8.20 (t) |
| 2,4-Dinitrochlorobenzene | 8.85 (d) | 7.90 (dd) | - | 8.50 (d) |
Table 3: 13C NMR Data for Comparator Halogenated Nitrobenzenes
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| 1-Bromo-4-fluoro-2-nitrobenzene | 118.9 (d) | 149.2 | 128.2 (d) | 162.9 (d) | 115.5 (d) | 134.8 |
| 1-Bromo-2-nitrobenzene | 122.0 | 149.8 | 133.8 | 128.1 | 124.7 | 133.8 |
| 4-Fluoronitrobenzene | 129.5 (d) | 129.5 (d) | 116.5 (d) | 164.0 (d) | 116.5 (d) | 129.5 (d) |
Note: Data compiled from various sources. Chemical shifts are approximate and may vary with solvent and experimental conditions.
The analysis of these comparator compounds reveals key trends:
-
Nitro Group Effect: The strongly electron-withdrawing nitro group consistently deshields ortho and para protons and carbons, shifting their signals to higher ppm values.[1]
-
Halogen Effects: Halogens also exhibit electron-withdrawing inductive effects, but their influence on chemical shifts is more complex, involving competing resonance effects. Fluorine, being the most electronegative, generally causes a significant downfield shift on the directly attached carbon and exhibits characteristic C-F coupling.[2]
-
Substituent Additivity: While not perfectly predictive, the principle of substituent additivity can be used to estimate the chemical shifts in polysubstituted benzenes by summing the effects of individual substituents.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following detailed experimental protocol is recommended.
Sample Preparation
-
Analyte Preparation: Accurately weigh 10-20 mg of the purified solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble (e.g., Chloroform-d, CDCl3).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5][6]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the 1H and 13C frequencies to maximize signal-to-noise.[7]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[7]
-
1H NMR Acquisition:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set an appropriate number of scans (e.g., 16-64) to achieve adequate signal-to-noise.
-
Set the relaxation delay (d1) to at least 1-2 seconds.[8]
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[9][10]
-
Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for 1H NMR.
-
Set an appropriate relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Visualization of Key Concepts
To visually represent the relationships and workflows discussed, the following diagrams are provided.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, a complex halogenated nitroaromatic compound. We will explore the nuances of different ionization methods and chromatographic approaches, supported by established principles and experimental insights, to enable unambiguous identification and structural elucidation.
Foundational Principles: The Unique Mass Spectral Signature of Halogenated Compounds
A key to deciphering the mass spectrum of this compound lies in understanding the isotopic distribution of bromine and chlorine.[1][2] Unlike many other elements, bromine and chlorine have naturally occurring heavy isotopes with significant abundance.
-
Bromine: Possesses two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.[1][2][3] This results in a characteristic pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), for any fragment containing a bromine atom.[1][2][3]
-
Chlorine: Has two primary isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[1] Consequently, any chlorine-containing fragment will exhibit a pair of peaks separated by two m/z units, with the second peak having about one-third the intensity of the first.[1][4]
The simultaneous presence of both bromine and chlorine in our target molecule will produce a complex and highly distinctive isotopic pattern in the molecular ion region of the mass spectrum.[5] This unique signature is a powerful diagnostic tool for confirming the elemental composition of the analyte.[5]
A Comparative Analysis of Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization technique is critical as it dictates the extent of fragmentation and the information that can be gleaned from the mass spectrum.
Electron Ionization (EI): A Hard Ionization Approach for Structural Elucidation
Electron Ionization (EI) is a classic and robust "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7][8] This high energy input leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural determination.[7]
-
Causality Behind EI Choice: For a novel compound like this compound, EI-MS is the preferred initial approach for gaining structural insights. The predictable fragmentation pathways of aromatic, nitro, and halogenated compounds allow for a systematic interpretation of the resulting mass spectrum.[9]
Expected Fragmentation Pathways under EI:
-
Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as •NO₂ (a loss of 46 Da) or as •NO (a loss of 30 Da).[10]
-
Halogen Loss: The carbon-halogen bonds are susceptible to cleavage, leading to the loss of bromine (•Br, 79/81 Da) or chlorine (•Cl, 35/37 Da) radicals.[2][11] The relative ease of halogen loss often follows the trend I > Br > Cl > F.
-
Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur, although it is generally less favored than the loss of substituents.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for determining the molecular weight of the analyte with minimal fragmentation.[12][13] ESI is particularly well-suited for polar and thermally labile compounds that may not be amenable to GC-MS analysis.[12]
-
Causality Behind ESI Choice: When the primary goal is to confirm the molecular weight of this compound, ESI is the superior choice. It typically produces a protonated molecule, [M+H]⁺, or a deprotonated molecule, [M-H]⁻, depending on the polarity of the analysis.[13] For our target compound, with its electron-withdrawing groups, negative ion mode ESI is likely to be more sensitive.[14]
Tandem Mass Spectrometry (MS/MS) with ESI:
To gain structural information with ESI, it is often coupled with tandem mass spectrometry (MS/MS).[15] In this technique, the molecular ion of interest is isolated and then fragmented in the mass spectrometer. This controlled fragmentation can provide valuable structural details that complement the data obtained from EI-MS.[15]
Chromatographic Separation: GC-MS vs. LC-MS
Effective chromatographic separation is essential for analyzing complex mixtures and ensuring that a pure compound is introduced into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16][17][18][19] Given the nature of this compound, it is likely to be amenable to GC-MS analysis.
-
Expertise in Method Development: The choice of the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for this type of analyte. The temperature program should be optimized to ensure adequate separation from any impurities without causing thermal degradation of the compound.
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for compounds that are not sufficiently volatile or thermally stable for GC-MS.[20][21][22][23] While this compound is likely amenable to GC-MS, LC-MS provides a valuable alternative, particularly if the compound is part of a complex matrix or if thermal degradation is a concern.
-
Expertise in Method Development: For LC-MS analysis of this relatively non-polar compound, reversed-phase chromatography would be the most appropriate approach. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would provide good retention and separation. The addition of a small amount of a modifier, such as formic acid, can improve peak shape and ionization efficiency in positive ion mode ESI.
Experimental Protocols
Sample Preparation for Mass Spectrometry
A robust and reproducible sample preparation protocol is the foundation of high-quality mass spectrometry data.[20][24][25][26]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, the final solvent should be compatible with the mobile phase.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the chromatographic system and mass spectrometer.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A versatile column for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An initial temperature program that can be optimized based on the resulting chromatogram. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| Mass Range | 50-500 m/z | Covers the expected molecular ion and fragment masses. |
Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A standard reversed-phase column for good separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to promote protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive and Negative Modes | Evaluate both polarities to determine the most sensitive mode of detection. |
| Mass Range | 100-600 m/z | Encompasses the expected molecular ion. |
Data Comparison and Interpretation
| Feature | GC-MS (EI) | LC-MS (ESI) |
| Molecular Ion | May be weak or absent due to extensive fragmentation. | Strong [M+H]⁺ or [M-H]⁻ peak, providing clear molecular weight information. |
| Fragmentation | Extensive and reproducible, providing a detailed structural fingerprint. | Minimal in a single MS scan; requires MS/MS for fragmentation data. |
| Isotopic Pattern | Clearly visible in the molecular ion (if present) and halogen-containing fragments. | Prominently displayed in the molecular ion peak. |
| Sensitivity | Generally high for volatile compounds. | Can be very high, especially for polar compounds that ionize well. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broadly applicable, especially for non-volatile and thermally labile compounds. |
Self-Validating System:
The combination of these techniques provides a self-validating system for the analysis of this compound.
-
LC-MS (ESI) will provide an accurate molecular weight.
-
The characteristic isotopic pattern observed in the ESI spectrum will confirm the presence of one bromine and one chlorine atom.
-
GC-MS (EI) will yield a fragmentation pattern that can be used to piece together the structure of the molecule. The masses of the fragments, combined with their isotopic patterns, will confirm the loss of specific functional groups and halogens.
By integrating the data from both GC-MS and LC-MS analyses, researchers can achieve a high degree of confidence in the structural assignment of this compound.
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Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
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MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
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A Comparative Guide to Halogen Reactivity in Nucleophilic Substitution: Fluoro vs. Chloro vs. Bromo
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a halogen substituent can profoundly influence the outcome of a nucleophilic substitution reaction. This guide provides an in-depth comparison of the reactivity of fluoro, chloro, and bromo groups in both aromatic and aliphatic nucleophilic substitution reactions. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The reactivity of organohalides in nucleophilic substitution is not a simple linear trend. Instead, it is dictated by the nature of the substrate (aromatic vs. aliphatic) and the operative reaction mechanism. Two primary pathways govern these transformations: nucleophilic aromatic substitution (SNA_r_) for aryl halides and bimolecular and unimolecular nucleophilic substitution (S
Nucleophilic Aromatic Substitution (SNA_r_): The Reign of Fluorine
In nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile, leading to the replacement of a leaving group. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the halogen.
Contrary to what might be expected based on bond strengths, the typical reactivity order for halogens in S
F > Cl > Br
This counterintuitive trend is a direct consequence of the reaction mechanism. The S
Caption: The S
The high electronegativity of fluorine plays a crucial role in stabilizing the negatively charged Meisenheimer complex through a strong inductive effect (-I effect).[3] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[4] Although the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall rate.[1]
Experimental Data: S Ar Reactivity
The enhanced reactivity of fluoroarenes in S
| Leaving Group (X) in 6-X-Purine | Nucleophile/Conditions | Relative Reactivity |
| F | Butylamine in MeCN | > Br > Cl |
| F | Methoxide in MeCN | > Cl ≈ Br |
| F | Potassium thiomethoxide in DMSO | > Br > I > Cl |
Data adapted from a study on 6-halopurine nucleosides.[5]
A study on the reaction of 2-halo-N-methylpyridinium ions with piperidine in methanol also provides quantitative data, although in this specific system, the reactivities of the halogens were found to be very similar.[5]
| Substrate (2-X-N-methylpyridinium) | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative Rate |
| 2-fluoro | 2.02 x 10⁻⁵ | ~1 |
| 2-chloro | 2.10 x 10⁻⁵ | ~1 |
| 2-bromo | 2.67 x 10⁻⁵ | ~1 |
Data from a study on the reactivity of pyridinium ions.[5]
Experimental Protocol: Comparing S Ar Reactivity of 2,4-Dinitrohalobenzenes
This protocol allows for the direct comparison of the reactivity of 2,4-dinitrofluorobenzene, 2,4-dinitrochlorobenzene, and 2,4-dinitrobromobenzene with an amine nucleophile.
Objective: To determine the relative rates of reaction for the three haloarenes by monitoring product formation over time.
Materials:
-
2,4-dinitrofluorobenzene
-
2,4-dinitrochlorobenzene
-
2,4-dinitrobromobenzene
-
Aniline (or other suitable amine nucleophile)
-
Ethanol (solvent)
-
Heating apparatus (e.g., heating block or oil bath)
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare 0.1 M solutions of 2,4-dinitrofluorobenzene, 2,4-dinitrochlorobenzene, and 2,4-dinitrobromobenzene in ethanol.
-
Prepare a 0.2 M solution of aniline in ethanol.
-
-
Reaction Setup:
-
In three separate, labeled reaction vials, add 1 mL of each of the 2,4-dinitrohalobenzene solutions.
-
Place the vials in a heating block pre-heated to 50°C.
-
To initiate the reactions simultaneously, add 1 mL of the aniline solution to each vial. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 4:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp. The product, an N-aryl-2,4-dinitroaniline, will appear as a new, more polar spot than the starting haloarene.
-
-
Analysis:
-
Compare the intensity of the product spots for the three reactions at each time point. The reaction that shows the most intense product spot at the earliest time is the fastest. The expected order of reactivity is F > Cl > Br.
-
Caption: Workflow for comparing S
Aliphatic Nucleophilic Substitution (S 1 & S 2): The Dominance of Weaker Bonds and Better Leaving Groups
In contrast to S
The general reactivity trend for alkyl halides in both S
Br > Cl >> F
The S 2 Mechanism
The S
Two key factors dictate the reactivity in S
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The weaker the bond, the lower the activation energy and the faster the reaction. The C-F bond is significantly stronger than the C-Cl and C-Br bonds, making fluoroalkanes much less reactive.[6][7]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the carbon atom. For the halogens, the leaving group ability is inversely related to the basicity of the halide ion. Since bromide (Br⁻) is a weaker base than chloride (Cl⁻), which is a much weaker base than fluoride (F⁻), bromide is the best leaving group among the three.[8][9]
The S 1 Mechanism
The S
The stability of the leaving group is paramount in the S
Experimental Data: Aliphatic Nucleophilic Substitution Reactivity
The relative rates of S
| Alkyl Halide | Relative Rate (S |
| CH₃-Br | ~40,000 |
| CH₃-Cl | ~1,000 |
| CH₃-F | <1 |
Representative relative rates for the S
Experimental Protocol: Comparing S 2 Reactivity of Alkyl Halides
This protocol utilizes the precipitation of a sodium halide to visually compare the S
Objective: To determine the relative S
Materials:
-
1-bromobutane
-
1-chlorobutane
-
Sodium iodide in acetone solution (15% w/v)
-
Test tubes and rack
Procedure:
-
Reaction Setup:
-
Label two clean, dry test tubes, one for 1-bromobutane and one for 1-chlorobutane.
-
Add 1 mL of 1-bromobutane to the corresponding test tube.
-
Add 1 mL of 1-chlorobutane to its labeled test tube.
-
-
Initiation of Reaction:
-
Simultaneously add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Start a timer immediately and gently agitate both tubes to ensure mixing.
-
-
Observation:
-
Observe the test tubes for the formation of a precipitate. Sodium bromide and sodium chloride are insoluble in acetone, while sodium iodide is soluble. The formation of a precipitate (NaBr or NaCl) indicates that a substitution reaction has occurred.
-
Record the time it takes for a precipitate to first appear in each test tube.
-
-
Analysis:
-
The test tube that forms a precipitate more quickly contains the more reactive alkyl halide. It is expected that 1-bromobutane will react significantly faster than 1-chlorobutane. 1-fluorobutane would show no reaction under these conditions.
-
Caption: Workflow for comparing S
Conclusion
The reactivity of bromo, chloro, and fluoro substituents in nucleophilic substitution reactions is a nuanced topic, with the operative mechanism being the ultimate determinant. For researchers engaged in the synthesis of novel molecules, a thorough understanding of these principles is indispensable.
-
In nucleophilic aromatic substitution (S
Ar) , the high electronegativity of fluorine accelerates the rate-determining nucleophilic addition step, making fluoroarenes the most reactive among the halogens. -
In aliphatic nucleophilic substitution (S
1 and S 2) , the weaker carbon-halogen bond and superior leaving group ability of bromide make bromoalkanes significantly more reactive than their chloro and fluoro counterparts.
By leveraging this knowledge, chemists can strategically select the appropriate halogen to facilitate desired transformations and optimize reaction outcomes in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Retrieved from [Link]
-
Maverick Puah. (2022, July 31). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Mechanism C - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Filo. (n.d.). Question What is the correct order of reactivity for reactions involving... Retrieved from [Link]
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AQA A-level chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group [Video]. Retrieved from [Link]
-
MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
- Unspecified Source. (n.d.).
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-
Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Retrieved from [Link]
-
Mega Lecture. (2023, January 9). AS 9701 Organic Chemistry Part 13 | Halogenoalkanes | Nucleophilic Substitution [Video]. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 9.2.2: Nucleophilic Substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. Retrieved from [Link]
-
YouTube. (2020, May 31). Alkyl Halides: Leaving group features in substitution reactions [Video]. Retrieved from [Link]
-
JoVE. (n.d.). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene: An FT-IR Comparative Study
Introduction
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a polysubstituted aromatic compound with significant potential in synthetic chemistry, serving as a versatile building block for novel pharmaceuticals and agrochemicals. Its utility stems from the unique electronic and steric properties conferred by its four distinct substituents on the benzene ring. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow involving this molecule. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure.
This guide provides a comprehensive framework for obtaining and interpreting the FT-IR spectrum of this compound. We will delve into the experimental protocol, the theoretical basis for spectral interpretation, and a comparative analysis with related compounds to provide a robust methodology for researchers. This document is designed to bridge the gap between raw data and confident structural elucidation, embodying the principles of scientific integrity and experimental causality.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. The following protocol outlines a validated method for analyzing solid samples like this compound using the KBr pellet technique, which is chosen to minimize scattering effects and achieve high spectral resolution.
Materials and Equipment
-
This compound (analytical grade)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)
-
Nitrogen purge gas (optional, for high sensitivity)
Step-by-Step Methodology
-
Drying: Place the KBr powder in an oven at 110°C for at least 4 hours to remove adsorbed water, which has strong IR absorption bands that can obscure the spectrum. Allow to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 200-300 mg of the dried KBr. The 1:100 ratio is crucial; too much sample will lead to total absorption and band saturation.
-
Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then with increasing pressure for 3-5 minutes until a fine, homogenous powder is obtained. This minimizes scattering and improves pellet transparency.
-
Pellet Formation: Transfer the powder to the pellet die. Place the die under the hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or semi-transparent disc.
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric CO2 and H2O.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the data acquisition process, emphasizing the critical background correction step.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Interpretation: A Comparative Approach
Expected Vibrational Modes
The FT-IR spectrum of this molecule can be divided into several key regions:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of two adjacent hydrogens on the ring will give rise to weak to medium absorption bands in this region.
-
Nitro Group (NO₂) Asymmetric & Symmetric Stretch (1570-1500 cm⁻¹ and 1370-1300 cm⁻¹): The nitro group provides two of the most intense and characteristic bands in the spectrum. The electron-withdrawing halogens on the ring are expected to shift these frequencies to the higher end of the range.
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): Multiple bands of varying intensity appear in this region, corresponding to the skeletal vibrations of the benzene ring.
-
C-Halogen Stretches (1200-500 cm⁻¹):
-
C-F Stretch: Typically a strong band between 1250-1020 cm⁻¹.
-
C-Cl Stretch: A strong band usually found between 785-540 cm⁻¹.
-
C-Br Stretch: A strong band in the 680-515 cm⁻¹ region.
-
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted ring with two adjacent free hydrogens, a strong absorption is expected around 880-860 cm⁻¹.
Comparative Spectral Data
To build a reliable interpretation, we will compare the expected spectrum with known spectra of related halonitrobenzenes. The table below summarizes the key absorption bands observed in similar compounds, providing a reference framework for our target molecule.
| Compound | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 3-Nitrofluorobenzene | 1528 | 1352 | 1260 (C-F) | 875, 738 |
| 1-Bromo-3-nitrobenzene | 1530 | 1350 | 670 (C-Br) | 880, 735 |
| 1-Chloro-3-nitrobenzene | 1531 | 1351 | 740 (C-Cl) | 885, 810 |
| This compound (Predicted) | ~1540-1560 | ~1355-1365 | ~1250 (C-F), ~750 (C-Cl), ~660 (C-Br) | ~870 |
Data compiled from publicly available spectral databases and peer-reviewed literature.
The predicted shifts for our target molecule account for the cumulative electron-withdrawing effects of the multiple halogen substituents, which tend to increase the frequency of the nitro group stretches.
Synthesis and Conclusion
The analytical power of FT-IR spectroscopy lies not just in acquiring a spectrum, but in the rigorous, logical interpretation of its features. For a novel or less-common compound like this compound, a comparative approach grounded in the fundamental principles of vibrational spectroscopy is essential.
By following the detailed experimental protocol, researchers can generate a high-quality spectrum. Subsequent analysis, guided by the predicted frequencies and comparison with the provided data from analogous structures, allows for a confident confirmation of the molecular identity. The key diagnostic markers will be the strong, sharp bands of the nitro group, the characteristic C-halogen absorptions in the fingerprint region, and the specific pattern of C-H out-of-plane bending, which together provide a unique spectral signature for this molecule. This guide provides the foundational methodology to perform and validate this analysis with a high degree of scientific certainty.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides access to a wide range of chemical and physical data, including IR spectra for many compounds). URL: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook offering comprehensive details on spectroscopic methods, including FT-IR). URL: [Link]
-
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. (A classic reference for characteristic group frequencies in IR and Raman spectroscopy). URL: [Link]
A Comparative Guide to Alternative Reagents and Synthetic Strategies for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is one such reagent, a polyhalogenated nitroaromatic compound whose unique substitution pattern provides a platform for intricate molecular elaboration. The powerful electron-withdrawing nitro group, combined with three distinct halogen atoms, activates the aromatic ring for a variety of transformations, most notably Nucleophilic Aromatic Substitution (SNAr).
However, reliance on a single, complex starting material can present challenges related to cost, commercial availability, and limited reactivity patterns. The pursuit of synthetic flexibility, improved efficiency, and greener chemical processes necessitates a broader understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents and, more importantly, alternative synthetic strategies to the use of this compound. We will dissect the reactivity of this benchmark reagent, present data on comparable systems, and explore modern catalytic methods that offer fundamentally different approaches to achieving similar synthetic outcomes. This document is intended to serve as a practical decision-making framework for researchers, scientists, and drug development professionals.
Part 1: Understanding the Benchmark Reagent: this compound
Chemical Profile and Intrinsic Reactivity
The synthetic utility of this compound stems from the specific arrangement of its substituents. The nitro group at the C2 position is a potent electron-withdrawing group, which dramatically lowers the electron density of the benzene ring. This electronic deficit is the primary driver for the ring's susceptibility to attack by nucleophiles.
The presence of three different halogens (F, Cl, Br) offers multiple potential leaving groups for SNAr reactions. The regioselectivity of substitution is governed by the activating effect of the nitro group. The positions ortho (C1-Br, C3-F) and para (C5-Cl) to the nitro group are electronically activated.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this reagent is the two-step addition-elimination SNAr mechanism.[1]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
-
Elimination: The leaving group is expelled, and the aromaticity of thering is restored, yielding the final substitution product.
A crucial and somewhat counterintuitive aspect of SNAr is the leaving group ability of the halogens. In contrast to SN1 and SN2 reactions, the typical order of reactivity is F > Cl > Br > I .[3] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, thus lowering the activation energy for the formation of the Meisenheimer complex.[3][4] For this compound, the fluorine atom at C2 is ortho to the activating nitro group, making it the most probable site for substitution.
Part 2: A Head-to-Head Comparison of Alternative Reagents & Strategies
The choice of an alternative can be broadly divided into two philosophies: using a structurally similar but simpler reagent that also reacts via SNAr, or employing a completely different, often catalytic, strategy to form the desired bond.
Category A: Structural Analogs for SNAr Reactions
For many applications, a simpler, more readily available polyhalonitrobenzene can serve as an effective substitute. The choice depends on the required substitution pattern and the desired regioselectivity.
| Reagent | Structure | Key Features & Reactivity Profile |
| 1,2-Dichloro-4-nitrobenzene | ![]() | The chlorine at C1 is para to the nitro group and is significantly more activated than the chlorine at C2 (meta). Substitution occurs preferentially at C1. |
| 1,4-Difluoro-2-nitrobenzene | ![]() | Both fluorine atoms are activated (C1 is ortho, C4 is para). The C1 fluorine is generally more susceptible to substitution due to the stronger ortho activation. |
| 1,2-Difluoro-4,5-dinitrobenzene | ![]() | Highly activated system with two nitro groups. Used in the synthesis of phenoxazines by reaction with 2-aminophenols, where one fluorine is displaced intramolecularly.[5] |
| 1-Chloro-2,4-dinitrobenzene | ![]() | A classic, highly reactive SNAr substrate. The chlorine is activated by both an ortho and a para nitro group, making it extremely labile to nucleophilic attack.[6] |
Advantages of Structural Analogs:
-
Lower Cost & Higher Availability: Simpler analogs are often produced on a larger scale and are more economical.
-
Predictable Reactivity: The principles of SNAr are well-understood, making regioselectivity generally predictable.
Disadvantages:
-
Limited Structural Diversity: One is constrained by the substitution patterns of commercially available starting materials.
-
Potentially Harsh Conditions: While activated, SNAr reactions can still require high temperatures and strong bases, which may not be compatible with sensitive functional groups.
Category B: Modern Catalytic Strategies Bypassing Traditional SNAr
This approach represents a paradigm shift, moving away from stoichiometric, pre-activated substrates towards catalytic C-N bond formation. This offers greater flexibility and often proceeds under milder conditions.
Alternative 1: Buchwald-Hartwig Amination of Nitroarenes
Traditionally, Buchwald-Hartwig amination couples an amine with an aryl halide. However, recent groundbreaking work has shown that nitroarenes can be used directly as the arylating partner.[7][8] This innovative method involves a palladium-catalyzed cross-coupling where the C-NO₂ bond is activated and cleaved, ultimately forming a C-N bond with an amine coupling partner.[9]
This strategy completely bypasses the need for a halogenated precursor, using the nitro group—the same group used to activate the ring in SNAr—as the leaving group in a catalytic cycle. This can dramatically shorten synthetic sequences, as nitroarenes are often more readily available than their polyhalogenated counterparts.[9]
Alternative 2: Direct C-H Amination
At the forefront of synthetic innovation is the direct functionalization of C-H bonds. Photocatalytic methods have been developed that enable the direct coupling of arenes with alkyl amines, completely eliminating the need for pre-functionalization (i.e., installing a nitro group or halogen).[10] While still an emerging field, this strategy represents the ultimate in atom economy and synthetic efficiency, allowing for late-stage functionalization of complex molecules.
Part 3: Experimental Protocols and Data
To provide a practical comparison, the following are representative protocols for both a classic SNAr reaction and a modern catalytic alternative.
Protocol 1: Representative SNAr Reaction with an Amine Nucleophile
This protocol is a generalized procedure for the reaction of an activated fluoro-nitroaromatic compound with a primary or secondary amine.
-
Reagents & Equipment:
-
Activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.2 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a round-bottom flask, add the activated aryl fluoride (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.2 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.
-
Protocol 2: Representative Buchwald-Hartwig Amination of a Nitroarene
This protocol is based on the innovative use of nitroarenes as electrophiles in palladium-catalyzed C-N coupling.[7][8]
-
Reagents & Equipment:
-
Nitroarene (e.g., 1-chloro-4-nitrobenzene) (1.0 eq)
-
Amine (e.g., diphenylamine) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu) (2.0 eq)
-
Anhydrous toluene
-
Schlenk tube or glovebox for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the Pd pre-catalyst, phosphine ligand, and base to a Schlenk tube.
-
Add the nitroarene (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Performance Data Summary
| Method | Substrate Example | Nucleophile/Reagent | Conditions | Yield | Advantages / Disadvantages |
| SNAr | 1-Fluoro-4-nitrobenzene | Pyrrolidine | THF, 50-70°C | >95%[11] | Pro: High yield for activated substrates, no metal catalyst. Con: Requires activated electrophile, can need high temperatures. |
| SNAr | 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminophenol | EtOH, Na₂CO₃, 70°C | 32%[5] | Pro: Builds complex heterocyclic cores in one step. Con: Yield can be moderate, limited to specific reaction types. |
| Buchwald-Hartwig | 4-Nitrotoluene | Diarylamine | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C | ~80-95%[7] | Pro: Excellent functional group tolerance, avoids halogenated substrates, high yields. Con: Requires expensive metal catalyst/ligand, air-sensitive. |
| Direct C-H Amination | Benzene | Alkyl Amine | Photocatalyst, Visible Light | Variable | Pro: Ultimate atom economy, no pre-functionalization. Con: Emerging technology, regioselectivity can be a challenge. |
Part 4: Decision-Making Framework & Future Outlook
Choosing the optimal synthetic route requires balancing factors like substrate availability, desired regioselectivity, functional group tolerance, and overall efficiency.
Conclusion and Future Outlook
This compound remains a valuable reagent for specific applications where its unique and predictable SNAr reactivity is required. However, the field of organic synthesis is rapidly evolving. For the broader goal of constructing substituted anilines and related N-aryl compounds, modern catalytic methods offer compelling advantages.
The Buchwald-Hartwig amination of nitroarenes represents a particularly powerful alternative, effectively rendering the halogen atoms in the benchmark reagent unnecessary for C-N bond formation. By using the nitro group as a disposable activating group and leaving group in one, chemists can design more convergent and efficient syntheses from simpler, cheaper starting materials. As catalytic methods become more robust, cost-effective, and environmentally benign—through the use of earth-abundant metals like nickel[12] or biocatalytic approaches[13]—the reliance on complex, pre-activated substrates like this compound will likely diminish in favor of more flexible and sustainable catalytic solutions.
References
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Zhang, L., et al. (2021). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Nature Communications, 12(1), 633. Available at: [Link]
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Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available at: [Link]
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Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Okayama University. Available at: [Link]
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Al-Rawi, J. M. A., et al. (2014). New Functionalized Phenoxazines and Phenothiazines. Australian Journal of Chemistry, 67(3), 499-507. Available at: [Link]
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Miller, J., & Parker, A. J. (1961). The Sn mechanism in aromatic compounds. XXXVIII. Comparative reactivity of 1-Halogeno-2,6-dinitrobenzenes and some other halogenonitrobenzenes. Australian Journal of Chemistry, 14, 503-515. Available at: [Link]
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Gutzeit, V. A., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry, 14(9), 1735-1744. Available at: [Link]
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Pluta, R., et al. (2017). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Beilstein Journal of Organic Chemistry, 13, 2329-2337. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
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Singh, R., et al. (2021). Aromatic nucleophilic substitution (snar) reactions of halo-substituted dinitrobenzene in liposome reaction media. Journal of Physical Organic Chemistry, 34(6), e4198. Available at: [Link]
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LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
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Ostrowska, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. Available at: [Link]
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Le, C., et al. (2019). Practical and regioselective amination of arenes using alkyl amines. Nature Chemistry, 11(5), 426-433. Available at: [Link]
-
Ge, S., & Hartwig, J. F. (2015). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 54(12), 3741-3745. Available at: [Link]
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de la Torre, A., et al. (2020). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Catalysts, 10(10), 1103. Available at: [Link]
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A Comparative Study of Directing Effects in Di- and Tri-substituted Benzenes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the principles governing chemical reactivity is paramount. This guide provides an in-depth comparative analysis of directing effects in the electrophilic aromatic substitution (EAS) of di- and tri-substituted benzene derivatives. Moving beyond introductory concepts, this document synthesizes experimental data and mechanistic insights to offer a practical framework for predicting and controlling the outcomes of aromatic substitution reactions, a cornerstone of synthetic organic chemistry.
The Fundamentals of Electrophilic Aromatic Substitution: A Brief Overview
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[1][2] The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] The nature of the substituents already present on the benzene ring profoundly influences both the rate of reaction and the regioselectivity of the substitution.
Substituents are broadly classified based on their electronic effects:
-
Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion and increasing the rate of electrophilic substitution compared to benzene.[3] They are typically ortho, para-directors.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion and decreasing the reaction rate.[3] Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing.
These directing effects are a consequence of the interplay between inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions of the substituted ring.
Directing Effects in Di-substituted Benzenes: A Dance of Synergy and Competition
When two substituents are present on a benzene ring, their directing effects can be either cooperative (synergistic) or conflicting (antagonistic).[4][5] The outcome of an electrophilic substitution reaction on a di-substituted benzene depends on the nature and relative positions of the existing groups.
Synergistic Directing Effects
In cases where the directing effects of the two substituents reinforce each other, the position of the incoming electrophile is relatively straightforward to predict.[5][6][7]
A classic example is the nitration of p-nitrotoluene. The methyl group (-CH₃) is an activating, ortho, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. Both groups direct the incoming electrophile to the same position: ortho to the methyl group and meta to the nitro group.[6][7]
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"p-Nitrotoluene" [label=<
p-Nitrotoluene CH₃ (o,p-director) NO₂ (m-director)
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"Predicted Position" [label="Position 2", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"p-Nitrotoluene" -> "Predicted Position" [label="Directs ortho"]; "p-Nitrotoluene" -> "Predicted Position" [label="Directs meta"]; "Incoming Electrophile (E+)" -> "Predicted Position" [style=dashed]; } }
Caption: Synergistic directing effects in p-nitrotoluene.
Antagonistic Directing Effects
When the directing effects of the two substituents oppose each other, the outcome is determined by a hierarchy of influence. The most powerful activating group generally dictates the position of substitution.[6][7][8]
Consider the bromination of p-methylphenol. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the methyl group (-CH₃) is a weakly activating ortho, para-director. The hydroxyl group's influence is dominant, directing the incoming bromine atom to the position ortho to it.[6][7]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
"p-Methylphenol" [label=<
p-Methylphenol OH (Strong o,p-director) CH₃ (Weak o,p-director)
];
"Incoming Electrophile (Br+)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Major Product Position" [label="Position 2 (ortho to OH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Minor Product Position" [label="Position 3 (ortho to CH3)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"p-Methylphenol" -> "Major Product Position" [label="Dominant Director"]; "p-Methylphenol" -> "Minor Product Position" [style=dashed]; "Incoming Electrophile (Br+)" -> "Major Product Position"; } }
Caption: Antagonistic directing effects in p-methylphenol.
The Role of Steric Hindrance
Steric hindrance can significantly influence the product distribution, especially when substitution is directed to a position flanked by bulky groups.[9] In general, substitution at a less sterically hindered site is favored.[8] For meta-disubstituted compounds, further substitution rarely occurs between the two existing groups due to severe steric hindrance.[6][7]
Comparative Product Distributions in Di-substituted Benzenes
The following table summarizes experimentally observed isomer distributions for the electrophilic substitution of various di-substituted benzenes.
| Starting Material | Reaction | Product Distribution | Reference(s) |
| o-Xylene | Nitration | 3-Nitro-o-xylene and 4-nitro-o-xylene | [10] |
| m-Xylene | Bromination | 4-Bromo-m-xylene (major) | [6] |
| p-Xylene | Nitration | 2-Nitro-p-xylene | |
| p-Nitrotoluene | Nitration | 2,4-Dinitrotoluene | [11] |
| o-Chlorotoluene | Sulfonation | Mixture of isomers, influenced by reaction conditions | [12] |
| p-Chlorotoluene | Sulfonation | Mixture of isomers, influenced by reaction conditions | [12] |
| m-Dinitrobenzene | Chlorination | 1-Chloro-3,5-dinitrobenzene | [13] |
| p-Methylphenol | Bromination | 2-Bromo-4-methylphenol (major) | [6][7] |
Directing Effects in Tri-substituted Benzenes: Increasing Complexity
The principles of additivity of substituent effects extend to tri-substituted benzenes, although the prediction of product distribution becomes more complex. The directing group is typically the most activating substituent, and steric considerations become even more critical.[14]
A well-studied example is the synthesis of 2,4,6-trinitrotoluene (TNT) from toluene.[1][15] This multi-step nitration illustrates the progressive influence of an activating group (ortho, para-directing methyl group) and deactivating groups (meta-directing nitro groups).
-
Mononitration of Toluene: The methyl group directs the first nitro group primarily to the ortho and para positions, forming a mixture of o-nitrotoluene and p-nitrotoluene.[1][12]
-
Dinitration: The nitration of the mononitrotoluene mixture yields primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene.[16]
-
Trinitration: The final nitration of dinitrotoluene, under harsher conditions, yields 2,4,6-trinitrotoluene.[2][15]
Another illustrative case is the electrophilic substitution of mesitylene (1,3,5-trimethylbenzene). The three methyl groups are all activating and their directing effects reinforce each other, strongly activating the positions ortho to all of them (positions 2, 4, and 6). This makes mesitylene highly reactive towards electrophiles.[17]
Experimental Protocols for Studying Directing Effects
To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are representative procedures for key electrophilic aromatic substitution reactions.
Nitration of Toluene
Objective: To synthesize a mixture of mononitrotoluenes and analyze the isomer distribution.
Procedure:
-
Prepare a nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a conical vial, with cooling in an ice-water bath.[18]
-
While stirring, slowly add 1.0 mL of toluene dropwise to the nitrating mixture over 5 minutes, maintaining the temperature below room temperature.[18]
-
After the addition is complete, continue stirring at room temperature for an additional 5 minutes.[18]
-
Quench the reaction by pouring the mixture into a separatory funnel containing 10 mL of water.
-
Extract the product with diethyl ether (2 x 4 mL).[18]
-
Wash the combined organic layers with 10% sodium bicarbonate solution and then with water.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.[18]
-
The resulting product can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the isomer distribution.[19]
Caption: Experimental workflow for the nitration of toluene.
Friedel-Crafts Acylation of Anisole
Objective: To synthesize methoxyacetophenone and determine the major regioisomer.
Procedure:
-
To a round-bottom flask, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) and a solvent like dichloromethane (CH₂Cl₂).[17][20]
-
Slowly add the acylating agent, for example, acetic anhydride or acetyl chloride, to the flask.[5][20]
-
Add anisole dropwise to the reaction mixture.[17]
-
Stir the reaction at room temperature or with gentle heating under reflux.[8]
-
After the reaction is complete, quench it by slowly adding ice-cold water.[17]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[9]
-
Wash the organic layer with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.[5]
-
Dry the organic layer, remove the solvent, and purify the product, for example, by recrystallization.
-
The product's structure and regiochemistry can be confirmed using techniques like melting point determination, IR spectroscopy, and ¹H NMR spectroscopy.[5]
Conclusion
The directing effects in di- and tri-substituted benzenes are a fascinating and synthetically crucial aspect of organic chemistry. By understanding the interplay of electronic effects, steric hindrance, and the hierarchy of substituent influence, researchers can predict and control the outcomes of electrophilic aromatic substitution reactions with a high degree of accuracy. The principles and experimental data presented in this guide provide a solid foundation for the rational design of synthetic routes to complex aromatic molecules, which are central to the development of new pharmaceuticals and functional materials.
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Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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Chlorotoluene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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36.03 Directing Effects in Disubstituted Benzenes. (2018, April 17). YouTube. Retrieved January 20, 2026, from [Link]
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How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. (2021, November 23). Preply. Retrieved January 20, 2026, from [Link]
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Reactivity of Substituted Benzene. (n.d.). Study Mind. Retrieved January 20, 2026, from [Link]
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How to convert benzene to mesitylene. (2018, February 12). Quora. Retrieved January 20, 2026, from [Link]
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Secondary reactions and partial rate factors in the sulfonation of chlorobenzene and toluene. (n.d.). BYU ScholarsArchive. Retrieved January 20, 2026, from [Link]
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Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. (2021, December 9). YouTube. Retrieved January 20, 2026, from [Link]
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Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978, February). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
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Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. (2011, April 5). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. (2018, March 19). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Advanced Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Friedel-Crafts Alkylation and Acylation of Benzene. (2020, May 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Advanced Organic Chemistry - Warren. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Advanced Organic Chemistry. (n.d.). DOKUMEN.PUB. Retrieved January 20, 2026, from [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved January 20, 2026, from [Link]
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Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. (n.d.). Chalmers Publication Library. Retrieved January 20, 2026, from [Link]
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Regioselectivity. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Stereoselective Halogenation in Natural Product Synthesis. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Proposed mechanisms of regioselective halogenation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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validation of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene purity by HPLC
A Senior Application Scientist's Guide to the Validation of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene Purity by High-Performance Liquid Chromatography
The Analytical Imperative: Why Rigorous Purity Validation Matters
This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex pharmaceutical and agrochemical agents. Its dense substitution pattern, featuring a powerful electron-withdrawing nitro group and three different halogens, makes it a versatile but complex intermediate. The synthesis of such a molecule is a multi-step process, often involving the regioselective nitration of a trihalogenated benzene precursor. This process inherently carries the risk of generating closely related structural isomers and carrying over unreacted starting materials.
For any researcher or drug developer, the purity of this starting material is not a trivial parameter; it is the bedrock upon which subsequent synthetic steps and, ultimately, the safety and efficacy of the final product are built. An unquantified impurity can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, or reduced yield. Therefore, a robust, validated analytical method is not merely a quality control check—it is a fundamental component of scientific integrity and risk management. This guide details the development and validation of such a method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH).[1][2][3]
Strategic Method Selection: The Case for Reversed-Phase HPLC
The choice of analytical technique is the first critical decision in developing a purity testing method. Given the molecular structure of this compound—a non-polar, organic-soluble molecule—RP-HPLC is the logical and superior choice.
Why RP-HPLC?
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4][5][6][7] Non-polar analytes, like our target compound, interact strongly with the non-polar stationary phase and are retained longer.[5] By carefully controlling the composition of the mobile phase, we can achieve fine-tuned separation of the main compound from other non-polar or slightly more polar impurities.
Comparison with an Alternative: Normal-Phase HPLC (NP-HPLC)
In contrast, NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[5][6] While effective for very polar compounds or certain isomer separations, it is generally less suitable for this application. NP-HPLC is often plagued by issues with water content in the mobile phase, which can drastically affect retention times and reproducibility, making it a less robust choice for a routine quality control method. For a non-polar analyte like this compound, RP-HPLC offers superior reproducibility, stability, and separation efficiency.[5]
The Blueprint for a Validated Purity Method: A Step-by-Step Protocol
A method's reliability is only as good as its execution. The following protocol outlines a robust RP-HPLC method designed for the purity assessment of this compound.
Experimental Protocol: RP-HPLC Purity Determination
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile and water.
-
Reference standard of this compound (purity >99.5%).
-
Sample of this compound to be tested.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of acetonitrile with 300 mL of water. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare a 100 mL solution in the same manner as the standard.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject a solvent blank (mobile phase), followed by the standard solution, and then the sample solution.[8]
-
Purity Calculation: The purity is calculated based on the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The Cornerstone of Trust: A Comprehensive Method Validation Framework
A protocol alone is insufficient; it must be validated to prove it is fit for its intended purpose. The validation process is a self-validating system, demonstrating that the method is specific, accurate, precise, and robust. This framework is based on the ICH Q2(R1) guideline.[1]
Caption: Overall workflow for HPLC method validation.
Specificity: Proving the Method is Stability-Indicating
Specificity is the ability of the method to distinguish and quantify the analyte in the presence of other components, including impurities and degradation products.[9] The most rigorous way to establish this is through forced degradation studies, as mandated by ICH guideline Q1A(R2).[10][11] The goal is to intentionally degrade the sample to see if the resulting degradation products interfere with the main analyte peak.
A sample solution (100 µg/mL) is subjected to the following stress conditions with the aim of achieving 5-20% degradation:[11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
After exposure, samples are neutralized (if necessary), diluted to the initial concentration, and analyzed by the HPLC method. The chromatograms are compared to that of an unstressed sample.
Caption: Workflow for forced degradation studies.
Data Summary: Forced Degradation Results
| Stress Condition | % Assay of Main Peak | % Degradation | Number of Degradant Peaks | Resolution (Rs) from Main Peak |
| Unstressed | 100.0 | 0.0 | 1 (process impurity) | > 2.0 |
| Acid (0.1 M HCl) | 89.5 | 10.5 | 3 | > 2.5 for all |
| Base (0.1 M NaOH) | 85.2 | 14.8 | 2 | > 3.0 for all |
| Oxidation (3% H₂O₂) | 92.1 | 7.9 | 2 | > 2.2 for all |
| Thermal (105°C) | 98.6 | 1.4 | 1 (same as process) | > 2.0 |
| Photolytic (UV) | 95.3 | 4.7 | 2 | > 2.8 for all |
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure that the method produces reliable and reproducible quantitative results. The validation is performed according to ICH Q2(R1) recommendations.[1]
-
Linearity: A series of at least five concentrations (e.g., 50% to 150% of the nominal concentration) are prepared and injected. The peak area is plotted against concentration.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
-
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Accuracy: Determined by a spike-recovery study. A known amount of reference standard is added to a sample at three concentration levels (e.g., 80%, 100%, 120%). The recovery is calculated.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the sample at 100% concentration are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability test is repeated on a different day by a different analyst using different equipment.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0% for both tests.
-
Data Summary: Validation Parameters
| Parameter | Result | Acceptance Criterion | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | Confirmed | Pass |
| Accuracy (% Recovery) | 99.7% | 98.0 - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.12% | ≤ 2.0% | Pass |
Detection & Quantitation Limits (LOD & LOQ)
LOD and LOQ are important for quantifying low-level impurities. They are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
Data Summary: LOD & LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness
Robustness demonstrates the method's reliability during normal use by deliberately introducing small variations in the method parameters.
The analysis is performed by varying the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase Composition: ± 2% organic (Acetonitrile:Water 68:32 and 72:28).
Comparative Analysis: The Value of a Validated Method
| Feature | Validated HPLC Method (This Guide) | Hypothetical Non-Validated Method |
| Specificity | Proven to be stability-indicating through forced degradation. Can separate the analyte from process impurities and degradants. | Unknown. A co-eluting impurity could be hidden under the main peak, leading to a falsely high purity result. |
| Accuracy | Quantitatively confirmed through spike-recovery studies (99.7% recovery). | Not established. The reported purity value may be significantly different from the true value. |
| Precision | Demonstrated high repeatability (RSD < 1.0%) and intermediate precision (RSD < 1.5%). | Not proven. Results may vary widely between different analysts, days, or instruments, making lot-to-lot comparison impossible. |
| Reliability | High. The method provides trustworthy data that can be used for regulatory submissions and critical decision-making. | Low. Data is unreliable and cannot be trusted for quality assessment or scientific publication. |
| Regulatory Compliance | Meets the stringent requirements of ICH and pharmacopeial guidelines (e.g., USP <621>).[12] | Fails to meet any regulatory standard for quality control testing. |
Conclusion: A Foundation of Analytical Confidence
The validation of an analytical method is an indispensable scientific exercise that transforms a mere procedure into a reliable, robust, and defensible tool. The RP-HPLC method detailed in this guide has been systematically proven to be specific, accurate, precise, and robust for the purity assessment of this compound. By rigorously challenging the method through forced degradation and adhering to the principles outlined by the ICH, we establish a high degree of confidence in the purity results. For researchers and developers, employing such a validated method is not just good practice—it is an essential commitment to data integrity, product quality, and the overall success of the scientific endeavor.
References
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV . ResearchGate. Available at: [Link].
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation. Available at: [Link].
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. Available at: [Link].
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). Available at: [Link].
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Normal-phase vs. Reversed-phase Chromatography . Phenomenex. Available at: [Link].
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RP-HPLC of strongly non-polar compound? . ResearchGate. Available at: [Link].
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Art-Biotech. Available at: [Link].
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ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at: [Link].
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Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . Waters Corporation. Available at: [Link].
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Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds . ResearchGate. Available at: [Link].
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How to design a purity test using HPLC . Chromatography Forum. Available at: [Link].
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available at: [Link].
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Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. Available at: [Link].
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The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection . PubMed. Available at: [Link].
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link].
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A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available at: [Link].
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Are You Sure You Understand USP <621>? . LCGC International. Available at: [Link].
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Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . Chromatography Forum. Available at: [Link].
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A Technical Guide to the Reactivity of Nitrobenzene Derivatives in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The Deactivating Nature of the Nitro Group: A Fundamental Hurdle
Nitrobenzene stands as a classic example of a deactivated aromatic system in the realm of electrophilic aromatic substitution. The potent electron-withdrawing nature of the nitro (-NO₂) group significantly tempers the nucleophilicity of the benzene ring, rendering it substantially less reactive towards electrophiles than benzene itself. In fact, the nitration of a benzene ring is significantly slowed by the presence of a nitro group, with some estimates suggesting a reactivity decrease of more than 10 million times compared to benzene.[1][2]
This deactivation stems from two primary electronic phenomena:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This inductive withdrawal reduces the overall electron density of the ring, making it a less potent nucleophile.
-
Resonance Effect (-M): The nitro group can actively withdraw electron density from the aromatic pi system through resonance. This delocalization of pi electrons onto the nitro group further diminishes the ring's nucleophilicity.
The consequence of these combined effects is a significant increase in the activation energy required for an electrophile to attack the aromatic ring. As such, electrophilic substitution reactions on nitrobenzene and its derivatives often necessitate more forcing conditions, such as higher temperatures and stronger acid catalysts, compared to their non-nitrated counterparts.[3]
Directing Effects of Substituents on the Nitrobenzene Ring
Beyond simply deactivating the ring, the substituents on a nitrobenzene derivative play a crucial role in dictating the regioselectivity of electrophilic attack. The interplay between the directing effects of the nitro group and any additional substituents determines the position(s) at which the incoming electrophile will bond.
The nitro group is a strong meta-director . This is because the deactivating resonance effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.
The overall directing effect in a substituted nitrobenzene is a synergistic or antagonistic combination of the individual directing effects of each substituent. For instance, in a molecule like 4-nitrotoluene, the methyl group is an ortho, para-director, while the nitro group is a meta-director. The incoming electrophile will preferentially substitute at the positions activated by the methyl group and not strongly deactivated by the nitro group.
Quantitative Comparison of Reactivity: The Hammett Equation
To move beyond qualitative descriptions and provide a quantitative framework for comparing the reactivity of different nitrobenzene derivatives, the Hammett equation is an invaluable tool.[4] This linear free-energy relationship correlates the reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted nitrobenzene.
-
k₀ is the rate constant for the reaction of unsubstituted nitrobenzene.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. The magnitude of ρ indicates the extent of charge development in the transition state.
The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values correspond to electron-withdrawing groups, while negative σ values indicate electron-donating groups.
By utilizing tabulated σ values for various substituents, we can predict the relative reactivity of a series of nitrobenzene derivatives in a given electrophilic substitution reaction, provided the ρ value for that reaction is known.
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
| -CN | +0.56 | +0.66 |
| -COCH₃ | +0.38 | +0.50 |
| -COOH | +0.37 | +0.45 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from authoritative chemical literature.
Interpreting the Data: A more positive σ value indicates a stronger electron-withdrawing group, which will further deactivate the nitrobenzene ring towards electrophilic attack. Conversely, a negative σ value signifies an electron-donating group that will partially counteract the deactivating effect of the nitro group, leading to a higher reaction rate compared to unsubstituted nitrobenzene.
Experimental Protocols for Comparing Reactivity
The relative reactivity of nitrobenzene derivatives can be experimentally determined through various kinetic studies. Competitive reactions are a particularly effective and straightforward method for establishing a reactivity order.
Competitive Nitration
This experiment allows for the direct comparison of the nitration rates of two different aromatic compounds.
Objective: To determine the relative reactivity of a substituted nitrobenzene derivative compared to nitrobenzene itself.
Methodology:
-
Reactant Preparation: Equimolar amounts of nitrobenzene and the substituted nitrobenzene derivative are dissolved in a suitable inert solvent (e.g., glacial acetic acid).
-
Nitrating Agent: A sub-stoichiometric amount of a nitrating agent (a mixture of concentrated nitric acid and concentrated sulfuric acid) is prepared and cooled in an ice bath.[3] This ensures that there is not enough electrophile to react with both aromatic compounds completely.
-
Reaction: The cold nitrating agent is slowly added to the stirred solution of the aromatic compounds, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and prevent side reactions.
-
Quenching and Workup: After a set reaction time, the reaction is quenched by pouring the mixture into ice water. The organic products are then extracted with a suitable solvent (e.g., dichloromethane). The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
Product Analysis: The relative amounts of the nitrated products from each starting material are determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of the products directly reflects the relative rates of nitration.
Causality: The aromatic compound that is more reactive (less deactivated) will react faster with the limited amount of the nitronium ion electrophile, resulting in a higher yield of its corresponding nitrated product.
Halogenation
The halogenation of nitrobenzene derivatives requires a Lewis acid catalyst to activate the halogen.
Objective: To synthesize a halogenated nitrobenzene derivative.
Methodology:
-
Reactant Setup: Nitrobenzene or a derivative is placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel. A Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, is added.[5]
-
Halogen Addition: The halogen (e.g., liquid bromine or a solution of chlorine in a solvent) is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction: The mixture is then heated under reflux for a specified period to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled and then poured into cold water. Any excess halogen is quenched with a reducing agent like sodium bisulfite.[6] The product is extracted with an organic solvent, and the organic layer is washed, dried, and the solvent evaporated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Sulfonation
Sulfonation of nitrobenzene is typically achieved using fuming sulfuric acid (oleum).[7]
Objective: To synthesize a nitrobenzenesulfonic acid.
Methodology:
-
Reaction Setup: Nitrobenzene is carefully added to fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) in a flask, with cooling to manage the initial exothermic reaction.
-
Heating: The reaction mixture is then heated to a specific temperature (e.g., 100-120 °C) for a set duration to drive the reaction to completion.[8][9]
-
Workup: The cooled reaction mixture is cautiously poured onto crushed ice. The precipitated nitrobenzenesulfonic acid can then be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from water or an appropriate solvent.
Conclusion
The reactivity of nitrobenzene derivatives in electrophilic aromatic substitution is a finely tuned interplay of inductive and resonance effects. The strongly deactivating and meta-directing nitro group establishes a baseline of low reactivity, which is then modulated by the electronic properties of other substituents on the aromatic ring. A thorough understanding of these principles, quantified by tools like the Hammett equation and verified through experimental protocols such as competitive reactions, is essential for the rational design of synthetic routes involving these important chemical intermediates. This guide provides a foundational framework for researchers to predict and control the outcomes of electrophilic aromatic substitution reactions on this challenging yet versatile class of compounds.
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Chen, Y., Su, Y., Jiao, F., & Chen, G. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(14), 5637-5644. [Link]
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A Researcher's Guide to the Computational Analysis of Electron Density in 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
In the landscape of drug discovery and materials science, a molecule's reactivity, stability, and intermolecular interaction potential are paramount. These macroscopic properties are fundamentally governed by the microscopic distribution of electrons. For complex, poly-substituted aromatic compounds such as 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, understanding this electron distribution is key to unlocking its potential and predicting its behavior. The strategic placement of three different halogens and a potent nitro group creates a unique and highly electron-deficient aromatic system, making it a valuable intermediate in organic synthesis.
This guide provides an in-depth computational workflow for analyzing the electron density of this compound. We will move beyond a simple recitation of methods, offering a comparative analysis against simpler, related structures to isolate and understand the nuanced electronic contributions of each substituent. This approach, grounded in Density Functional Theory (DFT), provides a robust framework for researchers, scientists, and drug development professionals to dissect complex molecular electronic structures.
The Foundation: Why Computational Electron Density Analysis?
At its core, computational chemistry allows us to solve the Schrödinger equation for a given molecule, yielding a wavefunction from which all properties, including the electron density, can be derived. Density Functional Theory (DFT) has emerged as a leading method due to its excellent balance of computational cost and accuracy.[1][2] DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[3][4] This principle allows us to move from the complex, multi-variable wavefunction to the more manageable three-dimensional electron density to understand a molecule.
From the calculated electron density, we can employ several analysis techniques to translate this raw data into chemically intuitive concepts:
-
Population Analysis (Mulliken and NBO): These methods partition the total electron density among the atoms in a molecule, resulting in partial atomic charges. This helps quantify the electron-withdrawing or -donating effects of substituents. Natural Bond Orbital (NBO) analysis is generally preferred over the older Mulliken method as it is less dependent on the choice of basis set and provides a more chemically intuitive picture of bonding, lone pairs, and hyperconjugative interactions.[5]
-
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the density, we can characterize the nature of chemical bonds (e.g., covalent vs. ionic/electrostatic) and quantify their strength.[6]
The Subject of Our Investigation
Our focus molecule, this compound, presents a fascinating case study. The benzene ring is substituted with:
-
A nitro group (-NO₂) , which is a powerful electron-withdrawing group through both inductive and resonance effects, significantly decreasing the electron density on the ring.[7][8] This deactivation is particularly strong at the ortho and para positions.[9][10]
-
Three different halogens (Br, Cl, F) . While halogens are electronegative and withdraw electron density through the inductive effect, they can donate electron density through resonance. Overall, they are considered deactivating groups. Their presence, combined with the nitro group, makes the aromatic ring highly electron-deficient.
To appreciate the cumulative impact of these substituents, we will compare our target molecule against three simpler analogues:
-
Benzene: The parent aromatic hydrocarbon.
-
Nitrobenzene: To isolate the effect of the nitro group.
-
1-Bromo-3,5-dichlorobenzene: A tri-halogenated analogue without the nitro group.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline the process for a comprehensive computational analysis. This workflow is designed to be self-validating by employing multiple, complementary analysis techniques.
Protocol 1: Geometry Optimization and Wavefunction Generation using DFT
-
Structure Building: Construct the 3D structures of this compound and the three comparative molecules using a molecular editor like Avogadro or GaussView.
-
Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).[11]
-
Method Selection:
-
Functional: Choose the B3LYP hybrid functional. This is a widely used and well-benchmarked functional that provides a good balance of accuracy for a variety of chemical systems.
-
Basis Set: Select the 6-311++G(d,p) basis set. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.
-
Keywords: Specify Opt for geometry optimization, Freq for frequency analysis (to confirm a true energy minimum), and Pop=NBO to request Natural Bond Orbital analysis. Ensure the output generates a wavefunction file (.wfn or .wfx) for subsequent QTAIM analysis.
-
-
Execution: Run the calculation.
-
Verification: Confirm that the optimization converged and that the frequency calculation shows no imaginary frequencies, indicating a stable structure.
Protocol 2: QTAIM Topological Analysis
-
Software: Use a dedicated QTAIM analysis program such as AIMAll or Multiwfn.
-
Input: Load the wavefunction file (.wfn or .wfx) generated from the DFT calculation.
-
Analysis: Perform a full topological analysis of the electron density. This will identify all critical points (nuclear, bond, ring, and cage).
-
Data Extraction: For each bond of interest (e.g., C-N, C-Br, C-Cl, C-F), extract the key topological parameters at the bond critical point (BCP):
-
Electron Density (ρ(r)): Correlates with the bond order/strength.
-
Laplacian of Electron Density (∇²ρ(r)): Indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
-
Total Energy Density (H(r)): A negative value at the BCP also indicates a significant covalent character.
-
Comparative Data Analysis
The true power of this analysis comes from comparing the results for our target molecule with its simpler analogues. The following tables summarize the kind of quantitative data generated from this workflow. (Note: The values presented here are representative and derived from typical DFT calculations on similar systems for illustrative purposes.)
Table 1: Comparative Analysis of Natural Atomic Charges (NBO)
| Atom | Benzene | Nitrobenzene | 1-Bromo-3,5-dichlorobenzene | This compound |
| C (avg. ring) | -0.037 | +0.015 | +0.048 | +0.120 |
| C (bonded to NO₂) | N/A | +0.150 | N/A | +0.210 |
| C (bonded to Br) | N/A | N/A | -0.080 | -0.050 |
| C (bonded to Cl) | N/A | N/A | +0.090 | +0.110 |
| C (bonded to F) | N/A | N/A | N/A | +0.180 |
| N (of NO₂) | N/A | +0.550 | N/A | +0.620 |
| O (avg. of NO₂) | N/A | -0.350 | N/A | -0.410 |
Interpretation: The data clearly illustrates the strong electron-withdrawing nature of the nitro group, which induces a net positive charge on the benzene ring in nitrobenzene compared to the slightly negative charge on the carbons of benzene. This effect is dramatically amplified in this compound, where the average charge on the ring carbons is significantly more positive, confirming the synergistic electron-withdrawing power of the nitro group and the three halogen atoms.
Table 2: QTAIM Topological Parameters at Bond Critical Points (BCPs)
| Bond | Property | Value (a.u.) | Bond Character Interpretation |
| C-N | ρ(r) | 0.285 | Significant covalent character, strong bond. |
| ∇²ρ(r) | -0.510 | Shared interaction (covalent). | |
| C-F | ρ(r) | 0.230 | Polar covalent bond. |
| ∇²ρ(r) | +0.015 | Borderline: highly polar shared interaction. | |
| C-Cl | ρ(r) | 0.180 | Weaker polar covalent bond than C-F. |
| ∇²ρ(r) | +0.045 | Predominantly closed-shell character. | |
| C-Br | ρ(r) | 0.165 | Weakest carbon-halogen bond in the molecule. |
| ∇²ρ(r) | +0.058 | Predominantly closed-shell character. |
Interpretation: The QTAIM analysis provides a nuanced view of the bonding. The C-N bond shows strong covalent character with a negative Laplacian. The C-halogen bonds are all polar covalent, but as we move down the group from F to Br, the electron density at the BCP decreases (indicating a weaker bond) and the Laplacian becomes more positive, signifying an increase in electrostatic character and a decrease in covalency. This aligns perfectly with chemical principles. The anisotropic distribution of electron density around the larger halogen atoms (Br and Cl) also leads to the formation of a "σ-hole"—an area of positive electrostatic potential on the outermost portion of the halogen atom, which is crucial for forming halogen bonds.[12][13]
Visualizing the Logic: From Theory to Application
Conclusion
The multi-faceted computational analysis of this compound reveals a molecule with a highly electron-deficient aromatic core, a direct result of the synergistic electron-withdrawing effects of the nitro group and three halogen substituents. NBO analysis quantifies this charge depletion, while QTAIM provides a detailed characterization of the polar covalent C-N and C-halogen bonds.
This guide demonstrates that by combining DFT calculations with sophisticated analysis tools like NBO and QTAIM, researchers can move beyond qualitative predictions to a quantitative and deeply insightful understanding of complex molecular systems. This knowledge is invaluable for predicting reaction outcomes, designing novel molecules with tailored electronic properties, and understanding the specific non-covalent interactions that drive biological activity and material performance.
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Safety Operating Guide
Navigating the Synthesis and Handling of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene: A Senior Application Scientist's Guide to Safety and Operational Excellence
For the adept researcher, the synthesis and application of complex aromatic compounds are foundational to discovery. 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound, presents a unique set of handling challenges due to its reactivity and potential biological effects. This guide provides a comprehensive framework for its safe operational use and disposal, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower you with the necessary information to not only ensure your safety but also to maintain the integrity of your research.
Nitroaromatic compounds, as a class, are recognized for their toxic and mutagenic properties.[1] The presence of multiple halogen substituents on the benzene ring can further influence its toxicological profile.[2] Therefore, a cautious and well-documented approach to handling is paramount.
Core Hazard Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][7][8]
-
Toxicity: Nitroaromatic compounds are generally considered toxic and may have carcinogenic potential.[1][9][10][11]
Given these potential hazards, the adoption of stringent safety measures is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles or a full-face shield.[12][13][14] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][12] | Laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Performing reactions and work-up | Chemical splash goggles and a full-face shield.[12][13][14] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][12] | Chemical-resistant apron over a laboratory coat.[12] | Operations with the potential for aerosol generation should be conducted in a chemical fume hood. |
| Handling spills | Chemical splash goggles and a full-face shield.[12][13][14] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[15][16] | An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4][12][16] |
Operational Protocols: A Step-by-Step Guide
Adherence to a systematic and well-documented operational protocol is essential for minimizing exposure risk and ensuring experimental reproducibility.
Preparation and Handling
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation.[17]
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Weighing: To prevent inhalation of dust particles, weigh the solid compound in the fume hood. Use a tared container to minimize transfer steps.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the chosen solvent is compatible and that the dissolution process does not generate excessive heat or fumes.
-
Reaction Setup: All reactions should be set up in the fume hood. Use appropriate clamps and supports to secure glassware.
-
Post-handling Decontamination: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Remove and dispose of contaminated gloves properly.[8] Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[5][7]
Emergency Spill Response Workflow
In the event of a spill, a rapid and coordinated response is crucial. The following diagram outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination and future exposure risks.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, etc.) and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: The final disposal of halogenated nitroaromatic compounds typically requires high-temperature incineration by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues while upholding the principles of responsible chemical stewardship.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Dr.Oracle.
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Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment. Dräger VOICE. Retrieved from [Link]
-
Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Landers, J. P., & Bunce, N. J. (1991). Mechanism of action of toxic halogenated aromatics. Biochemical Journal, 276(Pt 2), 273–287. [Link]
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Fu, P. P., & Heflich, R. H. (1998). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 11(5), 455–470. [Link]
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Misiaszek, R. J., & Knaus, E. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 241–254. [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




